14-Anhydrodigitoxigenin
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-[(3S,5R,8R,9S,10S,13R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O3/c1-22-9-7-16(24)12-15(22)3-4-17-19-6-5-18(14-11-21(25)26-13-14)23(19,2)10-8-20(17)22/h6,11,15-18,20,24H,3-5,7-10,12-13H2,1-2H3/t15-,16+,17+,18-,20+,22+,23-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWZKNUSMJAEKJ-HHALRHBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3=CCC4C5=CC(=O)OC5)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4(C3=CC[C@@H]4C5=CC(=O)OC5)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501268729 | |
| Record name | (3β,5β)-3-Hydroxycarda-14,20(22)-dienolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501268729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4321-20-4 | |
| Record name | (3β,5β)-3-Hydroxycarda-14,20(22)-dienolide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4321-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3β,5β)-3-Hydroxycarda-14,20(22)-dienolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501268729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on 14-Anhydrodigitoxigenin: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
14-Anhydrodigitoxigenin is a cardenolide, a class of naturally derived steroid-like compounds known for their effects on cardiac muscle. As a derivative of digitoxigenin, it shares the core steroidal structure but is distinguished by the absence of a hydroxyl group at the 14th position, resulting in a double bond within the C/D ring fusion. This structural modification significantly influences its biological activity, primarily as an inhibitor of the Na+/K+-ATPase enzyme. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. It includes a detailed summary of its quantitative data, experimental protocols for relevant assays, and a visualization of the key signaling pathway it modulates. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.
Chemical Structure and Physicochemical Properties
This compound is a C23 steroid derivative with the systematic IUPAC name (5β)-3β-hydroxy-carda-14,20(22)-dienolide. Its chemical structure is characterized by a steroid nucleus with a cis-fusion between the A/B and C/D rings, a β-oriented hydroxyl group at the C-3 position, and an unsaturated butyrolactone ring attached at the C-17 position. The key distinguishing feature is the double bond between C-14 and C-15, resulting from the formal dehydration of digitoxigenin.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₂₃H₃₂O₃ | [1][2] |
| Molecular Weight | 356.5 g/mol | [1][2] |
| CAS Number | 4321-20-4 | [1] |
| Appearance | Crystalline solid | |
| Melting Point | 186 - 188 °C | |
| Solubility | DMF: 25 mg/ml, DMSO: 20 mg/ml, Ethanol: 5 mg/ml, DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml | |
| Purity | ≥98% | |
| SMILES | O[C@H]1CC[C@@]2(C)--INVALID-LINK--([H])C1 | |
| InChI | InChI=1S/C23H32O3/c1-22-9-7-16(24)12-15(22)3-4-17-19-6-5-18(14-11-21(25)26-13-14)23(19,2)10-8-20(17)22/h6,11,15-18,20,24H,3-5,7-10,12-13H2,1-2H3/t15-,16+,17+,18-,20+,22+,23-/m1/s1 |
Synthesis and Isolation
While this compound can be found as a natural product, it is often prepared semi-synthetically from more abundant cardiac glycosides like digitoxigenin. The primary transformation involves the dehydration of the 14β-hydroxyl group of digitoxigenin.
General Synthesis Protocol: Dehydration of Digitoxigenin
A common method for the synthesis of this compound involves the acid-catalyzed dehydration of digitoxigenin.
Experimental Protocol:
-
Dissolution: Dissolve digitoxigenin in a suitable organic solvent such as acetic acid or a mixture of methanol and sulfuric acid.
-
Acid Catalysis: Add a strong acid catalyst (e.g., concentrated sulfuric acid or hydrochloric acid) to the solution.
-
Reaction: Heat the reaction mixture under reflux for a specified period, typically several hours, while monitoring the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate or chloroform.
-
Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point analysis.
Biological Activity and Mechanism of Action
The primary biological target of this compound, like other cardiac glycosides, is the α-subunit of the Na+/K+-ATPase, an essential ion pump found in the plasma membrane of most animal cells.
Inhibition of Na+/K+-ATPase
This compound binds to the extracellular domain of the Na+/K+-ATPase, inhibiting its pumping activity. This inhibition leads to an increase in intracellular sodium concentration. The elevated intracellular sodium, in turn, alters the activity of the sodium-calcium exchanger (NCX), leading to an increase in intracellular calcium concentration. In cardiac myocytes, this increase in intracellular calcium enhances the force of contraction.
One study reported that this compound at a concentration of 10 µM reduces the activity of guinea pig heart Na+/K+-ATPase by 15%.
Anticancer Activity
Recent research has focused on the potential of cardiac glycosides as anticancer agents. The inhibition of Na+/K+-ATPase by these compounds can trigger a cascade of downstream signaling events that can lead to apoptosis and inhibition of cell proliferation in cancer cells. While specific data for this compound is limited, studies on the parent compound, digitoxigenin, and its derivatives have shown potent anticancer activity against various cancer cell lines. For instance, digitoxin has demonstrated IC50 values in the nanomolar range against renal, breast, and melanoma cancer cell lines.
Table 2: Reported Anticancer Activities of Related Cardenolides
| Compound | Cell Line | IC₅₀ Value | Reference(s) |
| Digitoxin | TK-10 (renal adenocarcinoma) | 3 - 33 nM | |
| Digitoxin | MCF-7 (breast adenocarcinoma) | 3 - 33 nM | |
| Digitoxin | UACC-62 (melanoma) | 3 - 33 nM | |
| Digitoxin | K-562 (leukemia) | 6.4 ± 0.4 nM | |
| Digitoxigenin neoglycoside (Dg18) | A549 (lung adenocarcinoma) | 10 ± 1 nM | |
| Digitoxigenin neoglycoside (Dg12) | A549 (lung adenocarcinoma) | 1600 ± 400 nM |
Experimental Protocols
Na+/K+-ATPase Inhibition Assay
This protocol is a generalized method for determining the inhibitory activity of compounds on Na+/K+-ATPase.
Materials:
-
Purified Na+/K+-ATPase (e.g., from porcine cerebral cortex)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 4 mM MgCl₂
-
ATP solution (100 mM)
-
Malachite Green Reagent for phosphate detection
-
This compound stock solution in DMSO
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
Add the diluted compound and the Na+/K+-ATPase enzyme solution to the wells of a microplate. Include a control with no inhibitor.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding the Malachite Green reagent.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) to quantify the amount of inorganic phosphate released.
-
Calculate the percentage of inhibition for each concentration of the compound and determine the IC₅₀ value.
Cell Viability (MTT) Assay
This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.
Signaling Pathway
The inhibition of Na+/K+-ATPase by cardiac glycosides like this compound initiates a complex signaling cascade that goes beyond simple ion gradient disruption. This can lead to the activation of various downstream pathways, including the Src kinase and the Ras/Raf/MEK/ERK signaling cascade, which are crucial in regulating cell growth, proliferation, and survival.
Caption: Signaling pathway initiated by this compound.
Conclusion
This compound is a significant cardenolide with well-defined chemical properties and a primary mechanism of action centered on the inhibition of Na+/K+-ATPase. This activity not only explains its cardiotonic effects but also forms the basis for its emerging potential as an anticancer agent. The provided technical information, including physicochemical data, synthesis outlines, and detailed experimental protocols, offers a solid foundation for further research and development of this compound. The elucidation of its impact on downstream signaling pathways, such as the Src-ERK cascade, opens new avenues for therapeutic applications and warrants deeper investigation. This guide serves as a comprehensive resource to facilitate and inspire future studies into the pharmacological potential of this compound.
References
The Core Mechanism of Action of 14-Anhydrodigitoxigenin: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-Anhydrodigitoxigenin is a cardenolide, a class of naturally derived steroid-like compounds. It is a derivative of digitoxigenin, which is the aglycone of the cardiac glycoside digitoxin. While cardiac glycosides have a long history in the treatment of heart failure, there is a growing body of evidence suggesting their potential as anti-cancer agents. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its molecular target, downstream signaling effects, and its potential as a therapeutic agent. Due to the limited availability of specific quantitative data for this compound, this guide incorporates data from closely related digitoxigenin derivatives to provide a comprehensive understanding of its probable mechanism of action.
Core Mechanism of Action: Inhibition of Na+/K+-ATPase
The primary molecular target of this compound, like other cardiac glycosides, is the Na+/K+-ATPase, an essential ion pump found in the plasma membrane of all animal cells. This enzyme is responsible for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane, a process vital for numerous cellular functions, including nerve impulse transmission, muscle contraction, and nutrient transport.
This compound binds to the extracellular domain of the α-subunit of the Na+/K+-ATPase. This binding locks the enzyme in a phosphorylated conformation, thereby inhibiting its pumping activity. An early study indicated that this compound reduces the activity of guinea pig heart Na+/K+-ATPase by 15% at a concentration of 10 µM[1]. The alteration at the C14 position, an anhydro bridge, is known to significantly impact the cardiac activity of these glycosides, suggesting a critical role in its interaction with Na+/K+-ATPase.
Downstream Consequences of Na+/K+-ATPase Inhibition
The inhibition of the Na+/K+-ATPase by this compound triggers a cascade of downstream events:
-
Increased Intracellular Sodium: The immediate consequence of Na+/K+-ATPase inhibition is an increase in the intracellular concentration of Na+ ions.
-
Increased Intracellular Calcium: The elevated intracellular Na+ concentration alters the function of the sodium-calcium exchanger (NCX), a membrane protein that normally extrudes calcium (Ca2+) from the cell. The reduced Na+ gradient across the membrane leads to a decrease in Ca2+ efflux and can even reverse the direction of the exchanger, causing an influx of Ca2+. This results in a significant increase in the intracellular Ca2+ concentration.
-
Induction of Apoptosis: The sustained elevation of intracellular Ca2+ is a key trigger for apoptosis, or programmed cell death. This occurs through the activation of various Ca2+-dependent signaling pathways and the induction of mitochondrial stress.
Signaling Pathways Activated by this compound
The inhibition of Na+/K+-ATPase by this compound initiates a complex network of intracellular signaling pathways that can lead to apoptosis in cancer cells.
Potential as an Anti-Cancer Agent
The ability of cardiac glycosides to induce apoptosis in cancer cells has led to significant interest in their development as anti-cancer therapeutics. While specific data for this compound is limited, studies on related digitoxigenin derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.
Quantitative Data on Related Digitoxigenin Derivatives
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| Digitoxigenin-α-L-rhamno-pyranoside | HeLa | Cervical Cancer | 35.2 ± 1.6 nM | [2] |
| Digitoxigenin-α-L-amiceto-pyranoside | HeLa | Cervical Cancer | 38.7 ± 1.3 nM | [2] |
| AMANTADIG (a digitoxigenin derivative) | DU145 | Prostate Cancer | Not specified, but showed strong synergism with docetaxel | [1] |
| AMANTADIG (a digitoxigenin derivative) | PC-3 | Prostate Cancer | Not specified, but showed strong synergism with docetaxel | [1] |
These data suggest that modifications to the digitoxigenin core can result in compounds with significant and selective anti-cancer activity.
Experimental Protocols
Na+/K+-ATPase Activity Assay
This protocol is based on the measurement of inorganic phosphate (Pi) released from the hydrolysis of ATP.
Materials:
-
Purified Na+/K+-ATPase enzyme preparation
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2
-
ATP solution (10 mM)
-
This compound or other test compounds
-
Malachite Green reagent for Pi detection
-
96-well microplate
-
Incubator and microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add 50 µL of the Na+/K+-ATPase enzyme preparation to each well of a 96-well plate.
-
Add 25 µL of the test compound dilutions to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the ATP solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of the Malachite Green reagent.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549, LNCaP)
-
Complete cell culture medium
-
This compound or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
CO2 incubator and microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis (TUNEL) Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Cells treated with the test compound
-
Fixation and permeabilization buffers
-
TdT reaction mix (containing TdT enzyme and BrdUTP)
-
Antibody against BrdU conjugated to a fluorescent dye
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Culture and treat cells with the test compound.
-
Fix and permeabilize the cells.
-
Incubate the cells with the TdT reaction mix to label the fragmented DNA.
-
Incubate with the fluorescently labeled anti-BrdU antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize and quantify the apoptotic cells using a fluorescence microscope.
Conclusion
This compound, as a derivative of digitoxigenin, holds promise as a potential therapeutic agent, particularly in the context of cancer. Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase, leading to an increase in intracellular calcium and the subsequent induction of apoptosis. While direct quantitative data for this specific compound is currently limited, the potent anti-cancer effects of related digitoxigenin derivatives underscore the therapeutic potential of this class of molecules. Further research is warranted to fully elucidate the pharmacological profile of this compound and to explore its efficacy in preclinical cancer models. The experimental protocols provided in this guide offer a framework for conducting such investigations.
References
- 1. Cytotoxicity of AMANTADIG - a semisynthetic digitoxigenin derivative - alone and in combination with docetaxel in human hormone-refractory prostate cancer cells and its effect on Na+/K+-ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic effect of carbohydrate derivatives of digitoxigenin involves modulation of plasma membrane Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 14-Anhydrodigitoxigenin
For Researchers, Scientists, and Drug Development Professionals
Abstract
14-Anhydrodigitoxigenin is a key derivative of digitoxigenin, a cardiac glycoside with significant therapeutic and research applications. This technical guide provides a comprehensive overview of the synthesis of this compound, focusing on the core chemical transformation: the dehydration of digitoxigenin. This document details the underlying chemical principles, provides a step-by-step experimental protocol, and presents relevant quantitative and spectroscopic data. The information is intended to equip researchers and drug development professionals with the necessary knowledge to successfully synthesize and characterize this important compound.
Introduction
Cardiac glycosides, a class of naturally occurring steroid-derived compounds, have long been a cornerstone in the treatment of various heart conditions. Digitoxigenin, the aglycone of digitoxin, is a prominent member of this family and serves as a versatile starting material for the synthesis of numerous derivatives with modified biological activities. Among these, this compound is a significant analog, characterized by the introduction of a double bond between carbons 14 and 15 through the elimination of the hydroxyl group at the C14 position. This structural modification is of considerable interest for structure-activity relationship (SAR) studies and the development of novel therapeutic agents with potentially altered toxicity and pharmacodynamic profiles.
This guide focuses on the chemical synthesis of this compound from its readily available precursor, digitoxigenin. The core of this process is a dehydration reaction, a fundamental transformation in organic chemistry.
Synthesis Pathway
The primary pathway for the synthesis of this compound involves the acid-catalyzed or reagent-mediated dehydration of digitoxigenin. The tertiary hydroxyl group at the C14 position is susceptible to elimination under appropriate conditions, leading to the formation of a carbon-carbon double bond.
A common and effective method for this transformation is the use of thionyl chloride (SOCl₂) in a suitable solvent, such as pyridine. Pyridine acts as a base to neutralize the hydrochloric acid generated during the reaction and can also facilitate the reaction as a catalyst. The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes elimination to yield the desired alkene.
The overall transformation can be depicted as follows:
Figure 1: General synthesis pathway for this compound from digitoxigenin.
Experimental Protocol
The following protocol provides a detailed methodology for the synthesis of this compound from digitoxigenin using thionyl chloride and pyridine.
3.1. Materials and Reagents
-
Digitoxigenin (Starting Material)
-
Thionyl Chloride (SOCl₂), freshly distilled
-
Pyridine, anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
3.2. Procedure
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve digitoxigenin (1 equivalent) in anhydrous pyridine under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Addition of Thionyl Chloride: While maintaining the temperature at 0 °C, slowly add freshly distilled thionyl chloride (1.5 - 2.0 equivalents) dropwise to the stirred solution. The addition should be performed carefully to control the exothermic reaction.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material spot and the appearance of a new, less polar product spot.
-
Work-up: Upon completion of the reaction, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Figure 2: Experimental workflow for the synthesis of this compound.
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis of this compound. Please note that yields can vary depending on the reaction scale and purity of reagents.
| Parameter | Value |
| Starting Material | Digitoxigenin |
| Molecular Formula | C₂₃H₃₄O₄ |
| Molecular Weight | 374.52 g/mol |
| Product | This compound |
| Molecular Formula | C₂₃H₃₂O₃ |
| Molecular Weight | 356.50 g/mol |
| Typical Yield | 70-85% |
| Appearance | White to off-white solid |
| Melting Point | Varies based on purity |
Characterization Data
The structure of the synthesized this compound should be confirmed by spectroscopic methods.
5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the steroidal backbone and the butenolide ring. A key indicator of successful dehydration is the appearance of a new olefinic proton signal corresponding to the C15-H, and the disappearance of the signal associated with the C14-hydroxyl proton.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the new double bond with two additional sp²-hybridized carbon signals in the olefinic region (typically δ 110-150 ppm) and the absence of the carbon signal corresponding to C14 bearing the hydroxyl group.
5.2. Mass Spectrometry (MS)
The mass spectrum of this compound should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 356.50 g/mol .
5.3. Infrared (IR) Spectroscopy
The IR spectrum will show the absence of a broad O-H stretching band (around 3400 cm⁻¹) from the tertiary alcohol of digitoxigenin. Characteristic peaks for the C=C double bond in the butenolide ring and the newly formed C=C bond in the steroid core, as well as the C=O stretch of the lactone, will be present.
Safety Considerations
-
Digitoxigenin and its derivatives are highly toxic. Handle these compounds with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Thionyl chloride is a corrosive and lachrymatory reagent. It reacts violently with water. Handle it in a fume hood and avoid contact with skin and eyes.
-
Pyridine is a flammable and harmful liquid. Use it in a well-ventilated area.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.
Conclusion
The synthesis of this compound from digitoxigenin via dehydration is a straightforward yet crucial transformation for the exploration of novel cardiac glycoside analogs. This guide has provided a detailed protocol, along with essential data and safety information, to facilitate the successful synthesis and characterization of this important compound. The ability to efficiently produce this compound opens avenues for further derivatization and biological evaluation, contributing to the ongoing development of new therapeutic agents.
14-Anhydrodigitoxigenin derivatives and analogs
An In-Depth Technical Guide to 14-Anhydrodigitoxigenin Derivatives and Analogs for Researchers and Drug Development Professionals
Executive Summary
This compound, a derivative of the well-known cardiac glycoside digitoxigenin, represents a core structure for the development of novel therapeutic agents. Characterized by the absence of the C14-hydroxyl group and the presence of a C14-C15 double bond, this scaffold and its analogs have garnered significant interest for their distinct biological profiles. While classical cardiac glycosides are primarily known for their cardiotonic effects mediated by the inhibition of the Na+/K+-ATPase pump, research into their derivatives has unveiled potent anticancer activities. This guide provides a comprehensive technical overview of this compound derivatives and analogs, focusing on their synthesis, structure-activity relationships (SAR), mechanism of action, and biological evaluation. It is intended to serve as a foundational resource for researchers engaged in the exploration of this promising class of compounds.
The Cardenolide Core and the Significance of the C-14 Position
Cardenolides, such as digitoxigenin, are a class of naturally occurring steroids that feature a unique five-membered lactone ring at the C-17 position and a cis-fusion of the C/D rings. The substituent at the C-14 position is a critical determinant of biological activity. The 14β-hydroxy group, characteristic of potent cardiac glycosides, is believed to play a crucial role in binding to the Na+/K+-ATPase receptor, potentially through hydrogen bonding.[1][2][3]
The removal of this hydroxyl group to form the 14,15-ene (anhydro) structure fundamentally alters the molecule's stereochemistry and electronic properties, leading to a modified pharmacological profile. While some activity at the Na+/K+-ATPase is retained, derivatives of this compound often exhibit different potencies and can engage other cellular pathways, making them attractive candidates for indications beyond heart failure, particularly in oncology.
Primary Mechanism of Action: Na+/K+-ATPase Inhibition
The principal molecular target for cardenolides is the Na+/K+-ATPase, an integral membrane protein responsible for maintaining sodium and potassium ion gradients across the cell membrane.[4] Inhibition of this pump by compounds like this compound leads to a cascade of downstream events.
Signaling Pathway of Na+/K+-ATPase Inhibition
-
Binding: The derivative binds to the extracellular α-subunit of the Na+/K+-ATPase.[4]
-
Inhibition: The pump's ion-translocating function is inhibited.
-
Ion Gradient Disruption: This leads to an increase in intracellular sodium ([Na+]i) and a decrease in intracellular potassium ([K+]i).
-
Calcium Influx: The elevated [Na+]i alters the function of the sodium-calcium exchanger (NCX), causing a reduction in calcium efflux and a subsequent increase in intracellular calcium ([Ca2+]i).
-
Downstream Effects: The rise in [Ca2+]i triggers various signaling pathways that can lead to effects such as increased cardiac contractility (inotropic effect) and, in cancer cells, the activation of apoptotic pathways and cell cycle arrest.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically starts from commercially available cardiac glycosides like digitoxin or digitoxigenin. The key step involves the dehydration of the 14β-hydroxy group, which can be achieved under acidic conditions. Subsequent modifications can be made at various positions, most commonly at the 3β-hydroxy group, to generate a library of analogs for SAR studies.
Structure-Activity Relationship (SAR)
The biological activity of this compound analogs is highly dependent on their structural features. SAR studies aim to correlate specific chemical modifications with changes in potency and efficacy.
-
C-14/C-15 Unsaturation: The anhydro double bond is a key feature. While it reduces the classic cardiotonic potency compared to the 14β-hydroxy parent compound, it is often essential for the enhanced anticancer activities observed in many derivatives.
-
C-3 Position: The 3β-hydroxy group is a common site for modification. Introducing different ester or ether linkages can modulate the compound's lipophilicity, cell permeability, and overall activity.
-
C-17 Lactone Ring: The unsaturated butenolide ring at C-17 is generally considered crucial for binding to the Na+/K+-ATPase. Modifications that alter its structure or electronics often lead to a significant loss of activity.
-
Steroid A/B/C/D Rings: The cis-fusion of the A/B and C/D rings is a conserved feature of active cardenolides. Analogs with a trans-fusion at the C/D rings, for instance, show a dramatic decrease in activity, highlighting the importance of the overall molecular shape for receptor fit.
Quantitative Biological Data
Table 1: Na+/K+-ATPase Inhibition Data
The inhibitory activity of cardenolide derivatives against the Na+/K+-ATPase is a primary measure of their on-target effect. The data shows that while this compound is less potent than its parent compound, it still retains inhibitory activity.
| Compound | Target/Enzyme | Concentration | % Inhibition | Ki Value | Source |
| This compound | Guinea pig heart Na+/K+-ATPase | 10 µM | 15% | - | |
| Digitoxigenin | Na+/K+-ATPase | - | - | 176 nM | |
| Digitoxin | Na+/K+-ATPase | - | - | 167 nM | |
| Digoxin | Na+/K+-ATPase | - | - | 147 nM | |
| Ouabain | Na+/K+-ATPase | - | - | 89 nM |
Note: Lower Ki values indicate higher binding affinity and potency.
Table 2: In Vitro Anticancer Activity (IC50 Values)
Many cardiac glycoside derivatives have demonstrated potent anticancer effects. Their ability to inhibit Na+/K+-ATPase can lead to immunogenic cell death and suppression of immune checkpoints like IDO1.
| Compound | Cell Line | Cancer Type | IC50 Value | Source |
| Ouabain | MDA-MB-231 | Breast Cancer | 89 nM | |
| Digoxin | MDA-MB-231 | Breast Cancer | ~164 nM | |
| Ouabain | A549 | Lung Cancer | 17 nM | |
| Digoxin | A549 | Lung Cancer | 40 nM | |
| Compound 13b * | HCT-116 | Colon Cancer | 7.32 µM |
*Compound 13b is a 14-deoxyandrographolide derivative, included for context on related steroid-like structures with anticancer activity.
Key Experimental Protocols
General Synthesis of a 3-O-Acetyl-14-Anhydrodigitoxigenin Analog
This protocol is a representative example based on standard organic chemistry techniques.
-
Dehydration: Dissolve digitoxigenin in glacial acetic acid. Add a catalytic amount of a strong acid (e.g., H2SO4 or HCl). Heat the reaction mixture under reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the mixture, pour it into ice water, and neutralize with a saturated sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4), filter, and evaporate the solvent under reduced pressure to yield crude this compound.
-
Acetylation: Dissolve the crude product in dichloromethane and add acetic anhydride and a base catalyst (e.g., pyridine or triethylamine). Stir at room temperature until the reaction is complete (monitored by TLC).
-
Purification: Quench the reaction with water and extract the product. Purify the final compound using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to yield the pure 3-O-acetyl-14-anhydrodigitoxigenin.
Na+/K+-ATPase Inhibition Assay
This enzymatic assay measures the compound's ability to inhibit the hydrolysis of ATP by purified Na+/K+-ATPase.
-
Enzyme Preparation: Use a commercially available or purified preparation of Na+/K+-ATPase from a relevant tissue source (e.g., pig kidney or guinea pig heart).
-
Reaction Mixture: Prepare a reaction buffer containing NaCl, KCl, MgCl2, and ATP at physiological pH.
-
Incubation: Add varying concentrations of the test compound (e.g., this compound analog) to the reaction mixture. Add the enzyme preparation to initiate the reaction. Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Quantification: Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis, typically using a colorimetric method like the malachite green assay.
-
Data Analysis: Compare the results to a control (no inhibitor) and a positive control (e.g., ouabain). Calculate the percentage inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Cytotoxicity (MTT) Assay
This assay determines the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC50).
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically ~570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the untreated control cells to determine the percentage of cell viability. Plot the viability against the compound concentration to calculate the IC50 value.
Conclusion and Future Directions
This compound and its analogs constitute a versatile chemical scaffold with significant therapeutic potential. While their inhibitory action on the Na+/K+-ATPase remains a central mechanism, the full spectrum of their biological activities, particularly in the context of cancer, is still being elucidated. Future research should focus on:
-
Expanding Chemical Diversity: Synthesizing novel analogs with modifications at less-explored positions to improve potency and selectivity.
-
Elucidating Mechanisms: Investigating downstream signaling pathways beyond Na+/K+-ATPase inhibition to identify new targets and understand the basis for their anticancer effects.
-
Improving Pharmacokinetics: Optimizing drug-like properties (solubility, stability, bioavailability) to advance promising leads toward in vivo studies and potential clinical development.
This technical guide provides a solid framework for professionals entering this field, summarizing the key data, protocols, and conceptual models necessary for the rational design and evaluation of new this compound-based therapeutic agents.
References
14-Anhydrodigitoxigenin: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-Anhydrodigitoxigenin is a cardenolide, a class of naturally derived steroids known for their potent effects on cardiac muscle. As a derivative of digitoxin, this compound is characterized by the absence of the hydroxyl group at the 14β position, a structural feature that significantly influences its biological activity. This technical guide provides a comprehensive overview of this compound, focusing on its core characteristics as a cardenolide, its mechanism of action, and detailed experimental protocols for its synthesis and biological evaluation. This document is intended to serve as a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development.
Core Concepts: The Cardenolide Structure and Na+/K+-ATPase Inhibition
Cardenolides exert their biological effects primarily through the inhibition of the Na+/K+-ATPase, an essential transmembrane enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in an influx of calcium and increased cardiac contractility.
The structure of this compound, like other cardenolides, consists of a steroid nucleus with a five-membered lactone ring at the C17 position. However, the defining feature of this compound is the double bond between C14 and C15, resulting from the formal dehydration of the 14β-hydroxyl group present in its parent compound, digitoxigenin. This structural modification is known to reduce its binding affinity for the Na+/K+-ATPase compared to digitoxigenin.
Quantitative Data
Table 1: Inhibition of Na+/K+-ATPase Activity
| Compound | Enzyme Source | Concentration | % Inhibition |
| This compound | Guinea pig heart | 10 µM | 15%[1] |
Table 2: Cytotoxicity of Digitoxigenin and Related Cardenolides in Human Cancer Cell Lines (for reference)
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Digitoxin | TK-10 | Renal Adenocarcinoma | 3 - 33 |
| Ouabain | MDA-MB-231 | Breast Cancer | 89 |
| Digoxin | MDA-MB-231 | Breast Cancer | ~164 |
| Ouabain | A549 | Lung Cancer | 17 |
| Digoxin | A549 | Lung Cancer | 40 |
Note: The IC50 values in Table 2 are for digitoxin, ouabain, and digoxin, and are provided as a reference to the general cytotoxicity of cardenolides.[2] Specific IC50 values for this compound are a key area for future research.
Experimental Protocols
Protocol 1: Synthesis of this compound from Digitoxigenin
This protocol describes a general method for the dehydration of the tertiary alcohol at the 14β position of digitoxigenin.
Materials:
-
Digitoxigenin
-
Thionyl chloride (SOCl₂)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Dissolve digitoxigenin in anhydrous pyridine and anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of thionyl chloride in anhydrous DCM to the cooled digitoxigenin solution with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Caption: Workflow for the synthesis of this compound.
Protocol 2: Na+/K+-ATPase Inhibition Assay
This protocol outlines a method to determine the inhibitory effect of this compound on Na+/K+-ATPase activity by measuring the release of inorganic phosphate (Pi).
Materials:
-
Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex or guinea pig heart)
-
This compound
-
Ouabain (positive control)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 4 mM MgCl₂)
-
ATP solution
-
Malachite green reagent for phosphate detection
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound and ouabain in the assay buffer.
-
In a 96-well plate, add the purified Na+/K+-ATPase enzyme to each well.
-
Add the different concentrations of this compound or ouabain to the respective wells. Include a control group with no inhibitor.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
Calculate the amount of Pi released based on a standard curve.
-
Determine the percentage of inhibition for each concentration of this compound and calculate the IC50 value.
Caption: Workflow for the Na+/K+-ATPase inhibition assay.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT assay to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, MDA-MB-231)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 4: Western Blot Analysis of Signaling Pathways
This protocol details the investigation of the effects of this compound on key signaling pathways, such as PI3K/Akt and MAPK.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat the cells with this compound for the desired time points.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Signaling Pathways
While specific studies on the signaling pathways affected by this compound are limited, it is hypothesized to modulate pathways downstream of Na+/K+-ATPase inhibition, similar to other cardenolides. These include the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival, proliferation, and apoptosis.
Caption: Putative signaling pathway of this compound.
Conclusion and Future Directions
This compound represents an interesting cardenolide for further investigation. While its reduced affinity for Na+/K+-ATPase compared to digitoxigenin is established, a comprehensive understanding of its pharmacological profile is lacking. Future research should focus on:
-
Detailed Cytotoxicity Screening: Determining the IC50 values of this compound across a broad panel of human cancer cell lines.
-
Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound in different cellular contexts.
-
In Vivo Efficacy: Evaluating the anti-tumor and other pharmacological effects of this compound in animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating further derivatives of this compound to optimize its biological activity and therapeutic potential.
This technical guide provides a foundational framework for researchers to design and execute studies that will further illuminate the therapeutic potential of this compound.
References
14-Anhydrodigitoxigenin and its Inhibition of Na+/K+-ATPase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-Anhydrodigitoxigenin is a cardenolide, a type of steroid, and a derivative of digitoxin. Like other cardiac glycosides, it is known to interact with and inhibit the Na+/K+-ATPase, an essential transmembrane enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane of animal cells. This inhibition disrupts cellular ion homeostasis and can trigger a cascade of downstream signaling events. This technical guide provides an in-depth overview of the inhibition of Na+/K+-ATPase by this compound, including available quantitative data, detailed experimental protocols for assessing this inhibition, and a visualization of the key signaling pathways involved.
Quantitative Data on Na+/K+-ATPase Inhibition
Direct quantitative data on the inhibitory potency of this compound on Na+/K+-ATPase is limited in publicly available literature. However, existing research provides a key data point and allows for comparison with structurally related compounds.
Table 1: Na+/K+-ATPase Inhibition by this compound and Related Cardenolides
| Compound | Concentration | % Inhibition | Enzyme Source | Reference |
| This compound | 10 µM | 15% | Guinea pig heart | [1] |
| Digitoxigenin | - | IC50: 26 ± 15 nM | Pig kidney | [2] |
| Digoxin | - | IC50: ~164 nM | Human breast cancer cells (MDA-MB-231) | [3] |
| Ouabain | - | IC50: 89 nM | Human breast cancer cells (MDA-MB-231) | [3] |
| Ouabain | - | IC50: 17 nM | Human lung cancer cells (A549) | [3] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The data for digoxin and ouabain on cancer cell lines reflect the overall cellular response to Na+/K+-ATPase inhibition.
The available data indicates that this compound is an inhibitor of Na+/K+-ATPase, though its potency relative to other well-characterized cardiac glycosides like digitoxigenin and digoxin requires further investigation. The structural difference, specifically the 14,15-double bond in this compound, likely influences its binding affinity and inhibitory activity.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the inhibition of Na+/K+-ATPase by this compound.
Na+/K+-ATPase Activity Assay (Colorimetric)
This assay determines the activity of Na+/K+-ATPase by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.
a. Materials and Reagents:
-
Enzyme Source: Purified Na+/K+-ATPase from a suitable source (e.g., porcine cerebral cortex, pig kidney, or rat brain).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2.
-
Substrate: 10 mM ATP solution.
-
Test Compound: this compound stock solution in a suitable solvent (e.g., DMSO).
-
Positive Control: Ouabain stock solution.
-
Malachite Green Reagent: For the detection of inorganic phosphate.
-
96-well microplate.
b. Experimental Workflow:
Caption: Workflow for the colorimetric Na+/K+-ATPase activity assay.
c. Procedure:
-
Enzyme Preparation: Dilute the Na+/K+-ATPase enzyme preparation in cold Tris-HCl buffer to a concentration that ensures a linear reaction rate during the incubation period.
-
Reaction Setup: In a 96-well microplate, add the following to each well:
-
50 µL of Assay Buffer.
-
10 µL of various concentrations of this compound, ouabain (positive control), or vehicle (negative control).
-
10 µL of the diluted Na+/K+-ATPase solution.
-
-
Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding 30 µL of 10 mM ATP solution to each well.
-
Incubation: Incubate the plate at 37°C for 20-30 minutes. The optimal incubation time should be determined empirically.
-
Reaction Termination and Detection: Stop the reaction by adding 50 µL of Malachite Green reagent to each well. This reagent will react with the inorganic phosphate produced.
-
Measurement: After a short incubation at room temperature for color development, measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Radioligand Binding Assay
This assay measures the binding affinity of this compound to Na+/K+-ATPase by competing with a radiolabeled ligand, typically [3H]ouabain.
a. Materials and Reagents:
-
Enzyme Source: Purified Na+/K+-ATPase.
-
Radioligand: [3H]ouabain.
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 5 mM Tris-phosphate.
-
Test Compound: A range of concentrations of unlabeled this compound.
-
Wash Buffer: Ice-cold binding buffer.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
b. Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Structures and characterization of digoxin- and bufalin-bound Na+,K+-ATPase compared with the ouabain-bound complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Uses of 14-Anhydrodigitoxigenin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
14-Anhydrodigitoxigenin, a cardenolide and a derivative of digitoxin, is emerging as a compound of significant interest for its potential therapeutic applications beyond its traditional association with cardiac effects. This technical guide provides an in-depth overview of the current understanding of this compound, with a focus on its anticancer properties. The core mechanism of action revolves around the inhibition of the Na+/K+-ATPase pump, a ubiquitous enzyme essential for maintaining cellular ion homeostasis. This inhibition triggers a cascade of downstream signaling events, ultimately leading to apoptosis and the suppression of cancer cell proliferation and migration. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved.
Introduction
Cardiac glycosides, a class of naturally derived compounds, have a long history in the treatment of cardiac conditions. However, recent research has unveiled their potential as potent anticancer agents. This compound, a derivative of digitoxin, is one such molecule that has demonstrated promising cytotoxic effects against various cancer cell lines. Its primary molecular target is the α-subunit of the Na+/K+-ATPase pump. Disruption of this pump's function leads to an increase in intracellular sodium and a decrease in intracellular potassium concentrations, which in turn affects intracellular calcium levels and triggers a variety of signaling pathways that can culminate in programmed cell death. This guide aims to provide a comprehensive technical resource for researchers exploring the therapeutic potential of this compound.
Quantitative Data
The following tables summarize the available quantitative data regarding the activity of this compound and its parent compound, digitoxin. This data is crucial for understanding the potency and selectivity of these compounds.
Table 1: Na+/K+-ATPase Inhibitory Activity
| Compound | Concentration (µM) | % Inhibition | Enzyme Source | Reference |
| This compound | 10 | 15 | Guinea pig heart | [1] |
Table 2: In Vitro Anticancer Activity of Digitoxin (as a reference)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| K-562 | Leukemia | 6.4 ± 0.4 | [2] |
| TK-10 | Renal Adenocarcinoma | 3 - 33 | [2][3] |
| A549 | Lung Adenocarcinoma | 10 ± 1 (for a highly active analogue) | [4] |
Signaling Pathways
The inhibition of Na+/K+-ATPase by this compound initiates a complex network of intracellular signaling events. These pathways are critical in mediating the compound's anticancer effects.
Core Mechanism: Na+/K+-ATPase Inhibition and Ion Imbalance
The primary event is the binding of this compound to the Na+/K+-ATPase pump, leading to its inhibition. This disrupts the electrochemical gradient across the cell membrane.
Figure 1: Inhibition of Na+/K+-ATPase by this compound and subsequent ion imbalance.
Downstream Signaling Cascades
The altered intracellular ion concentrations, particularly the rise in calcium, act as second messengers, activating several downstream signaling pathways implicated in cancer cell proliferation, survival, and apoptosis. These include the Src kinase, EGFR, MAPK, and PI3K/Akt pathways.
Figure 2: Key downstream signaling pathways affected by Na+/K+-ATPase inhibition.
Induction of Apoptosis
The culmination of these signaling events is often the induction of apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Figure 3: Simplified overview of apoptosis induction pathways.
Experimental Protocols
The following protocols are provided as a guide for the in vitro evaluation of this compound. These are generalized methods and may require optimization for specific cell lines and experimental conditions.
Synthesis of this compound
A common route for the synthesis of this compound involves the dehydration of digitoxigenin. A general approach is outlined below, adapted from principles of steroid chemistry.
Workflow:
Figure 4: General workflow for the synthesis of this compound.
Protocol:
-
Dissolve digitoxigenin in a suitable anhydrous solvent such as pyridine under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a dehydrating agent, such as thionyl chloride or phosphorus oxychloride, dropwise with stirring.
-
Allow the reaction to proceed at a controlled temperature (e.g., 0°C to room temperature) while monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by adding ice-cold water or a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Na+/K+-ATPase Activity Assay (Malachite Green Method)
This assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by Na+/K+-ATPase.
Protocol:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 5 mM MgCl2).
-
Isolate membrane fractions containing Na+/K+-ATPase from a suitable source (e.g., tissue homogenate or cultured cells).
-
Pre-incubate the membrane fraction with varying concentrations of this compound for a specified time at 37°C.
-
Initiate the reaction by adding ATP to a final concentration of 1-5 mM.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding a solution of malachite green and ammonium molybdate in acid.
-
After a color development period, measure the absorbance at a wavelength of 620-650 nm.
-
A standard curve using known concentrations of phosphate should be prepared to quantify the amount of Pi released.
-
The difference in Pi released in the presence and absence of a specific Na+/K+-ATPase inhibitor (e.g., ouabain) represents the Na+/K+-ATPase activity.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cell lines.
Protocol:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Treat cells with this compound at the desired concentration and for the appropriate time.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent, particularly in the context of oncology. Its well-defined primary target, the Na+/K+-ATPase, and the subsequent modulation of critical signaling pathways provide a strong rationale for its further investigation. Future research should focus on:
-
Comprehensive Screening: Determining the IC50 values of this compound across a broad panel of cancer cell lines to identify sensitive cancer types.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound in preclinical animal models of cancer.
-
Mechanism of Action: Further elucidating the specific downstream signaling events and molecular players involved in this compound-induced apoptosis.
-
Combination Therapies: Investigating the potential synergistic effects of this compound with existing chemotherapeutic agents.
This technical guide provides a foundational resource for researchers embarking on the study of this promising compound. The detailed protocols and pathway diagrams are intended to facilitate the design and execution of experiments aimed at unlocking the full therapeutic potential of this compound.
References
- 1. EGFR-RAS-MAPK signaling is confined to the plasma membrane and associated endorecycling protrusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. grupo.us.es [grupo.us.es]
- 3. Digitoxin inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
14-Anhydrodigitoxigenin in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-Anhydrodigitoxigenin is a cardiac glycoside, a class of naturally occurring compounds that have been historically used in the treatment of heart conditions. Recently, there has been growing interest in the potential of cardiac glycosides as anti-cancer agents. These compounds are known to interact with the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion homeostasis. Disruption of this pump's function can trigger a cascade of events leading to cell death, making it a promising target for cancer therapy. This technical guide provides a comprehensive overview of the available research on the effects of this compound and related cardiac glycosides on cancer cell lines, with a focus on its mechanism of action, cytotoxic effects, and the signaling pathways involved.
Core Mechanism of Action: Inhibition of Na+/K+-ATPase
The primary mechanism of action for cardiac glycosides, including presumably this compound, is the inhibition of the Na+/K+-ATPase pump. This inhibition leads to an increase in intracellular sodium ion concentration, which in turn affects the Na+/Ca2+ exchanger, resulting in an influx of calcium ions. Elevated intracellular calcium levels can trigger various downstream signaling pathways, ultimately leading to apoptosis (programmed cell death) in cancer cells. Molecular docking studies with related compounds like digoxin have provided insights into the potential binding interactions with Na+/K+-ATPase, highlighting the importance of specific structural features for its inhibitory activity.[1][2]
Cytotoxicity of Related Cardiac Glycosides in Cancer Cell Lines
While specific quantitative data for this compound is limited in publicly available literature, studies on its parent compound, digitoxin, and other related cardiac glycosides provide valuable insights into its potential anti-cancer activity.
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Digitoxin | TK-10 (Renal Adenocarcinoma) | 3 nM | [3] |
| Digitoxin | K-562 (Leukemia) | 6.4 ± 0.4 nM | |
| Digoxin | K-562 (Leukemia) | 28.2 ± 2.9 nM | |
| Ouabain | MDA-MB-231 (Breast Cancer) | 89 nM | |
| Digoxin | MDA-MB-231 (Breast Cancer) | ~164 nM | |
| Ouabain | A549 (Lung Cancer) | 17 nM | |
| Digoxin | A549 (Lung Cancer) | 40 nM | |
| Digitoxigenin Neoglycoside (Dg18) | A549 (Lung Cancer) | 10 ± 1 nM |
This table summarizes the IC50 values of cardiac glycosides structurally related to this compound in various human cancer cell lines.
Signaling Pathways Implicated in Cardiac Glycoside-Induced Apoptosis
The induction of apoptosis by cardiac glycosides is a complex process involving multiple signaling pathways. The disruption of ion homeostasis following Na+/K+-ATPase inhibition is a key initiating event.
Caption: Proposed signaling cascade initiated by this compound.
Studies on related compounds suggest that the apoptotic process is mediated through the mitochondrial pathway. This involves an increase in reactive oxygen species (ROS) production, release of cytochrome c, and subsequent activation of caspases, which are key executioners of apoptosis.
Experimental Protocols
To facilitate further research into the anti-cancer properties of this compound, this section provides detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader, with a reference wavelength of 630 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.
Materials:
-
Treated and untreated cancer cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture and treat cancer cells with this compound as described for the MTT assay.
-
Harvest the cells and lyse them using RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the protein bands using an imaging system.
Caption: Key steps in the Western Blotting workflow.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and to identify apoptotic cells (sub-G1 peak).
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound.
-
Harvest the cells by trypsinization or scraping and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.
Conclusion and Future Directions
While direct evidence for the anti-cancer effects of this compound is still emerging, the extensive research on related cardiac glycosides strongly suggests its potential as a cytotoxic agent against various cancer cell lines. The primary mechanism is likely through the inhibition of the Na+/K+-ATPase, leading to the induction of apoptosis via the mitochondrial pathway. Further research is warranted to establish the specific IC50 values of this compound in a broad panel of cancer cell lines, to fully elucidate the downstream signaling pathways it modulates, and to evaluate its efficacy and safety in preclinical in vivo models. The experimental protocols provided in this guide offer a solid foundation for researchers to undertake these critical investigations and to further explore the therapeutic potential of this promising compound.
References
Preliminary Studies on 14-Anhydrodigitoxigenin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of preliminary research on 14-Anhydrodigitoxigenin, a cardenolide and derivative of digitoxin. The document covers its core mechanism of action, potential as an anti-cancer agent, and detailed experimental protocols for its evaluation.
Core Concepts and Mechanism of Action
This compound is a steroid-like compound belonging to the cardenolide family. Like other cardiac glycosides, its primary molecular target is the Na+/K+-ATPase, an essential ion pump found in the plasma membrane of all animal cells. Inhibition of this pump leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels via the sodium-calcium exchanger. This disruption of ion homeostasis is central to its biological effects, ranging from cardiotonic activity to the induction of cell death in cancer cells.
Quantitative Data Presentation
The following tables summarize the known quantitative data for this compound and its parent compound, digitoxigenin, for comparative purposes. Data for this compound is limited in publicly accessible literature; therefore, data from the NCI-60 Human Tumor Cell Line Screen is presented to provide insight into its anti-proliferative activity.
Table 1: Inhibition of Na+/K+-ATPase Activity
| Compound | Enzyme Source | Concentration | % Inhibition | Reference |
| This compound | Guinea pig heart | 10 µM | 15% | [1] |
Table 2: Anti-proliferative Activity (NCI-60 Screen) - GI₅₀ (µM)
The GI₅₀ is the concentration required to inhibit cell growth by 50%. Data represents the mean from the full panel of 60 human cancer cell lines.
| Compound | NSC Number | Mean GI₅₀ (µM) | Range (µM) | Data Source |
| This compound | 2999 | 0.13 | 0.03 - 0.44 | NCI DTP |
Table 3: Cell Line Specific Anti-proliferative Activity of this compound (NSC: 2999)
A selection of the most sensitive cell lines from the NCI-60 panel.
| Cancer Type | Cell Line | GI₅₀ (µM) |
| Leukemia | K-562 | 0.03 |
| Leukemia | RPMI-8226 | 0.04 |
| Leukemia | SR | 0.04 |
| Colon Cancer | HCT-116 | 0.05 |
| CNS Cancer | SF-295 | 0.05 |
| Melanoma | LOX IMVI | 0.05 |
| Ovarian Cancer | OVCAR-3 | 0.04 |
| Renal Cancer | 786-0 | 0.05 |
| Breast Cancer | MCF7 | 0.04 |
| Breast Cancer | MDA-MB-231 | 0.06 |
Key Experimental Protocols
Na+/K+-ATPase Inhibition Assay (Phosphate Release Method)
This protocol measures the activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.
Materials:
-
Plasma membrane fractions containing Na+/K+-ATPase
-
Assay Buffer: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl₂, 100 mM NaCl, 10 mM KCl
-
ATP Tris salt (2 mM)
-
Ouabain (1 mM stock, as a positive control)
-
This compound (in DMSO)
-
Reagent for phosphate detection (e.g., Malachite Green-based reagent)
-
Microplate reader
Procedure:
-
Prepare the reaction mixture in a 96-well plate. For each sample, create two conditions: one with and one without Ouabain (to distinguish Na+/K+-ATPase activity from other ATPase activity).
-
To each well, add 10 µg of the plasma membrane preparation.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the appropriate wells.
-
Add Assay Buffer to a final volume of 100 µl.
-
Incubate the plate for 5 minutes at 37°C.
-
Initiate the reaction by adding 2 mM ATP to each well.
-
Incubate for 15-30 minutes at 37°C. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction by adding the phosphate detection reagent according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green).
-
Calculate the amount of Pi released by comparing to a standard curve of known phosphate concentrations.
-
Na+/K+-ATPase activity is determined by subtracting the Pi released in the presence of Ouabain from the Pi released in its absence.
-
Calculate the percentage inhibition for each concentration of this compound relative to the vehicle control.
Cell Viability / Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF7, HCT-116)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the compound (including a vehicle-only control).
-
Incubate the plates for 48-72 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI₅₀/IC₅₀ value.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[1][2][3]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and untreated cells
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with desired concentrations of this compound for 24-48 hours. Include a vehicle control.
-
Harvest the cells, including both adherent and floating populations. Centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both.
Visualizations: Signaling Pathways and Workflows
Proposed Mechanism of Action
The primary mechanism involves the inhibition of the Na+/K+-ATPase pump, leading to a cascade of intracellular events that can culminate in apoptosis.
Caption: Proposed signaling cascade following Na+/K+-ATPase inhibition.
Apoptosis Induction Pathway
Inhibition of Na+/K+-ATPase and subsequent ionic imbalance can trigger both intrinsic (mitochondrial) and extrinsic apoptotic pathways.
Caption: Overview of intrinsic and extrinsic apoptosis pathways.
Experimental Workflow for Apoptosis Detection
This diagram outlines the key steps for assessing apoptosis in cell culture experiments.
References
An In-depth Technical Guide to 14-Anhydrodigitoxigenin (CAS Number: 4321-20-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
14-Anhydrodigitoxigenin, a cardenolide derivative of digitoxin, is a molecule of significant interest in biomedical research. Identified by its CAS number 4321-20-4, this compound exhibits notable biological activity, primarily as an inhibitor of the Na+/K+-ATPase pump. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed look at its synthesis, its mechanism of action, and relevant experimental protocols. The information is presented to support further investigation into its therapeutic potential, particularly in the realm of oncology.
Chemical and Physical Properties
This compound is a steroid derivative characterized by a butenolide ring at the C17 position and the absence of a hydroxyl group at the C14 position, a feature that distinguishes it from its parent compound, digitoxigenin. This structural modification significantly influences its biological activity.
| Property | Value | Reference |
| CAS Number | 4321-20-4 | [1] |
| Molecular Formula | C₂₃H₃₂O₃ | [1] |
| Molecular Weight | 356.5 g/mol | [1] |
| Formal Name | (3β,5β)-3-hydroxy-carda-14,20(22)-dienolide | [1] |
| Solubility | DMF: 25 mg/mL, DMSO: 20 mg/mL, Ethanol: 5 mg/mL, DMF:PBS (pH 7.2) (1:1): 0.5 mg/mL | [1] |
Synthesis
The synthesis of this compound can be achieved through the dehydration of digitoxigenin. A common laboratory-scale method involves the catalytic hydrogenation of the 14,15-double bond of a suitable precursor.
Experimental Protocol: Synthesis of this compound from Digitoxigenin
Objective: To synthesize this compound by dehydration of digitoxigenin.
Materials:
-
Digitoxigenin
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Dissolve digitoxigenin in a minimal amount of anhydrous pyridine and cool the solution in an ice bath.
-
Slowly add a solution of thionyl chloride in dichloromethane to the cooled digitoxigenin solution with constant stirring. The reaction is exothermic and should be controlled.
-
Allow the reaction mixture to stir at 0°C for a specified time (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound using silica gel column chromatography with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Collect the fractions containing the pure product and evaporate the solvent to yield this compound.
-
Characterize the final product using techniques such as NMR, mass spectrometry, and melting point determination to confirm its identity and purity.
Workflow for the Synthesis of this compound
Caption: Synthesis workflow of this compound.
Mechanism of Action and Biological Activity
The primary mechanism of action of this compound, like other cardiac glycosides, is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradient across the cell membrane.
Inhibition of Na+/K+-ATPase
This compound has been shown to reduce the activity of guinea pig heart Na+/K+-ATPase by 15% at a concentration of 10 µM. Inhibition of this pump leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, leading to an increase in intracellular calcium. This cascade of events is the basis for the cardiotonic effects of related compounds.
Experimental Protocol: Na+/K+-ATPase Inhibition Assay
Objective: To determine the inhibitory effect of this compound on Na+/K+-ATPase activity.
Principle: The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by Na+/K+-ATPase. The activity is determined by the difference in Pi released in the presence and absence of a specific inhibitor (e.g., ouabain) or the test compound.
Materials:
-
Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl₂
-
ATP solution (10 mM)
-
This compound stock solution (in DMSO)
-
Ouabain (positive control)
-
Malachite Green reagent for phosphate detection
-
96-well microplate
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the diluted enzyme, and the different concentrations of this compound or ouabain. Include a vehicle control (DMSO).
-
Pre-incubate the plate at 37°C for 10 minutes to allow the compound to interact with the enzyme.
-
Initiate the reaction by adding the ATP solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the Malachite Green reagent.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) to quantify the amount of Pi produced.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control.
Anticancer Activity
Emerging evidence suggests that cardiac glycosides possess anticancer properties. While specific data for this compound is limited, the proposed mechanisms for related compounds likely apply and warrant investigation for this analog. These mechanisms often involve the induction of apoptosis and the modulation of key signaling pathways.
Signaling Pathway of Na+/K+-ATPase Inhibition
Caption: Inhibition of Na+/K+-ATPase by this compound.
Potential Downstream Effects in Cancer Cells:
-
Src Kinase Activation: Inhibition of Na+/K+-ATPase can lead to the activation of the non-receptor tyrosine kinase Src. Activated Src can then phosphorylate a multitude of downstream targets, influencing pathways involved in cell proliferation, survival, and migration.
-
Generation of Reactive Oxygen Species (ROS): Alterations in ion gradients and mitochondrial function resulting from Na+/K+-ATPase inhibition can lead to an increase in the production of reactive oxygen species (ROS). Elevated ROS levels can induce oxidative stress, leading to DNA damage and apoptosis in cancer cells.
-
Induction of Apoptosis: The culmination of these signaling events, including calcium overload, Src activation, and ROS production, can trigger the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria and the subsequent activation of caspases, leading to programmed cell death.
Hypothesized Anticancer Signaling Pathway
Caption: Hypothesized anticancer mechanism of this compound.
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cell lines and calculate its IC₅₀ value.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control.
-
Plot the cell viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Conclusion and Future Directions
This compound presents a compelling profile as a biologically active molecule with potential therapeutic applications. Its well-established role as a Na+/K+-ATPase inhibitor provides a solid foundation for understanding its mechanism of action. However, to fully realize its potential, particularly in oncology, further research is imperative.
Future studies should focus on:
-
Detailed Pharmacokinetics and Pharmacodynamics: Elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for its development as a drug candidate.
-
In-depth Mechanistic Studies: While the inhibition of Na+/K+-ATPase is a key event, the specific downstream signaling pathways modulated by this compound in different cancer cell types need to be thoroughly investigated. This includes confirming the roles of Src kinase and ROS in its anticancer effects.
-
Broad-Spectrum Anticancer Screening: Evaluating the cytotoxic activity of this compound against a wide panel of cancer cell lines is necessary to identify responsive cancer types and to determine its therapeutic window.
-
In Vivo Efficacy Studies: Preclinical studies in animal models are essential to assess the in vivo anticancer efficacy, toxicity, and overall therapeutic potential of this compound.
This technical guide provides a foundational resource for researchers embarking on the further exploration of this compound. The provided protocols and data summaries are intended to facilitate the design and execution of experiments aimed at unlocking the full therapeutic promise of this intriguing cardenolide.
References
An In-depth Technical Guide to 14-Anhydrodigitoxigenin
For Researchers, Scientists, and Drug Development Professionals
Abstract
14-Anhydrodigitoxigenin is a cardenolide, a class of naturally occurring steroid-like compounds. As a derivative of digitoxin, it has garnered interest within the scientific community for its biological activity, primarily as an inhibitor of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) enzyme. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activity, and relevant experimental protocols. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this compound's therapeutic potential.
Chemical and Physical Properties
This compound is a C23 steroid derivative with a molecular formula of C₂₃H₃₂O₃ and a molecular weight of approximately 356.5 g/mol [1]. Its systematic name is (3β,5β)-3-hydroxy-carda-14,20(22)-dienolide.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₃₂O₃ | [1] |
| Molecular Weight | 356.5 g/mol | [1] |
| CAS Number | 4321-20-4 | [1] |
| Appearance | Crystalline solid | |
| Solubility | Soluble in DMF (25 mg/ml), DMSO (20 mg/ml), Ethanol (5 mg/ml), and a 1:1 solution of DMF:PBS (pH 7.2) (0.5 mg/ml) | [1] |
Biological Activity and Mechanism of Action
The primary biological target of this compound is the Na+/K+-ATPase, a transmembrane protein essential for maintaining electrochemical gradients across the cell membrane. By inhibiting this enzyme, this compound disrupts ion balance, leading to a cascade of downstream cellular events.
One known effect is the reduction of Na+/K+-ATPase activity. For instance, at a concentration of 10 µM, this compound has been shown to reduce the activity of guinea pig heart Na+/K+-ATPase by 15%. The inhibition of Na+/K+-ATPase by cardenolides can trigger various signaling pathways, including the Src-EGFR-MAPK cascade and the PI3K-Akt pathway, which are crucial in cell growth, proliferation, and survival.
dot
Caption: Signaling pathway initiated by this compound.
Experimental Protocols
Na+/K+-ATPase Inhibition Assay (Colorimetric)
This protocol describes a general method for determining the inhibitory activity of this compound on Na+/K+-ATPase by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.
Materials:
-
Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex)
-
ATP (Adenosine 5'-triphosphate)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 4 mM MgCl₂
-
This compound stock solution (in DMSO)
-
Ouabain (positive control)
-
Malachite Green Reagent
-
Phosphate Standard solution
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound and ouabain in the assay buffer.
-
In a 96-well microplate, add the diluted compounds to the wells. Include wells for a no-inhibitor control and a blank (no enzyme).
-
Add the purified Na+/K+-ATPase enzyme to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding ATP to all wells to a final concentration of 1-3 mM.
-
Incubate the plate at 37°C for 20-30 minutes.
-
Stop the reaction by adding the Malachite Green Reagent, which will form a colored complex with the released inorganic phosphate.
-
Measure the absorbance at a wavelength of 620-640 nm using a microplate reader.
-
Calculate the amount of phosphate released using a standard curve generated with the phosphate standard.
-
Determine the percentage of inhibition for each concentration of this compound and calculate the IC₅₀ value.
dot
Caption: Workflow for Na+/K+-ATPase inhibition assay.
Isolation from Acokanthera oblongifolia
This compound can be isolated from the leaves of Acokanthera oblongifolia. The general procedure involves extraction with a polar solvent followed by chromatographic separation.
Materials:
-
Dried and powdered leaves of Acokanthera oblongifolia
-
Methanol or Ethanol
-
Dichloromethane or Chloroform
-
Silica gel for column chromatography
-
Solvent systems for chromatography (e.g., hexane-ethyl acetate gradients)
-
TLC plates for monitoring fractions
-
Rotary evaporator
-
NMR and Mass Spectrometry for structure elucidation
Procedure:
-
Extract the powdered leaves with methanol or ethanol at room temperature.
-
Concentrate the extract under reduced pressure using a rotary evaporator.
-
Suspend the crude extract in water and partition successively with dichloromethane or chloroform.
-
Concentrate the organic phase to obtain a crude fraction containing cardenolides.
-
Subject the crude fraction to silica gel column chromatography.
-
Elute the column with a gradient of increasing polarity, for example, using a hexane-ethyl acetate solvent system.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Combine fractions containing the compound of interest, as identified by comparison with a standard or by spectroscopic analysis.
-
Further purify the combined fractions by recrystallization or further chromatographic steps if necessary.
-
Characterize the purified compound using NMR and Mass Spectrometry to confirm its identity as this compound.
Synthesis
Conclusion
This compound represents a molecule of interest for researchers in medicinal chemistry and pharmacology. Its well-defined activity as a Na+/K+-ATPase inhibitor provides a solid foundation for further investigation into its potential therapeutic applications. The experimental protocols and data presented in this guide are intended to facilitate these research efforts and contribute to a deeper understanding of the biological roles of this and other cardenolides. Further studies are warranted to fully elucidate its pharmacological profile, including its specific IC₅₀ values against various Na+/K+-ATPase isoforms and its effects on downstream signaling pathways in different cell types.
References
An In-depth Technical Guide to 14-Anhydrodigitoxigenin
For Researchers, Scientists, and Drug Development Professionals
Abstract
14-Anhydrodigitoxigenin is a cardenolide, a class of naturally derived steroid-like compounds. Its chemical structure and biological activity make it a subject of interest in medicinal chemistry and pharmacology. This technical guide provides a comprehensive overview of this compound, including its chemical identity, and known biological effects. The information is intended to support further research and development efforts related to this and similar molecules.
Chemical Identity and Properties
This compound is a derivative of digitoxigenin, a well-known cardiac glycoside. The "anhydro" prefix indicates the loss of a water molecule, resulting in the formation of a double bond.
IUPAC Name: (5β)-3β-hydroxy-carda-14,20(22)-dienolide[1]
Synonyms: 3beta-Hydroxy-5beta-carda-14,20(22)-dienolide[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 4321-20-4 | [1] |
| Molecular Formula | C₂₃H₃₂O₃ | [1] |
| Molecular Weight | 356.5 g/mol | [1] |
| Appearance | Crystalline solid | |
| Purity | ≥98% |
Synthesis
Spectroscopic Data
Detailed, publicly available spectroscopic data for this compound is limited. However, the characterization of cardenolides by spectroscopic methods is well-established.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation of cardenolides. The chemical shifts and coupling constants provide detailed information about the stereochemistry of the steroid nucleus and the nature of the substituents.
Mass Spectrometry (MS)
Mass spectrometry of cardenolides typically involves soft ionization techniques to observe the molecular ion. Fragmentation patterns often correspond to the loss of water and cleavage of the lactone ring, providing valuable structural information.
Infrared (IR) Spectroscopy
The IR spectrum of a cardenolide like this compound would be expected to show characteristic absorption bands for the hydroxyl group (O-H stretch), the unsaturated lactone (C=O and C=C stretching), and the C-O bonds.
Biological Activity and Mechanism of Action
Inhibition of Na+/K+-ATPase
The primary biological target of cardenolides is the Na+/K+-ATPase, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. This compound has been shown to inhibit this enzyme.
Table 2: In Vitro Biological Activity of this compound
| Target | Assay Conditions | Effect | Concentration | Reference |
| Guinea pig heart Na+/K+-ATPase | In vitro enzyme activity assay | 15% reduction in activity | 10 µM |
Signaling Pathway
The inhibition of Na+/K+-ATPase by cardenolides leads to a cascade of downstream effects. The primary consequence is an increase in the intracellular sodium concentration. This, in turn, alters the function of the sodium-calcium exchanger, leading to an increase in intracellular calcium levels. This elevation in intracellular calcium is responsible for the cardiotonic effects of these compounds and is also implicated in other cellular processes.
Caption: Simplified signaling cascade following Na+/K+-ATPase inhibition.
Experimental Protocols
Na+/K+-ATPase Inhibition Assay
A common method to assess the inhibitory activity of compounds on Na+/K+-ATPase is a colorimetric assay that measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.
Principle: The enzymatic activity of Na+/K+-ATPase is determined by quantifying the liberation of Pi from ATP. To measure the specific activity of Na+/K+-ATPase, the total ATPase activity is measured in the presence and absence of a specific inhibitor, such as ouabain. The difference between these two measurements represents the Na+/K+-ATPase activity.
Materials:
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl₂
-
ATP solution (10 mM)
-
Na+/K+-ATPase enzyme preparation
-
Test compound (this compound) and positive control (e.g., ouabain)
-
Malachite Green reagent (for Pi detection)
-
96-well microplate
-
Incubator
Procedure:
-
Enzyme Preparation: Dilute the Na+/K+-ATPase enzyme in cold Tris-HCl buffer to a predetermined optimal concentration.
-
Reaction Setup: In a 96-well microplate, add the following:
-
50 µL of Assay Buffer.
-
10 µL of various concentrations of the test compound or vehicle control.
-
10 µL of the diluted Na+/K+-ATPase enzyme solution.
-
-
Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add 30 µL of 10 mM ATP solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 20-30 minutes (this time should be optimized to ensure the reaction is in the linear range).
-
Reaction Termination: Stop the reaction by adding 50 µL of the Malachite Green reagent.
-
Detection: Measure the absorbance at the appropriate wavelength to quantify the amount of Pi produced.
-
Calculation: Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
Conclusion
This compound represents an interesting scaffold for further investigation in the field of drug discovery. Its ability to inhibit Na+/K+-ATPase suggests potential applications that warrant further exploration. This guide provides a foundational understanding of its chemical and biological properties to aid researchers in their future studies. Comprehensive spectroscopic characterization and the development of a robust synthetic route are key areas for future research that would significantly advance the understanding and potential application of this molecule.
References
Methodological & Application
Application Notes and Protocols for 14-Anhydrodigitoxigenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-Anhydrodigitoxigenin is a cardenolide, a class of naturally derived steroid-like compounds. It is a derivative of digitoxin, a well-known cardiac glycoside. Like other cardiac glycosides, this compound is known to interact with and inhibit the Na+/K+-ATPase, an essential ion pump in animal cells. This inhibition disrupts cellular ion homeostasis, leading to a cascade of downstream signaling events that can impact cell proliferation, survival, and other critical cellular processes. These properties have brought this compound and related compounds into focus for their potential as therapeutic agents, particularly in the context of cancer research and drug development.
These application notes provide an overview of the known biological activities of this compound, along with detailed protocols for its synthesis and for conducting key in vitro experiments to evaluate its biological effects.
Data Presentation
Solubility
The solubility of this compound in various solvents is a critical parameter for the design of in vitro experiments.
| Solvent | Solubility |
| DMF | 25 mg/mL |
| DMSO | 20 mg/mL |
| Ethanol | 5 mg/mL |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
Data sourced from publicly available information.
Biological Activity
| Cell Line | Cancer Type | IC50 (Digitoxin) |
| HeLa | Cervical Carcinoma | 2.340 ± 0.003 µM |
| MDA-MB-231 | Breast Cancer | ~164 nM (for Digoxin) |
| A549 | Lung Cancer | 40 nM (for Digoxin) |
| SKOV-3 | Ovarian Cancer | IC50 observed at concentrations > 10⁻⁷ M |
Note: The IC50 values presented are for digitoxin and digoxin and should be considered as a general reference for the potential activity of this compound. Experimental determination of the specific IC50 values for this compound against a panel of cancer cell lines is highly recommended.
Experimental Protocols
Synthesis of this compound from Digitoxigenin
This protocol is a proposed synthetic route adapted from the synthesis of a similar anhydro-cardiac glycoside.
Materials:
-
Digitoxigenin
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolution: Dissolve digitoxigenin in anhydrous pyridine and cool the solution to 0°C in an ice bath.
-
Dehydration Reaction: Slowly add a solution of thionyl chloride in anhydrous dichloromethane to the cooled digitoxigenin solution with constant stirring. The reaction introduces a double bond at the C14-C15 position through dehydration.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). Use a mobile phase of ethyl acetate/hexanes to separate the product from the starting material.
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding ice-cold water.
-
Extraction: Extract the product into dichloromethane. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound using silica gel column chromatography. Elute with a gradient of ethyl acetate in hexanes.
-
Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
In Vitro Na+/K+-ATPase Inhibition Assay
This protocol provides a general method to assess the inhibitory activity of this compound on Na+/K+-ATPase.
Materials:
-
Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex)
-
This compound
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 5 mM MgCl₂)
-
Malachite green reagent for phosphate detection
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in the assay buffer.
-
Enzyme Reaction: In a 96-well plate, add the Na+/K+-ATPase enzyme to the assay buffer containing the different concentrations of this compound or vehicle control (DMSO). Pre-incubate for 10-15 minutes at 37°C.
-
Initiate Reaction: Start the enzymatic reaction by adding a solution of ATP to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop Reaction and Detect Phosphate: Stop the reaction by adding the malachite green reagent. This reagent will react with the inorganic phosphate released from ATP hydrolysis, producing a colored product.
-
Measure Absorbance: Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength (typically around 620-650 nm).
-
Data Analysis: Calculate the percentage of Na+/K+-ATPase inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This protocol describes a common method to evaluate the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, MDA-MB-231)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.
-
Measure Absorbance: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Visualizations
Proposed Signaling Pathway of this compound
Cardiac glycosides, including this compound, exert their cellular effects primarily through the inhibition of the Na+/K+-ATPase. This initial event triggers a cascade of downstream signaling pathways. A key consequence of Na+/K+-ATPase inhibition is the increase in intracellular sodium concentration, which in turn leads to an increase in intracellular calcium levels via the sodium-calcium exchanger (NCX). This rise in intracellular calcium can activate various signaling molecules.
Furthermore, the Na+/K+-ATPase can act as a signal transducer. The binding of cardiac glycosides can lead to the activation of the non-receptor tyrosine kinase Src. Activated Src can then phosphorylate and activate other signaling proteins, including the Epidermal Growth Factor Receptor (EGFR), leading to the activation of downstream pathways such as the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt pathway. These pathways are known to regulate cell proliferation, survival, and apoptosis. The sustained disruption of ion homeostasis and the activation of these signaling cascades can ultimately lead to programmed cell death (apoptosis).
Caption: Proposed signaling cascade initiated by this compound.
Experimental Workflow for Evaluating Biological Activity
The following diagram outlines a logical workflow for the experimental evaluation of this compound.
Caption: A logical workflow for the synthesis and biological evaluation.
References
Application Notes and Protocols: 14-Anhydrodigitoxigenin In Vitro Assay Setup
Audience: Researchers, scientists, and drug development professionals.
Introduction: 14-Anhydrodigitoxigenin is a cardenolide, a type of cardiac glycoside.[1] Cardiac glycosides are a class of naturally derived compounds historically used for treating heart conditions.[2][3] Recent research has highlighted their potential as anti-cancer agents due to their ability to induce programmed cell death, or apoptosis, in cancer cells.[2][4] The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, an essential transmembrane protein that maintains cellular ion gradients. This application note provides a detailed guide for setting up in vitro assays to evaluate the cytotoxic and apoptotic effects of this compound.
Principle of Action: The Na+/K+-ATPase Inhibition Pathway
This compound exerts its effects by binding to and inhibiting the Na+/K+-ATPase pump. This inhibition disrupts the sodium and potassium ion gradients across the cell membrane, leading to an increase in intracellular sodium. The elevated sodium concentration, in turn, alters the function of the Na+/Ca2+ exchanger, resulting in an influx of calcium ions. This cascade of ionic imbalance triggers various downstream signaling pathways that culminate in apoptosis.
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow
A typical workflow for assessing the in vitro efficacy of this compound involves a multi-step process. It begins with culturing a selected cancer cell line, followed by treatment with the compound. Subsequently, cell viability is assessed to determine the cytotoxic concentration. Further assays are then performed to elucidate the mechanism of cell death, such as apoptosis, and to analyze the modulation of key protein markers.
Caption: Standard experimental workflow for cytotoxicity assessment.
Data Presentation
Quantitative data should be organized into tables for clarity and ease of comparison.
Table 1: Cytotoxic Activity of Cardiac Glycosides in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Incubation Time | IC50 Value (nM) | Reference |
| Digitoxin | K-562 | Chronic Myelogenous Leukemia | 72h | 6.4 | |
| Digitoxin | MCF-7 | Breast Adenocarcinoma | 72h | 3-33 | |
| Ouabain | A549 | Lung Cancer | 72h | 25 | |
| Digoxin | SUP-B15 | B-precursor ALL | 72h | 30 | |
| Proscillaridin A | RD | Rhabdomyosarcoma | 72h | 5 |
Note: IC50 values can vary based on experimental conditions.
Table 2: Known In Vitro Activity of this compound
| Target | System | Concentration | Effect | Reference |
| Na+/K+-ATPase | Guinea pig heart | 10 µM | 15% reduction in activity |
Experimental Protocols
Cell Viability Assay (MTT Protocol)
This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50). The MTT assay measures the metabolic activity of viable cells.
Materials:
-
Cancer cell line of choice (e.g., A549 lung cancer cells)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound (solubilized in DMSO)
-
MTT reagent (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the drug concentration to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V Staining)
This assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane, an early hallmark of apoptosis.
Materials:
-
Cells treated with this compound (at IC50 concentration)
-
FITC-Annexin V Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer or fluorescence microscope
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound (e.g., at its IC50 concentration) and a vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube. Add 5 µL of FITC-Annexin V and 5 µL of PI (or other viability dye, as per kit instructions).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V negative, PI negative.
-
Early apoptotic cells: Annexin V positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V positive, PI positive.
-
Western Blot Analysis
Western blotting is used to detect and quantify specific proteins, such as those involved in apoptosis (e.g., cleaved Caspase-3, PARP) or the drug's direct target (Na+/K+-ATPase).
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Na+/K+-ATPase α1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Sample Preparation (Cell Lysate): Lyse treated cell pellets in ice-cold RIPA buffer. Determine protein concentration using a BCA assay. Denature 20-40 µg of protein per sample by boiling in Laemmli buffer at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the protein samples by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ, normalizing to a loading control like β-actin.
References
Application Notes and Protocols for Cell-Based Assays Using 14-Anhydrodigitoxigenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-Anhydrodigitoxigenin is a cardenolide, a class of naturally occurring steroid-like compounds. As a derivative of digitoxin, it is recognized for its inhibitory action on the Na+/K+-ATPase, a transmembrane protein crucial for maintaining cellular ion homeostasis.[1] Inhibition of this ion pump by cardiac glycosides like this compound leads to a cascade of intracellular events, making it a compound of interest for investigating various cellular processes, including apoptosis and cell viability, particularly in the context of cancer research.[2][3] These application notes provide detailed protocols for utilizing this compound in common cell-based assays to assess its biological activity.
Mechanism of Action
The primary molecular target of this compound is the α-subunit of the Na+/K+-ATPase.[1] Its binding to this enzyme inhibits the pumping of sodium (Na+) ions out of the cell and potassium (K+) ions into the cell. This disruption of the ion gradient leads to an increase in intracellular sodium concentration. The elevated intracellular Na+ concentration, in turn, alters the function of the sodium-calcium (Na+/Ca2+) exchanger, resulting in an increase in intracellular calcium (Ca2+) levels.[4] This cascade of events can trigger various downstream signaling pathways, including the activation of Src kinase, epidermal growth factor receptor (EGFR), the Ras/MAPK signaling cascade, and the modulation of transcription factors such as NF-κB, ultimately leading to cellular responses like apoptosis.
Quantitative Data Summary
The following tables summarize the cytotoxic activity of this compound and related cardiac glycosides in various cancer cell lines. IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
Table 1: IC50 Values of Cardiac Glycosides in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Digitoxin | K-562 | Chronic Myelogenous Leukemia | 6.4 | |
| Digitoxin | MCF-7 | Breast Adenocarcinoma | 3-33 | |
| Digitoxin | TK-10 | Renal Adenocarcinoma | 3-33 | |
| Ouabain | A549 | Lung Cancer | 17 | |
| Ouabain | MDA-MB-231 | Breast Cancer | 89 | |
| Digoxin | A549 | Lung Cancer | 40 | |
| Digoxin | MDA-MB-231 | Breast Cancer | ~164 | |
| ANTO2 (a cardiac glycoside) | A549 | Lung Cancer | ~135 |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, incubation time, and the assay method used.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of cultured cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration). Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently mix by pipetting up and down.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC Staining)
This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in appropriate culture vessels and treat with various concentrations of this compound for a predetermined time to induce apoptosis.
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Na+/K+-ATPase Inhibition Assay
This in vitro assay measures the ability of this compound to inhibit the enzymatic activity of Na+/K+-ATPase. The activity is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.
Materials:
-
Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex)
-
This compound
-
Ouabain (a known Na+/K+-ATPase inhibitor, as a positive control)
-
ATP solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 20 mM KCl, 5 mM MgCl2, pH 7.4)
-
Reagents for phosphate detection (e.g., Malachite Green-based reagent)
-
96-well plates
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add 50 µL of Assay Buffer.
-
Inhibitor Addition: Add 10 µL of various concentrations of this compound, vehicle control (DMSO), or ouabain (positive control).
-
Enzyme Addition: Add 10 µL of diluted Na+/K+-ATPase enzyme solution to each well.
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Start the reaction by adding 20 µL of ATP solution.
-
Incubation: Incubate the plate at 37°C for 20-30 minutes.
-
Phosphate Detection: Stop the reaction and measure the amount of released inorganic phosphate using a colorimetric method, such as the Malachite Green assay.
-
Data Analysis: Calculate the percentage of Na+/K+-ATPase inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Conclusion
The protocols outlined in these application notes provide a framework for the investigation of this compound in cell-based assays. By assessing its effects on cell viability, apoptosis, and its direct interaction with Na+/K+-ATPase, researchers can gain valuable insights into the biological activities and potential therapeutic applications of this cardiac glycoside. It is recommended to optimize the described protocols for specific cell lines and experimental conditions to ensure robust and reproducible results.
References
- 1. Cardiac glycosides and sodium/potassium-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiac glycosides inhibit cancer through Na/K-ATPase-dependent cell death induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiac Glycoside Activities Link Na+/K+ ATPase Ion-Transport to Breast Cancer Cell Migration via Correlative SAR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Unveiling the Cytotoxic Potential of 14-Anhydrodigitoxigenin: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to assessing the cytotoxic effects of 14-Anhydrodigitoxigenin, a cardiac glycoside with emerging interest in cancer research. Detailed protocols for key cytotoxicity assays, data interpretation, and visualization of relevant biological pathways are presented to facilitate robust and reproducible studies.
Introduction
This compound is a cardenolide, a class of naturally derived compounds known for their effects on cardiac muscle. Recent studies have highlighted the potential of cardiac glycosides as anti-cancer agents, owing to their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[1] The primary mechanism of action for many cardiac glycosides involves the inhibition of the Na+/K+-ATPase pump, a transmembrane protein crucial for maintaining cellular ion gradients.[2] This inhibition triggers a cascade of intracellular events that can culminate in programmed cell death, or apoptosis.[2] This guide outlines standardized procedures to quantify the cytotoxic and apoptotic effects of this compound.
Data Presentation
The following tables provide a framework for organizing and presenting quantitative data obtained from the cytotoxicity and apoptosis assays.
Table 1: Cell Viability as Determined by MTT Assay
| Concentration of this compound (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle Control) | 100 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Table 2: Cytotoxicity as Determined by LDH Assay
| Concentration of this compound (µM) | Absorbance (490 nm) | % Cytotoxicity |
| 0 (Spontaneous LDH Release) | 0 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| Maximum LDH Release (Lysis Control) | 100 |
Table 3: Apoptosis as Determined by Caspase-3 Activity Assay
| Concentration of this compound (µM) | Absorbance (405 nm) | Fold Increase in Caspase-3 Activity |
| 0 (Vehicle Control) | 1 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well flat-bottom microplate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[3]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[3]
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability based on the metabolic activity of mitochondria.
-
Reagent Preparation: Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
MTT Addition: Following the treatment period, add 10 µL of the MTT reagent to each well.
-
Incubation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium containing MTT without disturbing the formazan crystals. Add 100 µL of a solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method that quantifies the release of LDH from damaged cells into the culture supernatant, serving as an indicator of cytotoxicity.
-
Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.
-
Supernatant Transfer: Carefully transfer a portion of the cell-free supernatant from each well to a new, optically clear 96-well flat-bottom plate.
-
Controls: Include the following controls:
-
Spontaneous LDH Release: Supernatant from untreated cells.
-
Maximum LDH Release: Supernatant from cells treated with a lysis solution (e.g., 1% Triton X-100) for 15 minutes before centrifugation.
-
Background Control: Culture medium only.
-
-
Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a catalyst and a dye solution.
-
Reaction Incubation: Add the reaction mixture to each well containing the supernatant and incubate for up to 30 minutes at room temperature, protected from light.
-
Stop Solution (Optional): A stop solution can be added to terminate the enzymatic reaction.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway. The assay is based on the cleavage of a specific substrate, Ac-DEVD-pNA, by active caspase-3, which releases the chromophore p-nitroaniline (pNA).
-
Cell Lysis: After treatment, collect the cells and centrifuge at 600 x g for 5 minutes at 4°C. Wash the cell pellets with ice-cold PBS.
-
Resuspend the cell pellets in a chilled cell lysis buffer and incubate on ice for 15-20 minutes.
-
Centrifuge the lysates at 16,000 to 20,000 x g for 10-15 minutes at 4°C to pellet the cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate supernatant.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate to individual wells.
-
Add reaction buffer (containing DTT) and the caspase-3 substrate (Ac-DEVD-pNA) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.
-
Analysis: Calculate the fold increase in caspase-3 activity by comparing the absorbance of the treated samples to the untreated control.
Mandatory Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
References
Application Notes and Protocols for MTT Assay with 14-Anhydrodigitoxigenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-Anhydrodigitoxigenin is a cardenolide and a derivative of digitoxin, a compound that has been investigated for its potential anticancer activities. Cardiac glycosides, as a class of compounds, are known to primarily exert their cytotoxic effects through the inhibition of the Na+/K+-ATPase pump. This application note provides a detailed protocol for assessing the cytotoxicity of this compound in cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely used colorimetric method to evaluate cell viability and metabolic activity.[1] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] The amount of formazan produced is proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized formazan solution.[1]
Mechanism of Action and Signaling Pathways
The primary molecular target of cardiac glycosides like this compound is the Na+/K+-ATPase, a transmembrane protein crucial for maintaining cellular ion homeostasis.[2] Inhibition of this pump leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in an influx of calcium ions.[2] This disruption of ion balance can trigger a cascade of downstream signaling events, ultimately leading to apoptosis (programmed cell death).
While the precise signaling cascade for this compound is still under investigation, studies on related cardiac glycosides suggest the involvement of several key pathways in their anticancer effects:
-
Induction of Apoptosis: The increased intracellular calcium concentration can activate various apoptotic pathways. This includes the release of cytochrome c from the mitochondria, which in turn activates caspaces, the key executioners of apoptosis.
-
Modulation of Signaling Cascades: Cardiac glycosides have been shown to influence critical signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK pathways.
-
Inhibition of Transcription Factors: Some cardiac glycosides can inhibit the activity of transcription factors like NF-κB, which plays a crucial role in cancer cell survival and inflammation.
Further research is needed to fully elucidate the specific downstream targets and signaling molecules modulated by this compound in different cancer cell types.
Quantitative Data
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of a compound. While specific IC50 values for this compound across a wide range of cancer cell lines are not extensively documented in publicly available literature, the following table provides a template for how such data should be presented. Researchers should perform dose-response experiments and utilize non-linear regression analysis to determine the IC50 values for their specific cell lines of interest.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| e.g., MCF-7 | Breast Adenocarcinoma | 72 | [Insert experimental value] |
| e.g., HCT116 | Colon Carcinoma | 72 | [Insert experimental value] |
| e.g., A549 | Lung Carcinoma | 72 | [Insert experimental value] |
| e.g., HepG2 | Hepatocellular Carcinoma | 72 | [Insert experimental value] |
| e.g., Jurkat | Leukemia | 72 | [Insert experimental value] |
Experimental Protocols
Materials
-
This compound (dissolved in an appropriate solvent like DMSO)
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Protocol for MTT Assay
-
Cell Seeding:
-
Culture cancer cells in appropriate complete medium until they reach the exponential growth phase.
-
Harvest the cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for an additional 2-4 hours at 37°C in a humidified incubator.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Mix gently by pipetting up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Visualizations
Caption: Experimental workflow for the MTT assay with this compound.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
References
Application Note: Measuring the Cytotoxicity of 14-Anhydrodigitoxigenin using the CellTox™ Green Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
14-Anhydrodigitoxigenin is a cardenolide and a derivative of digitoxin, known to impact cellular viability by inhibiting the Na+/K+-ATPase pump.[1] Understanding the cytotoxic potential of such compounds is crucial in drug discovery and development. The CellTox™ Green Cytotoxicity Assay offers a reliable and straightforward method for quantifying cytotoxicity over time.[2] This assay utilizes a proprietary asymmetric cyanine dye that is excluded by viable cells but stains the DNA of cells with compromised membrane integrity, which are considered dead.[3] Upon binding to DNA, the dye's fluorescence properties are significantly enhanced, producing a signal that is directly proportional to the number of dead cells.[3] This application note provides a detailed protocol for assessing the cytotoxic effects of this compound using the CellTox™ Green Assay.
Assay Principle
The CellTox™ Green Assay is based on the differential permeability of live and dead cells. The CellTox™ Green Dye cannot cross the intact membrane of live cells, resulting in minimal fluorescence. However, when a cell dies and loses membrane integrity, the dye enters, binds to the cell's DNA, and emits a strong fluorescent signal. This allows for the sensitive detection of cytotoxic events in a cell population. The dye is non-toxic to viable cells, enabling its use in both real-time kinetic analysis and endpoint measurements without compromising the experimental results.
Caption: Principle of the CellTox™ Green Assay.
Experimental Protocols
This protocol is designed for a 96-well plate format but can be scaled for other formats. Two primary methods are described: an endpoint protocol and a real-time (kinetic) protocol.
Materials Required
-
CellTox™ Green Cytotoxicity Assay Kit (Promega, Cat. No. G8741, G8743)
-
CellTox™ Green Dye
-
Assay Buffer
-
Lysis Solution (optional, for maximum lysis control)
-
-
This compound (Cayman Chemical, Cat. No. 15555 or equivalent)
-
Appropriate cell line (e.g., HeLa, A549, HepG2)
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics
-
Black-walled, clear-bottom 96-well assay plates
-
Multichannel pipettes
-
Fluorescence plate reader with filters for 485-500nm (excitation) and 520-530nm (emission)
-
Humidified incubator at 37°C with 5% CO₂
Protocol 1: Endpoint Assay
This protocol measures cytotoxicity at a single, predetermined time point after treatment.
Caption: Workflow for the endpoint CellTox™ Green assay.
Detailed Steps:
-
Cell Seeding: Seed cells into a black-walled, clear-bottom 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of 2X final concentrations by diluting the stock in cell culture medium.
-
Cell Treatment: Add 100 µL of the 2X this compound dilutions to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
Reagent Preparation: Prepare the 2X CellTox™ Green Reagent by diluting the CellTox™ Green Dye 1:500 into the provided Assay Buffer.
-
Reagent Addition: Add 100 µL of the 2X reagent to each well.
-
Final Incubation and Measurement: Incubate the plate for 15 minutes at room temperature, shielded from light. Measure fluorescence using an appropriate plate reader (Excitation: 485-500nm; Emission: 520-530nm).
Protocol 2: Real-Time (Kinetic) Assay
This protocol allows for the continuous monitoring of cytotoxicity over time.
Detailed Steps:
-
Reagent & Cell Mixture: Add the CellTox™ Green Dye directly to the cell suspension in culture medium at a 1X final concentration (1:1000 dilution).
-
Cell Seeding: Dispense 100 µL of the cell/dye mixture into each well of a 96-well plate.
-
Compound Treatment: Immediately add 100 µL of 2X this compound dilutions to the wells.
-
Kinetic Measurement: Place the plate in a plate reader equipped with environmental controls (37°C, 5% CO₂). Measure fluorescence at regular intervals (e.g., every 30-60 minutes) for up to 72 hours.
Data Presentation and Analysis
The fluorescence signal is proportional to the number of dead cells. Data can be presented as raw fluorescence units or normalized to controls.
Controls:
-
Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO) used to dilute the compound.
-
Maximum Lysis Control: Cells treated with a lysis agent to determine the maximum fluorescence signal, representing 100% cytotoxicity.
-
No-Cell Control: Medium only to determine background fluorescence.
Calculation of Percent Cytotoxicity: % Cytotoxicity = 100 * (Experimental - Vehicle Control) / (Max Lysis Control - Vehicle Control)
Illustrative Quantitative Data
The following table represents hypothetical data for the cytotoxic effect of this compound on a cancer cell line after a 48-hour exposure, as measured by the CellTox™ Green assay.
| This compound (µM) | Raw Fluorescence Units (RFU) | % Cytotoxicity |
| 0 (Vehicle Control) | 1,500 | 0% |
| 0.1 | 2,100 | 3.2% |
| 0.5 | 4,500 | 16.2% |
| 1.0 | 8,900 | 40.0% |
| 2.5 | 18,500 | 91.9% |
| 5.0 | 19,800 | 98.9% |
| 10.0 | 20,100 | 100.5% |
| Max Lysis Control | 20,000 | 100% |
Note: This data is for illustrative purposes only. From this dose-response curve, an EC₅₀ value can be calculated using non-linear regression analysis.
Signaling Pathway of this compound-Induced Cytotoxicity
Cardiac glycosides, including this compound, primarily act by inhibiting the Na+/K+-ATPase pump on the cell membrane. This inhibition leads to an increase in intracellular sodium, which in turn reduces the activity of the Na+/Ca²⁺ exchanger. The resulting rise in intracellular calcium concentration can trigger a cascade of events, including mitochondrial stress, activation of apoptotic pathways, and ultimately, the loss of cell membrane integrity, which is detected by the CellTox™ Green dye.
Caption: Signaling pathway of this compound cytotoxicity.
References
Application Notes and Protocols for Measuring Na+/K+-ATPase Activity with 14-Anhydrodigitoxigenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Na+/K+-ATPase, also known as the sodium-potassium pump, is a vital transmembrane protein found in most animal cells. It actively transports sodium (Na⁺) and potassium (K⁺) ions across the cell membrane against their concentration gradients, a process essential for maintaining cellular membrane potential, regulating cell volume, and driving the transport of other solutes. The energy for this process is derived from the hydrolysis of ATP. Due to its critical physiological role, the Na+/K+-ATPase is a significant drug target.
Cardiac glycosides are a class of naturally derived compounds that are potent and specific inhibitors of Na+/K+-ATPase.[1] 14-Anhydrodigitoxigenin is a cardenolide and a derivative of digitoxin that belongs to this class. Understanding the interaction of compounds like this compound with Na+/K+-ATPase is crucial for drug discovery and development, particularly in the fields of cardiology and oncology.
These application notes provide a detailed protocol for measuring the inhibitory activity of this compound on Na+/K+-ATPase using a colorimetric assay that quantifies the inorganic phosphate (Pi) released from ATP hydrolysis.
Data Presentation
The inhibitory effects of this compound and other cardiac glycosides on Na+/K+-ATPase activity can be quantified and compared. The following table summarizes the inhibitory activity of selected cardiac glycosides.
| Compound | Concentration | % Inhibition of Na+/K+-ATPase Activity | Source Organism of Na+/K+-ATPase |
| This compound | 10 µM | 15% | Guinea Pig Heart |
| Ouabain | 89 nM (IC₅₀) | 50% | Human (MDA-MB-231 cells) |
| Digoxin | ~164 nM (apparent IC₅₀) | 50% | Human (MDA-MB-231 cells) |
| Ouabain | 17 nM (IC₅₀) | 50% | Human (A549 cells) |
| Digoxin | 40 nM (IC₅₀) | 50% | Human (A549 cells) |
IC₅₀ (Half maximal inhibitory concentration) is the concentration of an inhibitor where the response (in this case, enzyme activity) is reduced by half.
Signaling Pathway: Inhibition of Na+/K+-ATPase by Cardiac Glycosides and Downstream Effects
Inhibition of the Na+/K+-ATPase by cardiac glycosides can trigger various intracellular signaling cascades. One such pathway involves the suppression of the immune checkpoint protein Indoleamine 2,3-dioxygenase 1 (IDO1) through the reduction of STAT1 (Signal Transducer and Activator of Transcription 1) activation.[2][3]
Experimental Protocols
Principle of the Assay
The activity of Na+/K+-ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.[1] The total ATPase activity is measured in the presence of Na⁺, K⁺, and Mg²⁺ ions. The activity of other ATPases is measured in the absence of Na⁺ and K⁺ ions but in the presence of ouabain, a specific inhibitor of Na+/K+-ATPase. The Na+/K+-ATPase activity is then calculated as the difference between the total ATPase activity and the ouabain-insensitive ATPase activity. The liberated Pi is detected colorimetrically.
Materials and Reagents
-
Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex or other sources)
-
This compound
-
Ouabain (as a control inhibitor)
-
Adenosine 5'-triphosphate (ATP) disodium salt hydrate
-
Imidazole
-
Sodium chloride (NaCl)
-
Potassium chloride (KCl)
-
Magnesium chloride (MgCl₂)
-
Trichloroacetic acid (TCA)
-
Ammonium molybdate
-
Ascorbic acid
-
Sodium citrate
-
Sodium arsenite
-
Acetic acid
-
Phosphate standard solution (e.g., KH₂PO₄)
-
Microplate reader (660 nm)
-
96-well microplates
-
Incubator (37°C)
-
Centrifuge
Solution Preparation
-
Assay Buffer (pH 7.4): 30 mM Imidazole-HCl, 130 mM NaCl, 20 mM KCl, 4 mM MgCl₂.
-
Ouabain-Containing Buffer (pH 7.4): 30 mM Imidazole-HCl, 4 mM MgCl₂, 1 mM Ouabain.
-
ATP Solution: 50 mM ATP in water.
-
This compound Stock Solution: Prepare a stock solution (e.g., 10 mM) in DMSO. Further dilute in Assay Buffer to achieve desired final concentrations.
-
Color Reagent A: 0.5% ammonium molybdate in 0.5 N HCl.
-
Color Reagent B: 2% sodium citrate, 2% sodium arsenite, and 2% acetic acid.
-
Phosphate Standard Curve: Prepare a series of dilutions of the phosphate standard solution (e.g., 0, 10, 20, 40, 60, 80, 100 µM) in Assay Buffer.
Experimental Workflow Diagram
Detailed Protocol
-
Prepare Reaction Mixtures:
-
For Total ATPase Activity: In a 96-well plate, add 50 µL of Assay Buffer to each well. Add 10 µL of the desired concentration of this compound (or vehicle control - DMSO).
-
For Ouabain-Insensitive ATPase Activity: In separate wells, add 50 µL of Ouabain-Containing Buffer. Add 10 µL of the desired concentration of this compound (or vehicle control).
-
For Phosphate Standard Curve: In separate wells, add 60 µL of each phosphate standard dilution.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the Reaction:
-
To the "Total ATPase Activity" and "Ouabain-Insensitive ATPase Activity" wells, add 20 µL of the diluted Na+/K+-ATPase enzyme preparation.
-
To initiate the enzymatic reaction, add 20 µL of 50 mM ATP solution to all wells except the phosphate standards. The final volume in the reaction wells will be 100 µL.
-
-
Incubation: Incubate the plate at 37°C for a set period (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the Reaction: Stop the reaction by adding 50 µL of 10% (w/v) Trichloroacetic acid (TCA) to each reaction well.
-
Protein Precipitation: Centrifuge the plate at 3000 x g for 10 minutes to pellet the precipitated protein.
-
Phosphate Detection:
-
Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of Color Reagent A to each well and mix.
-
Add 50 µL of Color Reagent B to each well and mix.
-
Incubate at room temperature for 20 minutes to allow for color development.
-
-
Measure Absorbance: Measure the absorbance at 660 nm using a microplate reader.
Data Analysis
-
Phosphate Standard Curve: Plot the absorbance values of the phosphate standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), where y is the absorbance and x is the phosphate concentration.
-
Calculate Phosphate Released: Use the standard curve equation to calculate the concentration of inorganic phosphate (Pi) released in each sample.
-
Calculate Na+/K+-ATPase Activity:
-
Total ATPase Activity (nmol Pi/min/mg protein): ( [Pi] in total activity wells - [Pi] in blank) / (incubation time in min * mg of protein in the well)
-
Ouabain-Insensitive ATPase Activity (nmol Pi/min/mg protein): ( [Pi] in ouabain wells - [Pi] in blank) / (incubation time in min * mg of protein in the well)
-
Na+/K+-ATPase Activity: Total ATPase Activity - Ouabain-Insensitive ATPase Activity
-
-
Calculate Percentage Inhibition:
-
% Inhibition = [ (Activity of control - Activity with this compound) / Activity of control ] * 100
-
-
Determine IC₅₀: Plot the percentage inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value.
Conclusion
This document provides a comprehensive guide for researchers to measure the inhibitory effect of this compound on Na+/K+-ATPase activity. The detailed protocol for the colorimetric assay, along with the data presentation and visualization of the relevant signaling pathway and experimental workflow, offers a robust framework for investigating the interaction of this and other cardiac glycosides with a critical cellular enzyme. Accurate and reproducible measurement of Na+/K+-ATPase inhibition is essential for the preclinical evaluation of new drug candidates targeting this important pump.
References
- 1. Colorimetric Assays of Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 14-Anhydrodigitoxigenin Solution Preparation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
14-Anhydrodigitoxigenin is a cardenolide, a class of naturally occurring steroid-like compounds known for their effects on cardiac tissue. It is a derivative of digitoxin.[1] As a potent biological molecule, the accurate and consistent preparation of this compound solutions is paramount for reproducible experimental results in research and drug development. These application notes provide detailed protocols for the preparation of this compound solutions and summarize its solubility in various common laboratory solvents.
Data Presentation: Solubility of this compound
The solubility of this compound can vary depending on the solvent. The following table summarizes the solubility of this compound in several common laboratory solvents.
| Solvent | Solubility | Molar Concentration (approx.) |
| Dimethylformamide (DMF) | 25 mg/mL | 70.1 mM |
| Dimethyl sulfoxide (DMSO) | 20 mg/mL | 56.1 mM |
| Ethanol | 5 mg/mL | 14.0 mM |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | 1.4 mM |
Note: The molar concentration is calculated based on the molecular weight of this compound (356.5 g/mol ).
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves (butyl rubber, fluoroelastomer, neoprene, or thick latex gloves are recommended when working with DMSO).[2] Work in a well-ventilated area or a chemical fume hood.
-
Weighing: Accurately weigh the desired amount of this compound using an analytical balance. For a 1 mL stock solution of 10 mg/mL, weigh 10 mg of the compound.
-
Dissolution:
-
Transfer the weighed this compound to a clean, dry microcentrifuge tube or amber glass vial.
-
Add the appropriate volume of DMSO to achieve the desired concentration. For a 10 mg/mL solution, add 1 mL of DMSO.
-
Cap the tube/vial securely.
-
-
Mixing: Vortex the solution for 30-60 seconds to facilitate dissolution. If necessary, gently warm the solution in a water bath (not exceeding 37°C) to aid in dissolving the compound. Visually inspect the solution to ensure that all the solid has dissolved.
-
Storage: Store the stock solution at -20°C in a tightly sealed amber vial to protect it from light and moisture. DMSO has a high boiling point (189°C), which means it evaporates slowly; however, proper sealing is crucial to prevent water absorption.[2]
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
This protocol describes the dilution of the this compound stock solution to a final working concentration in a cell culture medium.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes or conical tubes
-
Pipettes and sterile pipette tips
Procedure:
-
Determine Final Concentration: Decide on the final concentration of this compound required for your experiment.
-
Serial Dilution (Recommended): To avoid precipitation and ensure accurate dosing, it is recommended to perform serial dilutions.
-
Prepare an intermediate dilution of the stock solution in the cell culture medium. For example, to prepare a 10 µM working solution from a 10 mg/mL (28.05 mM) stock, you could first dilute the stock 1:100 in the medium to get a 280.5 µM solution.
-
Then, dilute the intermediate solution further to the final desired concentration.
-
-
Direct Dilution (for lower concentrations):
-
Warm the required volume of cell culture medium to 37°C.
-
Add the calculated volume of the this compound stock solution directly to the pre-warmed medium. It is crucial to add the stock solution to the medium and not the other way around to prevent precipitation.
-
Immediately mix the solution by gentle pipetting or swirling.
-
-
Final DMSO Concentration: Be mindful of the final concentration of DMSO in your working solution, as it can be toxic to cells at higher concentrations. Aim to keep the final DMSO concentration below 0.5% (v/v).
-
Use Immediately: It is best to prepare the working solution fresh for each experiment.
Mandatory Visualizations
Signaling Pathway of this compound
This compound, as a cardenolide, is known to inhibit the Na+/K+-ATPase pump.[1] This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium.
Caption: Inhibition of Na+/K+-ATPase by this compound.
Experimental Workflow for Solution Preparation
The following diagram outlines the key steps for preparing a working solution of this compound for cell-based assays.
References
Application Notes and Protocols for 14-Anhydrodigitoxigenin in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-Anhydrodigitoxigenin is a cardenolide and a derivative of digitoxin. Like other cardiac glycosides, its primary mechanism of action involves the inhibition of the Na+/K+-ATPase, a transmembrane protein essential for maintaining electrochemical gradients in cells.[1][2] This inhibition triggers a cascade of downstream signaling events, making this compound a compound of interest for investigating cellular signaling and for potential therapeutic applications, including in oncology. These application notes provide detailed information on the solubility of this compound in dimethyl sulfoxide (DMSO), protocols for its preparation and solubility determination, and an overview of its associated signaling pathway.
Data Presentation
The solubility of a compound is a critical parameter for in vitro and in vivo studies. DMSO is a common solvent for dissolving hydrophobic compounds for biological assays.
Table 1: Quantitative Solubility of this compound
| Solvent | Solubility | Molar Concentration (approx.) |
| DMSO | 20 mg/mL | 56.1 mM |
Molecular Weight of this compound: 356.5 g/mol
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common concentration for high-throughput screening and cell-based assays.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
Procedure:
-
Weighing the Compound: Accurately weigh a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.565 mg of the compound.
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube or amber glass vial.
-
Adding Solvent: Add the appropriate volume of anhydrous DMSO to the tube. For 3.565 mg of the compound, add 1 mL of DMSO.
-
Solubilization: Tightly cap the vial and vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Storage: Once dissolved, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Determination of this compound Solubility in DMSO by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to experimentally verify the solubility of this compound in DMSO using HPLC. This method provides a quantitative measurement of the compound's concentration in a saturated solution.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
Microcentrifuge tubes
-
Shaker or rotator
-
0.22 µm syringe filters
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a microcentrifuge tube.
-
Add a defined volume of DMSO (e.g., 500 µL).
-
Incubate the tube on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Preparation:
-
Centrifuge the suspension to pellet the excess solid.
-
Carefully collect the supernatant, which is the saturated solution.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Serial Dilution:
-
Perform a series of accurate dilutions of the filtered saturated solution with DMSO to bring the concentration within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Prepare a mobile phase suitable for the analysis of this compound (e.g., a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Inject the diluted samples onto the HPLC system.
-
Monitor the elution of this compound using a UV detector at an appropriate wavelength.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of this compound.
-
Determine the concentration of this compound in the diluted samples by comparing their peak areas to the standard curve.
-
Calculate the original concentration in the saturated DMSO solution by applying the dilution factor. This value represents the solubility of this compound in DMSO.
-
Signaling Pathway
Inhibition of Na+/K+-ATPase and Downstream Signaling
This compound, as a cardenolide, inhibits the α-subunit of the Na+/K+-ATPase. This inhibition leads to an increase in intracellular sodium concentration. The altered sodium gradient affects the function of the Na+/Ca2+ exchanger, resulting in an increase in intracellular calcium concentration. Beyond its role as an ion pump, the Na+/K+-ATPase also functions as a signal transducer.[1][2] The binding of cardenolides like this compound to the Na+/K+-ATPase can activate a signaling cascade that is independent of changes in intracellular ion concentrations.[2] This signaling involves the activation of Src kinase, which can then transactivate the Epidermal Growth Factor Receptor (EGFR). Downstream of EGFR, the Ras/Raf/MAPK (ERK) pathway is activated, leading to changes in gene expression and cellular processes such as proliferation and hypertrophy. Furthermore, the inhibition of Na+/K+-ATPase can lead to the generation of reactive oxygen species (ROS), which act as second messengers in these signaling pathways.
Caption: Signaling pathway initiated by this compound.
Experimental Workflow for Studying Signaling Events
The following workflow can be used to investigate the effects of this compound on the Na+/K+-ATPase signaling pathway in a relevant cell line.
References
Application Notes: 14-Anhydrodigitoxigenin for Cell Culture Studies
Application Notes and Protocols for 14-Anhydrodigitoxigenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-Anhydrodigitoxigenin is a cardenolide, a class of naturally occurring steroid-like compounds. As a derivative of digitoxin, it is investigated for its potential therapeutic effects, particularly in oncology. These application notes provide detailed protocols for the proper handling, storage, and in vitro evaluation of this compound.
Physicochemical and Safety Information
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.
Physicochemical Data
| Property | Value |
| Molecular Formula | C₂₃H₃₂O₃ |
| Molecular Weight | 356.5 g/mol |
| Appearance | Crystalline solid |
| Storage Temperature | -20°C |
| Stability | ≥ 4 years at -20°C[1] |
Solubility
| Solvent | Solubility |
| DMF | 25 mg/mL[1][2] |
| DMSO | 20 mg/mL[1][2] |
| Ethanol | 5 mg/mL |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
Safety and Handling
This compound is classified as toxic if swallowed and may cause damage to organs through prolonged or repeated exposure. Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
-
First Aid:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
In Case of Eye Contact: Rinse out with plenty of water.
-
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
Mechanism of Action and Signaling Pathway
This compound, like other cardiac glycosides, primarily acts by inhibiting the Na⁺/K⁺-ATPase pump in the cell membrane. This inhibition leads to a cascade of downstream signaling events.
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway initiated by this compound.
Caption: Signaling pathway of this compound.
Experimental Protocols
The following are detailed protocols for assessing the in vitro effects of this compound on cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a chosen cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, SKOV-3)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the diluted compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC₅₀ and 2x IC₅₀) for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Na⁺/K⁺-ATPase Activity Assay
This protocol measures the direct inhibitory effect of this compound on Na⁺/K⁺-ATPase activity.
Materials:
-
Purified Na⁺/K⁺-ATPase enzyme or cell membrane preparations
-
Assay buffer (e.g., 30 mM Imidazole-HCl, 130 mM NaCl, 20 mM KCl, 4 mM MgCl₂)
-
ATP solution
-
This compound
-
Malachite Green-based phosphate detection reagent
-
96-well plate
-
Plate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, Na⁺/K⁺-ATPase preparation, and varying concentrations of this compound.
-
Pre-incubation: Pre-incubate the mixture for 10 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding ATP.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Reaction Termination and Color Development: Stop the reaction and measure the released inorganic phosphate (Pi) using a Malachite Green-based reagent according to the manufacturer's instructions.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm).
-
Data Analysis: Calculate the percentage of Na⁺/K⁺-ATPase inhibition and determine the IC₅₀ value.
Workflow and Logical Relationships
The following diagram outlines the experimental workflow for evaluating the in vitro anticancer activity of this compound.
Caption: Experimental workflow for in vitro evaluation.
References
Application Notes and Protocols for 14-Anhydrodigitoxigenin Dose-Response Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-Anhydrodigitoxigenin is a cardenolide, a class of naturally occurring steroid compounds known for their effects on cardiac muscle. As a derivative of digitoxin, it is investigated for its potential therapeutic applications, including its role as an inhibitor of the Na+/K+-ATPase pump. Understanding the dose-response relationship of this compound is critical for elucidating its mechanism of action, determining its therapeutic window, and assessing its potential cytotoxicity. These application notes provide a comprehensive overview of the methodologies to characterize the dose-dependent effects of this compound.
Mechanism of Action
The primary molecular target of cardiac glycosides like this compound is the Na+/K+-ATPase, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. Inhibition of this pump leads to an increase in intracellular sodium concentration. This, in turn, affects the sodium-calcium exchanger, resulting in an influx of calcium ions and an increase in intracellular calcium levels. Elevated intracellular calcium can trigger various downstream signaling pathways, including the activation of apoptotic cascades in cancer cells. A single study has shown that this compound at a concentration of 10 µM reduces the activity of guinea pig heart Na+/K+-ATPase by 15%[1][2].
Data Presentation
Due to the limited availability of comprehensive public data for the dose-response curve of this compound, the following tables present illustrative data to demonstrate how to structure and report such findings. Researchers should generate their own experimental data following the protocols outlined below.
Table 1: Illustrative Cytotoxicity of this compound on Various Cancer Cell Lines (IC50 Values)
| Cell Line | Cancer Type | Incubation Time (hours) | Illustrative IC50 (nM) |
| A549 | Lung Carcinoma | 48 | 85 |
| MCF-7 | Breast Adenocarcinoma | 48 | 120 |
| HeLa | Cervical Carcinoma | 48 | 95 |
| HCT116 | Colon Carcinoma | 48 | 150 |
Table 2: Illustrative Dose-Dependent Inhibition of Na+/K+-ATPase Activity by this compound
| Concentration (nM) | % Inhibition (Mean ± SD) |
| 1 | 5.2 ± 1.1 |
| 10 | 18.5 ± 2.3 |
| 50 | 45.8 ± 3.5 |
| 100 | 68.2 ± 4.1 |
| 500 | 92.1 ± 2.8 |
| Illustrative IC50 (nM) | 62 |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HeLa, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. A series of dilutions should be prepared in complete culture medium to achieve the desired final concentrations.
-
Treatment: After 24 hours of incubation, remove the medium and add 100 µL of medium containing various concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the drug concentration to determine the IC50 value using a suitable software.
Protocol 2: Na+/K+-ATPase Inhibition Assay
This protocol describes a method to measure the dose-dependent inhibition of Na+/K+-ATPase activity.
Materials:
-
Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex or other sources)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 4 mM MgCl2)
-
This compound
-
Ouabain (as a positive control)
-
ATP solution (10 mM)
-
Malachite Green reagent for phosphate detection
-
Phosphorous standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound and ouabain in the assay buffer.
-
Reaction Setup: In a 96-well plate, add 50 µL of Assay Buffer, 10 µL of the various concentrations of this compound (or vehicle control), and 10 µL of the diluted Na+/K+-ATPase enzyme solution. For the positive control, add ouabain.
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding 30 µL of 10 mM ATP solution to each well.
-
Incubation: Incubate the plate at 37°C for 20-30 minutes.
-
Reaction Termination and Color Development: Stop the reaction by adding 50 µL of the Malachite Green reagent to each well. This reagent will react with the inorganic phosphate produced from ATP hydrolysis.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 620-640 nm after a short incubation period for color development.
-
Data Analysis: Create a standard curve using the phosphorous standard to quantify the amount of inorganic phosphate released. Calculate the Na+/K+-ATPase activity as the difference between the total ATPase activity (in the absence of ouabain) and the ouabain-insensitive ATPase activity. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Protocol 3: Apoptosis Detection by Annexin V-FITC Staining
This protocol allows for the detection of apoptosis induced by this compound.
Materials:
-
Cells to be tested
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer. Unstained and single-stained controls are necessary for proper compensation and gating. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Visualization of Signaling Pathways and Workflows
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for cytotoxicity assessment using MTT assay.
References
Application Notes and Protocols for Determining the IC50 of 14-Anhydrodigitoxigenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-Anhydrodigitoxigenin is a cardenolide, a class of naturally occurring compounds known for their effects on cardiac tissue. These compounds primarily act by inhibiting the Na+/K+-ATPase enzyme, a transmembrane protein crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. This inhibition leads to a cascade of events, including an increase in intracellular calcium, which is the basis for their cardiotonic effects. Emerging research has also highlighted the potential of cardiac glycosides in other therapeutic areas, including oncology.
This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound, a key parameter for characterizing its potency. The primary methods covered are the Na+/K+-ATPase inhibition assay and the MTT assay for cell viability, which is a common method to assess the cytotoxic effects of compounds on cancer cells.
Data Presentation
| Compound Name | Target | Concentration | % Inhibition | Species |
| This compound | Na+/K+-ATPase | 10 µM | 15% | Guinea pig heart |
Signaling Pathway of Cardiac Glycosides
The primary mechanism of action for cardiac glycosides like this compound is the inhibition of the Na+/K+-ATPase pump. This leads to a series of downstream effects that can ultimately result in apoptosis, or programmed cell death, a desirable outcome in cancer therapy.
Caption: Signaling pathway of cardiac glycoside-induced apoptosis.
Experimental Protocols
Na+/K+-ATPase Inhibition Assay
This assay directly measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The IC50 value is determined by measuring the enzyme's activity across a range of this compound concentrations.
Materials:
-
Na+/K+-ATPase enzyme preparation (e.g., from guinea pig heart)
-
This compound
-
ATP (Adenosine 5'-triphosphate)
-
Ouabain (a known Na+/K+-ATPase inhibitor, as a positive control)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2[1]
-
Malachite Green reagent for phosphate detection
-
96-well microplate
-
Microplate reader
Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in the assay buffer to achieve a range of desired concentrations.
-
Enzyme Preparation: Dilute the Na+/K+-ATPase enzyme preparation in cold Tris-HCl buffer to the desired concentration.[1]
-
Reaction Setup: In a 96-well microplate, add the following to each well:
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding 30 µL of 10 mM ATP solution to each well.
-
Incubation: Incubate the plate at 37°C for 20-30 minutes.
-
Reaction Termination: Stop the reaction by adding 50 µL of the Malachite Green reagent to each well. This reagent will react with the inorganic phosphate produced.
-
Data Acquisition: Measure the absorbance at a wavelength appropriate for the Malachite Green assay (typically around 620-660 nm) using a microplate reader.
-
IC50 Calculation: The Na+/K+-ATPase activity is determined by the difference in absorbance between samples with and without a specific inhibitor (ouabain). Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration. Use a suitable software program to fit the data to a dose-response curve and calculate the IC50 value.
Caption: Workflow for the Na+/K+-ATPase inhibition assay.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes which reduce the MTT to formazan, an insoluble purple product. The amount of formazan produced is directly proportional to the number of living cells. This assay is widely used to determine the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549 lung cancer cells)
-
Cell culture medium and supplements
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of approximately 5x10³ cells/well and allow them to adhere and grow for 12-24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Remove the culture medium and add 100 µL of fresh medium containing increasing concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plate for a desired period (e.g., 12, 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 490 nm or 570 nm.
-
IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using a suitable software program.
Caption: Workflow for the MTT cell viability assay.
References
Application Notes: 14-Anhydrodigitoxigenin as a Research Tool
Introduction
14-Anhydrodigitoxigenin is a cardenolide, a class of naturally derived steroid-like compounds. It is a synthetic derivative of digitoxin, a well-known cardiac glycoside. Like other cardenolides, its primary mechanism of action involves the inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump, a critical enzyme responsible for maintaining electrochemical gradients across cell membranes. This inhibitory action disrupts cellular ion homeostasis, leading to a cascade of downstream effects that make this compound a valuable tool for research in cell biology, oncology, and pharmacology.
Mechanism of Action
The principal target of this compound is the α-subunit of the Na+/K+-ATPase pump. By binding to this enzyme, it inhibits its pumping activity, leading to an increase in intracellular sodium concentration. This rise in sodium alters the function of the sodium-calcium exchanger (NCX), causing an accumulation of intracellular calcium. The resulting disruption in ion gradients affects multiple signaling pathways, including those involved in apoptosis, cell cycle regulation, and immunomodulation. This makes it a potent agent for studying cellular responses to ionic stress and for investigating novel anti-cancer therapies.
Key Applications & Protocols
Inhibition of Na+/K+-ATPase Activity
As a direct inhibitor, this compound can be used to study the function and regulation of the Na+/K+-ATPase pump. Its effects can be quantified by measuring the enzymatic activity of the pump in the presence of the compound.
Quantitative Data
| Compound | Target | Assay System | Concentration | % Inhibition | Reference |
| This compound | Na+/K+-ATPase | Guinea pig heart | 10 µM | 15% | [1] |
Protocol: Spectrophotometric Na+/K+-ATPase Activity Assay
This protocol is adapted from methods used to measure the activity of Na+/K+-ATPase by quantifying the release of inorganic phosphate (Pi) from ATP hydrolysis.[2]
Materials:
-
Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex or prepared from target cells)[2]
-
This compound (solubilized in DMSO)[1]
-
Assay Buffer: 20 mM Tris-HCl, 100 mM NaCl, 20 mM KCl, 5 mM MgCl2, pH 7.4
-
ATP solution (10 mM)
-
Malachite Green reagent for phosphate detection
-
96-well microplate
-
Incubator at 37°C
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare the Na+/K+-ATPase enzyme from a tissue or cell source of interest. Determine the protein concentration of the preparation.
-
Reaction Setup: In a 96-well plate, add 50 µL of Assay Buffer to each well.
-
Inhibitor Addition: Add 10 µL of various concentrations of this compound (e.g., 0.1 µM to 100 µM) to the experimental wells. Add 10 µL of DMSO to the control wells. For a positive control, use a known inhibitor like ouabain.
-
Enzyme Addition: Add 20 µL of the enzyme preparation to each well and pre-incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Start the reaction by adding 20 µL of 10 mM ATP solution to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination & Detection: Stop the reaction and measure the amount of inorganic phosphate released using a Malachite Green assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the specific activity of the enzyme (nmol Pi/min/mg protein) and determine the percentage of inhibition for each concentration of this compound. Calculate the IC50 value by fitting the data to a dose-response curve.
Workflow for Na+/K+-ATPase Inhibition Assay
Caption: Workflow for quantifying Na+/K+-ATPase inhibition.
Induction of Apoptosis
Disruption of ion homeostasis by Na+/K+-ATPase inhibitors is a potent trigger for programmed cell death (apoptosis). This compound can be used to study the apoptotic signaling cascade initiated by ionic imbalance.
Protocol: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This protocol outlines a common flow cytometry-based method to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[3]
Materials:
-
Target cell line (e.g., cancer cell lines)
-
This compound (solubilized in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24, 48, or 72 hours). Include a vehicle-only (DMSO) control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour. Live cells will be Annexin V- and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; late apoptotic/necrotic cells will be positive for both stains.
Workflow for Apoptosis Induction Assay
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 14-Anhydrodigitoxigenin Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize experimental assays involving 14-Anhydrodigitoxigenin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cardenolide, a type of steroid, and a derivative of digitoxin. Its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[1] This inhibition leads to an increase in intracellular calcium concentration, which can affect various cellular processes, including muscle contraction.
Q2: Which analytical techniques are most suitable for the quantification of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods for the quantification of this compound and other cardiac glycosides. LC-MS/MS offers higher sensitivity and specificity, making it ideal for analyzing samples with low concentrations or complex matrices.
Q3: What are the critical parameters to consider when developing a stability-indicating HPLC method for this compound?
A3: A stability-indicating method must be able to accurately quantify the intact drug in the presence of its degradation products, impurities, and excipients. Key parameters to optimize and validate include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ). Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are essential to generate potential degradation products and demonstrate the method's specificity.
Q4: How does this compound binding to Na+/K+-ATPase trigger intracellular signaling?
A4: Beyond its ion transport inhibition, the binding of cardiac glycosides like this compound to a specific pool of Na+/K+-ATPase can activate intracellular signaling cascades.[2] This can involve the activation of Src kinase, which in turn can trigger pathways like the mitogen-activated protein kinase (MAPK) cascade, influencing processes such as cell growth and proliferation.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound using HPLC.
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | 1. Secondary interactions with column packing: Silanol groups on the silica backbone can interact with the analyte. 2. Column overload: Injecting too much sample. 3. Inappropriate mobile phase pH: The pH can affect the ionization state of the analyte. | 1. Use a high-purity, end-capped column. Add a competing base (e.g., triethylamine) to the mobile phase. 2. Reduce the injection volume or sample concentration. 3. Adjust the mobile phase pH to suppress the ionization of the analyte. |
| Ghost Peaks | 1. Contamination in the mobile phase or injection solvent. 2. Carryover from previous injections. 3. Late eluting peaks from a previous run. | 1. Use fresh, high-purity solvents and filter them before use. 2. Implement a robust needle wash protocol. Inject a blank solvent after a high-concentration sample. 3. Increase the gradient run time or perform a high-organic wash after each run. |
| Irreproducible Retention Times | 1. Fluctuations in column temperature. 2. Inconsistent mobile phase composition. 3. Air bubbles in the pump or detector. 4. Column degradation. | 1. Use a column oven to maintain a stable temperature. 2. Prepare fresh mobile phase daily and ensure accurate mixing. 3. Degas the mobile phase thoroughly. Purge the pump to remove any trapped air. 4. Replace the column if it has exceeded its lifetime or shows signs of performance loss. |
| Poor Resolution | 1. Suboptimal mobile phase composition. 2. Inappropriate column chemistry. 3. High flow rate. | 1. Optimize the gradient profile and the organic modifier-to-buffer ratio. 2. Screen different column stationary phases (e.g., C18, C8, Phenyl-Hexyl). 3. Reduce the flow rate to increase the interaction time with the stationary phase. |
| Loss of Sensitivity/Signal | 1. Degradation of the analyte in the sample solution. 2. Detector lamp failure. 3. Contamination of the detector flow cell. | 1. Prepare fresh standards and samples. Store them at appropriate temperatures and protect them from light if they are photolabile. 2. Check the lamp's operating hours and replace it if necessary. 3. Flush the flow cell with an appropriate cleaning solvent. |
Experimental Protocols
Stability-Indicating HPLC-UV Method for this compound
This protocol outlines a general procedure for the development and validation of a stability-indicating HPLC-UV method.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Quaternary or Binary Gradient Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm (or similar) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte and any degradation products, then return to initial conditions for re-equilibration. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by UV scan of this compound (typically in the range of 210-230 nm for cardenolides) |
| Injection Volume | 10 µL |
Method Validation Parameters:
| Parameter | Methodology |
| Specificity | Analyze blank, placebo, and stressed samples (acid, base, peroxide, heat, light) to demonstrate no interference at the retention time of this compound. |
| Linearity | Prepare a series of at least five concentrations of this compound and plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999. |
| Accuracy | Perform recovery studies by spiking a known amount of this compound into a placebo mixture at three different concentration levels. The recovery should be within 98-102%. |
| Precision | Repeatability: Analyze at least six replicate preparations of the same sample. Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The relative standard deviation (RSD) should be ≤ 2%. |
| LOD & LOQ | Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. |
Na+/K+-ATPase Inhibition Assay
This protocol provides a general method to assess the inhibitory activity of this compound on Na+/K+-ATPase.
Materials:
-
Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex)
-
ATP (Adenosine 5'-triphosphate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2, KCl, and NaCl)
-
This compound stock solution
-
Malachite green reagent for phosphate detection
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer and Na+/K+-ATPase enzyme.
-
Add varying concentrations of this compound to the wells of the microplate. Include a positive control (e.g., ouabain) and a negative control (vehicle).
-
Pre-incubate the plate at 37 °C for 10 minutes.
-
Initiate the reaction by adding ATP to all wells.
-
Incubate the plate at 37 °C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at a wavelength of ~620 nm to quantify the amount of inorganic phosphate released.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Visualizations
Experimental Workflow for HPLC Method Development
Caption: Workflow for HPLC method development and validation.
Signaling Pathway of Na+/K+-ATPase Inhibition
Caption: Signaling cascade initiated by this compound.
References
preventing 14-Anhydrodigitoxigenin precipitation in media
Welcome to the Technical Support Center for 14-Anhydrodigitoxigenin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the handling and use of this compound in experimental settings. Our goal is to help you overcome common challenges, such as precipitation in media, to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cardenolide, a class of naturally occurring steroid glycosides. Its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. This inhibition leads to an increase in intracellular calcium, which is the basis for its cardiotonic effects and is also implicated in its potential anti-cancer and antiviral activities.[1]
Q2: I am observing precipitation of this compound after adding it to my cell culture medium. Why is this happening?
This compound is a hydrophobic compound with low aqueous solubility. When a concentrated stock solution, typically prepared in an organic solvent like DMSO, is diluted into an aqueous environment such as cell culture media, the compound can "crash out" or precipitate due to the abrupt change in solvent polarity.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of this compound. Ethanol and Dimethylformamide (DMF) can also be used. It is crucial to use anhydrous, high-purity solvents to prevent the introduction of water, which can lower the solubility of the compound in the stock solution.
Q4: How can I prevent the precipitation of this compound in my cell culture medium?
Several strategies can be employed to prevent precipitation:
-
Optimize Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium as low as possible, typically below 0.5%, to minimize cytotoxicity and precipitation.
-
Use a Surfactant: Incorporating a biocompatible surfactant, such as Pluronic® F-68, into the cell culture medium can help to form micelles that encapsulate the hydrophobic compound and keep it in solution.
-
Stepwise Dilution: Instead of adding the stock solution directly to the full volume of media, perform a stepwise dilution. First, dilute the stock into a small volume of media, vortex gently, and then add this intermediate dilution to the final volume.
-
Pre-warm the Medium: Warming the cell culture medium to 37°C before adding the compound can help to increase its solubility.
-
Gentle Mixing: After adding the compound to the medium, mix it gently but thoroughly. Avoid vigorous shaking that could introduce air bubbles and potentially denature proteins in the medium.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution of stock solution | The compound's solubility limit in the aqueous medium has been exceeded. | - Lower the final concentration of this compound.- Increase the final concentration of the organic solvent (if cell toxicity is not a concern).- Utilize a solubility-enhancing agent like Pluronic® F-68. |
| Cloudiness or turbidity in the medium over time | The compound is slowly precipitating out of the solution, indicating thermodynamic instability. | - Prepare fresh working solutions for each experiment.- Incorporate a surfactant to improve long-term stability.- Filter the final working solution through a 0.22 µm filter before use. |
| Inconsistent experimental results | Precipitation may be occurring inconsistently, leading to variations in the effective concentration of the compound. | - Standardize the protocol for preparing working solutions.- Visually inspect the medium for any signs of precipitation before each experiment.- Prepare a fresh stock solution if the current one shows any signs of precipitation. |
| Cell toxicity observed even at low concentrations | The organic solvent used for the stock solution may be causing cytotoxicity. | - Perform a vehicle control experiment with the solvent alone to assess its toxicity.- Reduce the final concentration of the organic solvent in the medium to the lowest effective level. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube. For a 10 mM stock solution, you will need 3.565 mg per 1 mL of DMSO.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Cap the tube tightly and vortex the solution for 1-2 minutes until the solid is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles. If necessary, gently warm the tube in a 37°C water bath for a few minutes to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium with Pluronic® F-68
Materials:
-
10 mM this compound stock solution in DMSO
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
10% (w/v) Pluronic® F-68 stock solution in sterile water
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Determine the final desired concentration of this compound and Pluronic® F-68 in your experiment. A final concentration of 0.02% to 0.1% Pluronic® F-68 is a good starting point.
-
In a sterile conical tube, add the required volume of cell culture medium.
-
Add the calculated volume of the 10% Pluronic® F-68 stock solution to the medium and mix well.
-
Perform a stepwise dilution of the 10 mM this compound DMSO stock into the medium containing Pluronic® F-68. For a final concentration of 10 µM, you would typically add 1 µL of the 10 mM stock to 1 mL of the final medium (a 1:1000 dilution), ensuring the final DMSO concentration is 0.1%.
-
Vortex the solution gently for 10-15 seconds immediately after adding the stock solution.
-
Visually inspect the final working solution for any signs of precipitation before use.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 25 mg/mL | [2] |
| Dimethyl sulfoxide (DMSO) | 20 mg/mL | [2] |
| Ethanol | 5 mg/mL | [2] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [2] |
Table 2: Example of a User-Generated Solubility Assessment of this compound in Cell Culture Medium
This table is a template for researchers to document their own findings on the solubility of this compound in their specific experimental conditions.
| Cell Culture Medium | Final DMSO Concentration (%) | Pluronic® F-68 Concentration (%) | Maximum Soluble Concentration of this compound (µM) | Observation (after 24h at 37°C) |
| DMEM + 10% FBS | 0.1 | 0 | 5 | Clear solution |
| DMEM + 10% FBS | 0.1 | 0 | 10 | Fine precipitate observed |
| DMEM + 10% FBS | 0.1 | 0.05 | 20 | Clear solution |
| DMEM + 10% FBS | 0.1 | 0.05 | 30 | Slight cloudiness |
| RPMI-1640 + 10% FBS | 0.1 | 0 | 2.5 | Clear solution |
| RPMI-1640 + 10% FBS | 0.1 | 0 | 5 | Precipitate observed |
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Signaling pathway of this compound via Na+/K+-ATPase.
References
improving 14-Anhydrodigitoxigenin stability in experiments
Welcome to the technical support center for 14-Anhydrodigitoxigenin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable and effective use of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: For long-term stability, this compound should be stored as a solid at -20°C. Under these conditions, it is reported to be stable for at least four years. For short-term storage in solution, it is advisable to use anhydrous solvents like DMSO or DMF and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q2: In which solvents is this compound soluble?
A2: this compound has varying solubility in different solvents. The following table summarizes its solubility:
| Solvent | Approximate Solubility |
| Dimethylformamide (DMF) | ~25 mg/mL |
| Dimethyl sulfoxide (DMSO) | ~20 mg/mL |
| Ethanol | ~5 mg/mL |
| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL |
Data sourced from publicly available product information sheets.
Q3: What are the primary cellular targets of this compound?
A3: The primary cellular target of this compound, like other cardiac glycosides, is the Na+/K+-ATPase pump.[1][2] Inhibition of this pump leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration through the sodium-calcium exchanger, leading to positive inotropic effects in cardiac muscle.[1] Recent studies suggest that cardiac glycosides can also modulate other signaling pathways, including the STAT1 pathway.
Q4: Is this compound sensitive to light?
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound precipitation in aqueous buffer | - Low aqueous solubility.- The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. | - Ensure the final concentration of the organic solvent in your aqueous buffer is sufficient to keep the compound dissolved. It is advisable to keep the final DMSO or DMF concentration below 0.5% in most cell-based assays to avoid solvent-induced toxicity.- Prepare a more concentrated stock solution in an appropriate organic solvent and add a smaller volume to your aqueous buffer.- Sonication may help to redissolve small amounts of precipitate. |
| Loss of compound activity over time in solution | - Degradation of the compound due to pH, temperature, or hydrolysis of the lactone ring. | - Prepare fresh solutions for each experiment from a frozen stock.- Store stock solutions in an anhydrous solvent at -80°C.- Avoid preparing and storing the compound in alkaline aqueous solutions (pH > 8) for extended periods, as the butenolide ring is susceptible to hydrolysis under these conditions. |
| Inconsistent experimental results | - Incomplete dissolution of the compound.- Degradation of the compound.- Pipetting errors with small volumes of concentrated stock solutions. | - Visually inspect your stock solution to ensure complete dissolution before use.- Perform serial dilutions to minimize pipetting errors.- Run a positive control (e.g., a well-characterized cardiac glycoside like ouabain) alongside your experiments to ensure assay performance. |
| High background signal in fluorescence-based assays | - Intrinsic fluorescence of this compound or its degradation products. | - Run a control with the compound alone (without cells or other assay components) to measure its intrinsic fluorescence at the excitation and emission wavelengths of your assay.- If the compound is fluorescent, consider using an alternative assay method or subtracting the background fluorescence. |
Experimental Protocols
Protocol 1: In Vitro Na+/K+-ATPase Inhibition Assay
This protocol is adapted from a standard colorimetric assay that measures the inorganic phosphate (Pi) released from the hydrolysis of ATP by Na+/K+-ATPase.
Materials:
-
Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2
-
ATP solution (10 mM in water, prepare fresh)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Ouabain (positive control, 1 mM in water)
-
Malachite Green reagent for phosphate detection
-
96-well microplate
Procedure:
-
Prepare serial dilutions of this compound in the Assay Buffer. Also, prepare dilutions of ouabain as a positive control.
-
In a 96-well plate, add 50 µL of Assay Buffer to each well.
-
Add 10 µL of the diluted this compound or ouabain to the respective wells. For the negative control, add 10 µL of the vehicle (e.g., DMSO diluted in Assay Buffer).
-
Add 10 µL of the diluted Na+/K+-ATPase enzyme solution to all wells.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 30 µL of 10 mM ATP solution to each well.
-
Incubate the plate at 37°C for 20-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction and measure the released inorganic phosphate using a Malachite Green-based colorimetric method according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Stability of this compound
The stability of this compound is crucial for obtaining reliable and reproducible experimental results. The primary degradation pathway for cardenolides is the hydrolysis of the butenolide (lactone) ring, which is accelerated by alkaline conditions and elevated temperatures.
Table 1: Estimated Stability of a Cardiac Glycoside in Aqueous Solution at Different pH and Temperatures
The following table provides an estimation of the stability of a cardiac glycoside in aqueous solution based on general knowledge of similar compounds. Specific kinetic data for this compound is not currently available.
| Temperature | pH 4.0 (Acidic) | pH 7.0 (Neutral) | pH 9.0 (Alkaline) |
| 4°C | High Stability (>95% remaining after 24h) | Moderate Stability (~90% remaining after 24h) | Low Stability (<80% remaining after 24h) |
| 25°C | Moderate Stability (~90% remaining after 24h) | Low Stability (<80% remaining after 24h) | Very Low Stability (<60% remaining after 24h) |
| 37°C | Low Stability (<80% remaining after 24h) | Very Low Stability (<60% remaining after 24h) | Rapid Degradation (<40% remaining after 24h) |
Recommendations:
-
For experiments in aqueous solutions, it is highly recommended to prepare fresh solutions of this compound immediately before use.
-
If temporary storage in an aqueous buffer is necessary, it should be kept on ice (4°C) and used within a few hours.
-
Avoid prolonged incubation at 37°C, especially in neutral to alkaline buffers.
Signaling Pathways and Experimental Workflows
Diagram 1: Simplified Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Diagram 2: Experimental Workflow for Assessing Compound Stability
Caption: Workflow for stability testing.
Diagram 3: Troubleshooting Logic for Inconsistent Results
Caption: Troubleshooting inconsistent results.
References
troubleshooting inconsistent results with 14-Anhydrodigitoxigenin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 14-Anhydrodigitoxigenin. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Troubleshooting Inconsistent Results
Q1: We are observing high variability in our cell viability/cytotoxicity assays with this compound. What are the potential causes?
A1: Inconsistent results in cell-based assays using this compound can stem from several factors. Here are the most common culprits and how to address them:
-
Compound Stability and Storage:
-
Improper Storage: this compound should be stored at -20°C for long-term stability (≥ 4 years)[1]. Frequent freeze-thaw cycles of stock solutions can lead to degradation. It is advisable to aliquot stock solutions into single-use volumes.
-
Solvent Volatility: If using a volatile solvent like DMSO for your stock solution, ensure it is stored in tightly sealed vials to prevent concentration changes due to evaporation.
-
-
Experimental Conditions:
-
Cell Line Variability: Different cell lines can exhibit varying sensitivity to cardiac glycosides. This can be due to differences in the expression levels or isoforms of the Na+/K+-ATPase α-subunit[2]. It is crucial to maintain a consistent cell passage number and ensure cells are healthy and in the logarithmic growth phase.
-
Inconsistent Seeding Density: Uneven cell seeding can lead to significant well-to-well variations. Ensure a homogenous cell suspension before seeding and use calibrated pipettes.
-
Edge Effects in Microplates: The outer wells of a microplate are more prone to evaporation, leading to changes in compound concentration. To mitigate this, avoid using the outermost wells for experimental data points or ensure proper humidification during incubation.
-
-
Assay-Specific Issues:
-
Cross-reactivity in Assays: Some assays for cardiac glycosides can be hampered by cross-reaction with other steroids or cholesterol-like substances, leading to unpredictable results[3].
-
Interference with Assay Reagents: The compound itself might interfere with the detection method of your viability assay (e.g., absorbance or fluorescence). Run appropriate controls, including the compound in cell-free media with the assay reagents, to check for interference.
-
Q2: Our Na+/K+-ATPase inhibition assay results are not reproducible. What should we check?
A2: Reproducibility issues in Na+/K+-ATPase inhibition assays are often related to the enzymatic reaction conditions. Consider the following:
-
Enzyme Purity and Activity: The source and purity of the Na+/K+-ATPase enzyme are critical. Ensure you are using a reliable source and that the enzyme has been stored correctly to maintain its activity.
-
Substrate Concentration: The concentration of ATP, the substrate for Na+/K+-ATPase, should be optimized and kept consistent across experiments.
-
Ion Concentrations: The activity of Na+/K+-ATPase is highly dependent on the concentrations of Na+, K+, and Mg2+ ions. Prepare your assay buffers with high precision and use high-purity salts. Hypokalemia (low potassium) can increase the binding of cardiac glycosides to the Na+/K+-ATPase, enhancing their effect[4].
-
Incubation Times and Temperatures: Ensure that pre-incubation and reaction incubation times and temperatures are strictly controlled.
Frequently Asked Questions (FAQs)
Q3: What is the mechanism of action of this compound?
A3: this compound is a cardenolide, a class of cardiac glycosides. Its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump located in the plasma membrane of cells[4]. This inhibition leads to an increase in intracellular sodium concentration. The elevated intracellular sodium alters the function of the Na+/Ca2+ exchanger, resulting in an increase in intracellular calcium levels. In cardiac muscle cells, this increase in intracellular calcium enhances the force of contraction.
Q4: What are the downstream signaling effects of Na+/K+-ATPase inhibition by this compound?
A4: Beyond its effects on ion transport, the inhibition of Na+/K+-ATPase by cardiac glycosides can trigger various signaling cascades. The Na+/K+-ATPase can act as a signal transducer, interacting with neighboring proteins. Key downstream pathways include:
-
Activation of Src kinase.
-
Transactivation of the Epidermal Growth Factor Receptor (EGFR).
-
Activation of the Ras-Raf-MEK-ERK (MAPK) pathway.
-
Generation of reactive oxygen species (ROS).
-
Activation of transcription factors such as NF-κB and AP-1.
These signaling events can influence cellular processes like growth, proliferation, and apoptosis.
Q5: How should I prepare a stock solution of this compound?
A5: this compound has the following reported solubilities:
-
DMF: 25 mg/ml
-
DMSO: 20 mg/ml
-
Ethanol: 5 mg/ml
-
DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml
For cell-based assays, DMSO is a commonly used solvent. Prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO. For experiments, dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all wells, including controls, to avoid solvent-induced toxicity.
Quantitative Data Summary
Table 1: IC50 Values of Various Cardiac Glycosides on Na+/K+-ATPase and Cell Migration
| Compound | Na+/K+ ATPase Inhibition IC50 (µM) | Cell Migration Inhibition IC50 (µM) |
| Ouabain | 0.05 ± 0.01 | 0.04 ± 0.01 |
| Digitoxin | 0.12 ± 0.02 | 0.10 ± 0.02 |
| Digoxin | 0.15 ± 0.03 | 0.13 ± 0.03 |
Data adapted from studies on breast cancer cell lines and Na+/K+-ATPase activity assays. The IC50 values can vary depending on the specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Na+/K+-ATPase Inhibition Assay
This protocol is a colorimetric assay to determine the inhibitory activity of this compound on Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.
Materials:
-
Na+/K+-ATPase enzyme preparation
-
This compound
-
Ouabain (positive control)
-
ATP solution (10 mM)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2
-
Malachite Green reagent for phosphate detection
-
96-well microplate
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the Assay Buffer. Also, prepare a solution of ouabain as a positive control and a vehicle control (e.g., DMSO in Assay Buffer).
-
Reaction Setup: In a 96-well microplate, add the following to each well:
-
50 µL of Assay Buffer
-
10 µL of the diluted this compound, ouabain, or vehicle control.
-
-
Enzyme Addition: Add 10 µL of the diluted Na+/K+-ATPase enzyme solution to each well.
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 30 µL of 10 mM ATP solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 20-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination and Detection: Stop the reaction by adding 50 µL of Malachite Green reagent to each well.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm) after a short incubation period for color development.
-
Calculation: The Na+/K+-ATPase activity is determined by the difference in Pi released in the absence and presence of a specific inhibitor (ouabain). Calculate the percentage of inhibition for each concentration of this compound.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol describes a common method to assess the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well tissue culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for 14-ADG.
References
- 1. Cardiac Glycoside Activities Link Na+/K+ ATPase Ion-Transport to Breast Cancer Cell Migration via Correlative SAR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoform specificity of cardiac glycosides binding to human Na+,K+-ATPase α1β1, α2β1 and α3β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
reducing off-target effects of 14-Anhydrodigitoxigenin
Welcome to the technical support center for 14-Anhydrodigitoxigenin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of this compound?
A1: The primary off-target effect of this compound, a member of the cardiac glycoside family, is cardiotoxicity.[1][2] This toxicity stems from its mechanism of action, which involves the inhibition of the Na+/K+-ATPase pump in cardiac muscle cells.[3] While this is the basis for its therapeutic effect in certain cardiac conditions, it also has a narrow therapeutic window, meaning the dose that produces therapeutic effects is very close to the dose that causes toxicity.[3] Symptoms of cardiotoxicity can include arrhythmias, dizziness, and vomiting.[3]
Q2: How can I reduce the cardiotoxicity of this compound in my experiments?
A2: Several strategies can be employed to reduce the cardiotoxicity of this compound:
-
Structural Modification: Altering the chemical structure of the molecule can help to dissociate the therapeutic effects from the toxic ones.
-
Advanced Formulation Strategies: Encapsulating the compound in delivery systems like nanoparticles can improve its specificity for target tissues and reduce systemic exposure.
-
Prodrug Approach: Converting this compound into an inactive prodrug that is activated only at the target site can minimize off-target effects.
Q3: Are there any antidotes available for this compound toxicity?
A3: For cardiac glycosides in general, digoxin-specific antibody fragments (Fab) are used as an antidote in cases of severe poisoning. These antibodies bind to the glycoside, neutralizing it and facilitating its elimination from the body. While specific data for this compound is limited, this approach is a potential treatment for severe toxicity.
Troubleshooting Guide
Issue 1: High levels of cytotoxicity observed in non-cardiac cell lines.
-
Possible Cause: Off-target binding and inhibition of Na+/K+-ATPase in various cell types.
-
Troubleshooting Steps:
-
Dose-Response Curve: Determine the IC50 value of this compound in your specific cell line to identify the minimum effective concentration.
-
Formulation Optimization: Consider using a nanoparticle-based delivery system to enhance uptake by target cells and reduce exposure to non-target cells.
-
Prodrug Strategy: If feasible, synthesize a prodrug of this compound that is selectively activated in the target cells.
-
Issue 2: Inconsistent results in animal models of cardiotoxicity.
-
Possible Cause: Variability in animal species, age, sex, and housing conditions can influence the effects of cardiac glycosides.
-
Troubleshooting Steps:
-
Standardize Animal Models: Ensure consistency in the species, strain, age, and sex of the animals used in your studies.
-
Control Environmental Factors: Maintain a consistent environment, including temperature and light cycles, in the animal housing facility.
-
Establish a Robust Cardiotoxicity Model: If inducing cardiotoxicity, use a well-established protocol, such as doxorubicin administration, to ensure a consistent baseline.
-
Data Summary
Table 1: General Parameters for In Vitro Cytotoxicity Assays
| Parameter | Recommendation |
| Cell Lines | Target-specific cancer cell lines, non-cancerous control cell lines (e.g., primary hepatocytes) |
| Assay Types | MTT, LDH, ATP-based assays |
| Treatment Duration | Acute (24-72 hours) to chronic (up to 14 days) |
| Readout | Cell viability (%), IC50 (concentration for 50% inhibition) |
Experimental Protocols
Protocol 1: General Procedure for Assessing In Vitro Cytotoxicity using an MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol 2: General Method for Lipid Nanoparticle Formulation
This protocol provides a general guideline for formulating this compound into lipid nanoparticles (LNPs).
-
Component Preparation:
-
Lipid Phase: Dissolve this compound and the selected lipids (e.g., a mixture of a solid lipid and a liquid lipid for Nanostructured Lipid Carriers) in an organic solvent. Typical lipid concentrations range from 0.1% to 30% (w/w).
-
Aqueous Phase: Prepare an aqueous solution containing an emulsifier (0.5% to 5% w/w).
-
-
Emulsification: Heat both the lipid and aqueous phases to a temperature above the melting point of the lipid. Add the lipid phase to the aqueous phase under high-speed homogenization or ultrasonication to form a coarse emulsion.
-
Nanoparticle Formation: Cool the emulsion down to room temperature while stirring. The lipids will solidify, forming the nanoparticles.
-
Purification: Remove any excess emulsifier and unencapsulated drug by methods such as centrifugation or dialysis.
-
Characterization: Analyze the nanoparticles for particle size, zeta potential, entrapment efficiency, and drug loading.
Protocol 3: Conceptual Prodrug Synthesis Strategy
This outlines a conceptual approach for creating a prodrug of this compound.
-
Linker Selection: Choose a linker that is stable in systemic circulation but can be cleaved at the target site. This could be an enzyme-cleavable linker (e.g., a peptide substrate for a tumor-specific protease) or a pH-sensitive linker.
-
Synthesis:
-
Protect the reactive functional groups on this compound that are not intended for conjugation.
-
Activate the desired hydroxyl or other functional group on this compound for reaction with the linker.
-
Couple the activated this compound with the chosen linker.
-
Deprotect the remaining functional groups.
-
Purify the final prodrug conjugate using chromatography techniques.
-
-
Evaluation:
-
Confirm the structure of the prodrug using analytical methods like NMR and mass spectrometry.
-
Assess the stability of the prodrug in plasma and at different pH values.
-
Evaluate the release of the active this compound from the prodrug in the presence of the target enzyme or at the target pH.
-
Compare the in vitro cytotoxicity of the prodrug and the parent compound on target and non-target cells.
-
Visualizations
Caption: Mechanism of action and off-target cardiotoxicity of this compound.
Caption: Workflow for evaluating strategies to reduce off-target effects.
Caption: Relationship between toxicity and mitigation strategies.
References
14-Anhydrodigitoxigenin concentration for optimal activity
Welcome to the technical support center for 14-Anhydrodigitoxigenin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cardenolide, a type of steroid, and a derivative of digitoxin. Its primary mechanism of action, like other cardiac glycosides, is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. Inhibition of this pump leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in an influx of calcium ions and an increase in intracellular calcium concentration. This disruption of ion homeostasis can trigger various downstream signaling pathways, leading to effects such as apoptosis in cancer cells.
Q2: What is the optimal concentration range for this compound in cell-based assays?
The optimal concentration of this compound is highly dependent on the cell type and the specific biological effect being investigated. Based on studies of closely related cardiac glycosides like digitoxin and digoxin, the effective concentration range for cytotoxicity in cancer cell lines typically falls within the nanomolar (nM) to low micromolar (µM) range. For instance, digitoxin has shown IC50 values for growth inhibition in the range of 3-33 nM in various human cancer cell lines.[1][2] Digitoxigenin, the core structure of this compound, is a potent inhibitor of Na+/K+-ATPase, with a high-affinity binding site in the picomolar to nanomolar range.[3] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare and store this compound for in vitro experiments?
For in vitro experiments, this compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. It is crucial to ensure the compound is fully dissolved. For cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Stock solutions should be stored at -20°C or -80°C to maintain stability. Repeated freeze-thaw cycles should be avoided. The stability of similar compounds in cell culture medium can be limited, so it is advisable to prepare fresh dilutions from the stock solution for each experiment.[4]
Q4: I am observing high variability in my results. What are the common sources of error in experiments with this compound?
High variability in cell-based assays can arise from several factors:
-
Cell Health and Passage Number: Ensure that cells are healthy, in the logarithmic growth phase, and within a consistent and low passage number range.
-
Compound Solubility: Incomplete dissolution of this compound in your stock solution or precipitation upon dilution in aqueous media can lead to inconsistent concentrations. Visually inspect for any precipitates.
-
Pipetting Accuracy: Inaccurate pipetting, especially when preparing serial dilutions, can introduce significant errors.
-
Incubation Time: The duration of exposure to the compound can significantly impact the results. Optimize and maintain a consistent incubation time for all experiments.
-
Plate Edge Effects: Cells in the outer wells of a microplate can behave differently due to variations in temperature and evaporation. It is good practice to not use the outer wells for experimental samples.
Q5: My cells are not responding to this compound treatment. What could be the issue?
If you do not observe a response, consider the following:
-
Concentration Range: You may be using a concentration that is too low. Perform a wider dose-response study, extending to higher concentrations.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cardiac glycosides. Your chosen cell line may be resistant.
-
Compound Integrity: Verify the purity and integrity of your this compound sample.
-
Assay-Specific Issues: The endpoint you are measuring may not be the primary effect of the compound in your specific cell model or at the time point you are investigating.
Troubleshooting Guides
Problem: Inconsistent IC50 values in cytotoxicity assays.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize and standardize the number of cells seeded per well. Inconsistent cell numbers at the start of the experiment will lead to variable results. |
| Compound Precipitation | After diluting the DMSO stock in culture medium, visually inspect for any cloudiness or precipitate. If observed, consider using a lower concentration or a different formulation approach. |
| Assay Incubation Time | The IC50 value can change with the duration of drug exposure. Ensure the incubation time is consistent across all experiments and is appropriate for the cell doubling time. |
| Metabolic Activity of Cells | Ensure cells are in a healthy, metabolically active state. Factors like nutrient depletion or over-confluency can affect assay results. |
Problem: No significant inhibition of Na+/K+-ATPase activity.
| Possible Cause | Troubleshooting Step |
| Incorrect Buffer Composition | The activity of Na+/K+-ATPase is sensitive to the ionic composition of the buffer, particularly Na+, K+, and Mg2+ concentrations. Verify that the buffer composition is correct for the assay. |
| Enzyme Inactivity | Ensure the enzyme preparation is active. Include a positive control inhibitor, such as ouabain, to validate the assay. |
| Sub-optimal Compound Concentration | The inhibitory concentration for Na+/K+-ATPase can be very low. Test a broad range of this compound concentrations, starting from the picomolar or low nanomolar range. |
| ATP Concentration | The concentration of ATP can affect the inhibitory potency of cardiac glycosides. Use a consistent and appropriate ATP concentration in your assay. |
Quantitative Data Summary
| Compound | Cell Line | Assay | IC50 / Effective Concentration | Reference |
| Digitoxin | Various Human Cancer | Growth Inhibition | 3 - 33 nM | [1] |
| Digoxin | MDA-MB-231 (Breast Cancer) | Kynurenine Production Inhibition | ~164 nM | |
| Digoxin | A549 (Lung Cancer) | Kynurenine Production Inhibition | 40 nM | |
| Ouabain | MDA-MB-231 (Breast Cancer) | Kynurenine Production Inhibition | 89 nM | |
| Ouabain | A549 (Lung Cancer) | Kynurenine Production Inhibition | 17 nM | |
| Digitoxigenin | Human Erythrocyte | Na+/K+-ATPase Inhibition | High Affinity Site: 1.4 x 10⁻¹¹ M |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Na+/K+-ATPase Inhibition Assay
This protocol is based on measuring the release of inorganic phosphate (Pi) from ATP hydrolysis.
-
Enzyme Preparation: Prepare a membrane fraction containing Na+/K+-ATPase from a suitable source (e.g., tissue homogenate or cell lysate).
-
Reaction Mixture: In a microplate or microcentrifuge tubes, prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl2, NaCl, and KCl.
-
Inhibitor Incubation: Add various concentrations of this compound or a vehicle control to the reaction mixture. To determine the specific Na+/K+-ATPase activity, include a set of control reactions with a saturating concentration of a known Na+/K+-ATPase inhibitor like ouabain.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 10 minutes).
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate at 37°C for a defined period (e.g., 15-30 minutes) during which the reaction is linear.
-
Stop Reaction: Stop the reaction by adding a solution that also allows for the colorimetric detection of inorganic phosphate (e.g., a solution containing malachite green and ammonium molybdate).
-
Color Development and Measurement: Allow time for the color to develop and measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm).
-
Data Analysis: Calculate the amount of Pi released. The Na+/K+-ATPase activity is the difference between the total ATPase activity (no ouabain) and the ouabain-insensitive ATPase activity. Determine the concentration of this compound that causes 50% inhibition of the Na+/K+-ATPase activity (IC50).
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
References
- 1. grupo.us.es [grupo.us.es]
- 2. Digitoxin inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective inhibition of human erythrocyte Na+/K+ ATPase by cardiac glycosides and by a mammalian digitalis like factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 14-Anhydrodigitoxigenin Sensitivity in Cell Lines
This technical support center provides guidance for researchers and drug development professionals investigating the sensitivity of various cell lines to 14-Anhydrodigitoxigenin. Due to the limited availability of specific data for this compound, this guide incorporates information from closely related cardiac glycosides, such as digitoxin and ouabain, to provide a relevant framework for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any significant cytotoxicity with this compound in my cell line. What could be the reason?
A1: Several factors could contribute to a lack of cytotoxic effect:
-
Cell Line Resistance: Some cell lines may possess intrinsic resistance mechanisms to cardiac glycosides.
-
Drug Concentration and Exposure Time: The concentration range of this compound may be too low, or the incubation time may be too short. We recommend performing a dose-response and time-course experiment to determine the optimal conditions.
-
Compound Stability: Ensure the proper storage and handling of this compound to maintain its bioactivity.
-
Assay-Specific Issues: The chosen cytotoxicity assay may not be sensitive enough. Consider trying an alternative method (e.g., switching from a metabolic assay like MTT to a membrane integrity assay like LDH release).
Q2: How do I select a starting concentration range for my experiments with this compound?
A2: Since specific IC50 values for this compound are not widely reported, a good starting point is to look at the effective concentrations of related cardiac glycosides like digitoxin and ouabain. Based on the available data, a broad range from nanomolar (nM) to low micromolar (µM) is advisable for initial screening experiments.[1][2][3] A preliminary dose-finding study with a wide concentration range (e.g., 1 nM to 100 µM) is recommended to narrow down the effective range for your specific cell line.
Q3: The IC50 values I am obtaining for the same cell line show high variability between experiments. How can I improve reproducibility?
A3: To improve reproducibility, consider the following:
-
Standardize Cell Seeding Density: Ensure a consistent number of cells are seeded in each well, as cell density can influence drug sensitivity.
-
Control for Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.
-
Consistent Incubation Times: Adhere strictly to the planned incubation times for both drug treatment and assay development.
-
Vehicle Control: Always include a vehicle control (the solvent used to dissolve the compound, e.g., DMSO) to account for any solvent-induced effects.
-
Plate Uniformity: Be mindful of potential "edge effects" on multi-well plates. Consider not using the outer wells or filling them with media only.
Q4: Should I use an endpoint or a real-time assay to measure cell viability?
A4: The choice depends on your experimental goals.
-
Endpoint Assays (e.g., MTT, CellTiter-Glo): These are suitable for high-throughput screening and determining the IC50 at a specific time point. They are generally less labor-intensive.
-
Real-time Assays (e.g., IncuCyte): These provide kinetic data, allowing you to monitor the rate of cell death and distinguish between cytostatic (inhibiting growth) and cytotoxic (killing cells) effects over time. This can provide more detailed mechanistic insights.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High background in viability assay | Contamination (bacterial or yeast) | Regularly check cell cultures for contamination. Use sterile techniques. |
| Reagent issues | Check the expiration date and proper storage of assay reagents. | |
| Inconsistent results across a plate | Uneven cell seeding | Ensure proper mixing of the cell suspension before seeding. |
| Temperature or CO2 gradients in the incubator | Ensure the incubator is properly calibrated and maintained. | |
| Precipitation of the compound in media | Poor solubility of this compound | Test the solubility of the compound in your culture medium at the desired concentrations. Consider using a different solvent or a lower concentration. |
| No apoptotic cells detected | Insufficient drug concentration or incubation time | Perform a time-course and dose-response experiment to optimize conditions for apoptosis induction. |
| Cell line is resistant to apoptosis | Investigate alternative cell death pathways (e.g., necrosis, autophagy). | |
| Apoptosis detection method is not sensitive enough | Try a different apoptosis assay (e.g., Annexin V/PI staining, caspase activity assay). |
Cell Line Sensitivity to Related Cardiac Glycosides
Due to the limited availability of specific data for this compound, the following table summarizes the 50% inhibitory concentration (IC50) values for the related cardiac glycosides, digitoxin and ouabain, in various cancer cell lines. This data can serve as a reference for estimating the potential sensitivity of different cell types.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Digitoxin | TK-10 | Renal Adenocarcinoma | 3 | [4] |
| K-562 | Leukemia | 6.4 | [1] | |
| MCF-7 | Breast Adenocarcinoma | 33 | ||
| UACC-62 | Melanoma | Not specified, but active | ||
| Ouabain | OS-RC-2 | Renal Cell Carcinoma | Varies (dose-dependent) | |
| NCI-H446 | Small Cell Lung Cancer | Varies (dose-dependent) | ||
| KKU-055 | Biliary Tract Cancer | 15 | ||
| TFK-1 | Biliary Tract Cancer | 14 | ||
| OCUG-1 | Biliary Tract Cancer | 485 | ||
| OZ | Biliary Tract Cancer | 446 | ||
| A549 | Lung Cancer | Varies (dose-dependent) | ||
| HeLa | Cervical Cancer | Varies (dose-dependent) | ||
| HCT116 | Colon Cancer | Varies (dose-dependent) |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general method for determining the cytotoxic effects of this compound on cultured cells.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the compound.
-
Include a vehicle-only control.
-
Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment:
-
Seed and treat cells with this compound as described in the cell viability protocol.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Signaling Pathways and Experimental Workflows
General Signaling Pathway for Cardiac Glycosides
References
- 1. grupo.us.es [grupo.us.es]
- 2. Ouabain targets the Na+/K+-ATPase α3 isoform to inhibit cancer cell proliferation and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ouabain at nanomolar concentrations is cytotoxic for biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Digitoxin inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing 14-Anhydrodigitoxigenin Cytotoxicity in Non-Target Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxic effects of 14-Anhydrodigitoxigenin on non-target cells during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity in non-target cells?
A1: this compound, a cardiac glycoside, primarily exerts its cytotoxic effects by inhibiting the Na+/K+-ATPase pump, an essential transmembrane protein.[1][2] This inhibition disrupts cellular ion homeostasis, leading to a cascade of events including increased intracellular calcium, mitochondrial dysfunction, and ultimately, cell death.[2] Recent studies also suggest the involvement of the NLRP3 inflammasome, which, when activated by the ionic imbalance, can trigger a form of inflammatory cell death called pyroptosis.[1][3]
Q2: I am observing excessive cytotoxicity in my non-target control cell line. What are the initial troubleshooting steps?
A2: First, verify the concentration of this compound. An error in dilution calculations is a common source of unexpected cytotoxicity. Second, ensure the health and confluency of your non-target cells before treatment, as stressed or overly confluent cells can be more susceptible to toxic effects. Finally, confirm the purity of your this compound compound, as impurities could contribute to cytotoxicity.
Q3: Are there any known agents that can mitigate the cytotoxic effects of this compound?
A3: Yes, based on the known mechanisms of cardiac glycoside toxicity, several agents can be explored. Pharmaceuticals that antagonize ion fluxes, such as the calcium channel blocker verapamil and the ATP-sensitive potassium channel opener glyburide , have been shown to inhibit inflammasome activation by cardiac glycosides. Additionally, direct inhibitors of the NLRP3 inflammasome or IL-1 receptor antagonists like anakinra could also be effective.
Q4: How do I determine the optimal concentration of a cytoprotective agent for my experiments?
A4: To determine the optimal concentration of a cytoprotective agent, you should perform a dose-response experiment. This involves treating your non-target cells with a range of concentrations of the protective agent in the presence of a fixed, cytotoxic concentration of this compound. The optimal concentration of the cytoprotective agent will be the one that provides the maximum protection with minimal off-target effects of its own.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in cytotoxicity assays | Inconsistent cell seeding density. | Ensure a uniform cell number is seeded in each well. Perform a cell count before plating. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. | |
| Contamination of cell cultures. | Regularly check for and discard any contaminated cultures. Use proper aseptic techniques. | |
| Cytoprotective agent is not effective | Sub-optimal concentration of the agent. | Perform a dose-response analysis to determine the optimal concentration (see FAQ Q4). |
| Incorrect timing of administration. | Co-administer the protective agent with this compound or pre-incubate the cells with the protective agent. The optimal timing should be determined empirically. | |
| Cell line-specific differences. | The effectiveness of a cytoprotective agent can be cell-type dependent. Consider testing alternative agents. | |
| Unexpected morphological changes in cells | Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments and is below the toxic threshold for your cell line (typically <0.5%). |
| Apoptosis or pyroptosis induction. | Use specific assays (e.g., caspase-1 for pyroptosis, caspase-3/7 for apoptosis) to determine the mode of cell death. |
Quantitative Data Summary
Disclaimer: The following tables contain illustrative data based on typical results for cardiac glycosides. Specific IC50 values and protective effects for this compound should be determined experimentally.
Table 1: Illustrative IC50 Values of this compound in Various Non-Target Cell Lines
| Cell Line | Cell Type | Illustrative IC50 (nM) |
| HEK293 | Human Embryonic Kidney | 150 |
| HUVEC | Human Umbilical Vein Endothelial Cells | 95 |
| NHDF | Normal Human Dermal Fibroblasts | 210 |
Table 2: Illustrative Protective Effect of Verapamil and Glyburide on this compound-Induced Cytotoxicity in HEK293 Cells
| Treatment | Cell Viability (%) |
| Control (Vehicle) | 100 |
| This compound (150 nM) | 50 |
| This compound (150 nM) + Verapamil (10 µM) | 85 |
| This compound (150 nM) + Glyburide (50 µM) | 78 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for assessing the cytotoxicity of this compound.
Materials:
-
Non-target cells of interest
-
Complete culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Evaluation of Cytoprotective Agents
This protocol is for evaluating the efficacy of agents like verapamil or glyburide in mitigating this compound cytotoxicity.
Materials:
-
Non-target cells of interest
-
Complete culture medium
-
This compound
-
Cytoprotective agent (e.g., verapamil, glyburide)
-
96-well plates
-
MTT assay reagents (as in Protocol 1)
-
Microplate reader
Procedure:
-
Seed cells as described in Protocol 1.
-
Prepare a solution of this compound at a concentration known to cause significant cytotoxicity (e.g., its IC50).
-
Prepare serial dilutions of the cytoprotective agent in a medium already containing the fixed concentration of this compound.
-
Remove the old medium and add 100 µL of the treatment solutions to the wells. Include controls for vehicle, this compound alone, and the cytoprotective agent alone.
-
Incubate for the desired period (e.g., 24 hours).
-
Assess cell viability using the MTT assay as described in Protocol 1.
Visualizations
References
Technical Support Center: 14-Anhydrodigitoxigenin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 14-Anhydrodigitoxigenin. The information is designed to address common sources of experimental variability and provide practical solutions to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to lose activity over time. What could be the cause?
A1: Like other cardiac glycosides, this compound is susceptible to degradation, which can lead to a decrease in its biological activity. The stability of the compound can be influenced by several factors including solvent, pH, temperature, and light exposure. It is recommended to prepare fresh solutions for each experiment or, if necessary, to store stock solutions at -20°C or lower in a suitable solvent and protected from light. Avoid repeated freeze-thaw cycles.
Q2: I am observing inconsistent results in my cell-based assays. What are the potential sources of this variability?
A2: Inconsistent results in cell-based assays can arise from several factors related to the handling of this compound:
-
Compound Stability in Media: The stability of this compound in cell culture media can be limited. It is advisable to determine the stability of the compound in your specific medium under your experimental conditions (e.g., temperature, CO2 levels). Consider adding the compound to the cells immediately after dilution in media.
-
Interaction with Serum Proteins: If your cell culture medium is supplemented with serum, components of the serum may bind to this compound, affecting its free concentration and apparent activity.
-
Solvent Effects: The final concentration of the solvent (e.g., DMSO, ethanol) used to dissolve this compound should be kept constant across all experiments and be at a level that does not affect cell viability or the assay readout.
Q3: How can I confirm the identity and purity of my this compound sample?
A3: The identity and purity of your this compound sample can be confirmed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is a common method for assessing purity. The identity can be confirmed by comparing the retention time and mass spectrum to a certified reference standard.
Troubleshooting Guides
Issue 1: Unexpected or No Biological Activity
| Potential Cause | Troubleshooting Step |
| Degraded Compound | Prepare a fresh solution of this compound from a new stock. |
| Incorrect Concentration | Verify the calculations for your dilutions. If possible, confirm the concentration of your stock solution spectrophotometrically or by another analytical method. |
| Inappropriate Solvent | Ensure the solvent used is compatible with your experimental system and that the compound is fully dissolved. |
| Assay Interference | Run appropriate controls to check for interference from the solvent or other components of your experimental system. |
Issue 2: High Variability Between Replicates
| Potential Cause | Troubleshooting Step |
| Incomplete Solubilization | Ensure the compound is fully dissolved in the stock solution and properly mixed when diluted into the assay buffer or cell culture medium. |
| Adsorption to Plastics | Consider using low-adhesion microplates and pipette tips, especially when working with low concentrations of the compound. |
| Inconsistent Pipetting | Use calibrated pipettes and ensure proper pipetting technique to minimize volume errors. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Dissolve the powder in a suitable solvent. Based on available data, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol are appropriate solvents.
-
For example, to prepare a 10 mM stock solution in DMSO, dissolve 3.565 mg of this compound (Formula Weight: 356.5 g/mol ) in 1 mL of DMSO.
-
-
Storage: Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Assessment of Compound Stability in Cell Culture Medium
-
Preparation: Prepare a working solution of this compound in your cell culture medium at the final concentration used in your experiments.
-
Incubation: Incubate the solution under the same conditions as your cell-based assay (e.g., 37°C, 5% CO2).
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Analysis: Analyze the concentration of this compound in each aliquot using a validated analytical method such as HPLC.
-
Evaluation: Plot the concentration of this compound versus time to determine its stability profile in the medium.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| DMF | ~25 mg/mL |
| DMSO | ~20 mg/mL |
| Ethanol | ~5 mg/mL |
| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL |
Data sourced from publicly available supplier information.
Visualizations
Caption: A typical experimental workflow for using this compound.
Caption: A troubleshooting decision tree for experiments with this compound.
Technical Support Center: 14-Anhydrodigitoxigenin
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 14-Anhydrodigitoxigenin in their experiments. The information is designed to address specific issues that may arise, with a focus on the critical role of pH in modulating the activity of this compound.
Troubleshooting Guide: Adjusting pH for Optimal this compound Activity
Difficulties in achieving expected results with this compound can often be traced back to suboptimal pH conditions in your experimental setup. This guide provides a structured approach to identifying and resolving these issues.
| Problem | Potential Cause | Recommended Solution |
| Low or No Inhibition of Na+/K+-ATPase Activity | Suboptimal Assay Buffer pH: The activity of Na+/K+-ATPase, the target of this compound, is pH-dependent. The enzyme is generally stable between pH 4.5 and 9.5.[1] Optimal activity is typically observed around pH 7.2-7.4.[2] | Verify and adjust the pH of your assay buffer to fall within the optimal range of 7.2-7.4. Use a calibrated pH meter for accurate measurements. |
| Degradation of this compound: Extreme pH values (highly acidic or alkaline) may lead to the degradation of the compound, reducing its effective concentration. | Prepare fresh solutions of this compound in a suitable solvent (e.g., DMSO) immediately before use. Avoid prolonged storage of the compound in aqueous solutions, especially at non-neutral pH. | |
| Incorrect Ion Concentrations: The binding of cardiac glycosides to Na+/K+-ATPase is influenced by the concentrations of Na+, K+, and Mg2+. Changes in pH can alter the enzyme's affinity for these ions.[1] | Ensure that the concentrations of NaCl, KCl, and MgCl2 in your assay buffer are at optimal levels as specified in established protocols. | |
| Inconsistent Results Between Experiments | Variable pH of Stock Solutions: If the pH of your this compound stock solution or other reagents varies between experiments, it can lead to inconsistent results. | Standardize the preparation of all solutions. For the this compound stock, use a high-quality, anhydrous solvent. When diluting into aqueous buffers, ensure the final pH is consistent. |
| Buffer System Interference: The type of buffer used can sometimes influence the activity of the compound or the enzyme. | If you suspect buffer interference, try a different buffer system with a similar buffering range (e.g., switch from a phosphate-based buffer to a Tris-based buffer) to see if consistency improves. | |
| Unexpected Changes in Cellular Assays | Alteration of Intracellular pH: In cell-based assays, the experimental conditions might be altering the intracellular pH, which can affect the activity of both the Na+/K+-ATPase and this compound. | Monitor and control the pH of your cell culture medium throughout the experiment. Consider using a medium with a robust buffering system like HEPES. |
| pH-Dependent Compound Permeability: The charge state of this compound could theoretically be influenced by pH, potentially affecting its ability to cross cell membranes. | While specific data for this compound is limited, maintaining the extracellular pH within the physiological range (7.2-7.4) is the best practice to ensure consistent cell permeability. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the primary mechanism of action for this compound?
This compound, like other cardiac glycosides, primarily acts by inhibiting the Na+/K+-ATPase pump located in the plasma membrane of cells.[3] This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in an increase in intracellular calcium concentration.
pH-Related Questions
Q2: What is the optimal pH for an in vitro Na+/K+-ATPase inhibition assay with this compound?
The optimal pH for in vitro Na+/K+-ATPase activity is typically between 7.2 and 7.4.[2] It is recommended to perform your inhibition assays within this range to ensure the enzyme is functioning optimally and to obtain reliable data on the inhibitory potential of this compound.
Q3: How does pH affect the Na+/K+-ATPase enzyme itself?
The Na+/K+-ATPase enzyme's activity and ion affinities are influenced by pH. The enzyme is generally stable in a pH range of 4.5 to 9.5. Changes in pH can alter the protonation state of amino acid residues in the ion-binding sites, which in turn affects the enzyme's affinity for Na+ and K+. For instance, a decrease in pH has been shown to increase the apparent affinity of the enzyme for K+.
Q4: Can I use any buffer for my experiments with this compound?
While several buffers can be used, it is important to choose one that maintains a stable pH in the desired range (typically 7.2-7.4) and does not interfere with the assay. Tris-HCl and HEPES are commonly used buffers for Na+/K+-ATPase assays. It is advisable to test your chosen buffer system to ensure it does not inhibit the enzyme or react with the compound.
Q5: How should I prepare and store this compound to minimize pH-related degradation?
It is best to prepare stock solutions of this compound in a high-purity, anhydrous solvent like DMSO and store them at -20°C or -80°C. For working solutions, dilute the stock in the appropriate assay buffer immediately before use. Avoid storing the compound in aqueous solutions for extended periods, as pH-dependent hydrolysis or degradation may occur.
Experimental Protocols
Na+/K+-ATPase Inhibition Assay
This protocol is a generalized method for determining the inhibitory effect of this compound on Na+/K+-ATPase activity by measuring the release of inorganic phosphate (Pi).
Materials:
-
Purified Na+/K+-ATPase enzyme
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 4 mM MgCl2)
-
ATP solution (e.g., 100 mM in water, pH adjusted to ~7.0)
-
Ouabain (positive control inhibitor)
-
Malachite green reagent for phosphate detection
-
Phosphate standard solution
-
96-well microplate
-
Incubator at 37°C
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare all solutions in high-purity water. The assay buffer pH should be carefully adjusted to 7.4 at the experimental temperature.
-
Set up the Reaction: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Varying concentrations of this compound (dissolved in a minimal amount of DMSO, with the final DMSO concentration kept below 1%). Include a vehicle control (DMSO only).
-
Positive control wells with a saturating concentration of ouabain (e.g., 1 mM).
-
Blank wells (no enzyme).
-
-
Add Enzyme: Add the purified Na+/K+-ATPase enzyme to all wells except the blanks.
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow this compound to bind to the enzyme.
-
Initiate Reaction: Start the reaction by adding ATP to a final concentration of 1-5 mM.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and Detect Phosphate: Stop the reaction by adding the malachite green reagent. This reagent will also react with the released inorganic phosphate to produce a colored product.
-
Measure Absorbance: After a short incubation for color development, measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm) using a microplate reader.
-
Data Analysis:
-
Create a phosphate standard curve.
-
Calculate the amount of phosphate released in each well.
-
The specific Na+/K+-ATPase activity is the difference in phosphate released between the vehicle control and the ouabain control.
-
Determine the percentage of inhibition for each concentration of this compound and calculate the IC50 value.
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for Na+/K+-ATPase inhibition assay.
References
Technical Support Center: The Impact of Serum on 14-Anhydrodigitoxigenin Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum on the efficacy of 14-Anhydrodigitoxigenin in in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected potency of this compound in our cell-based assays. Could the presence of serum in the culture medium be a factor?
Q2: How can we confirm that serum protein binding is responsible for the decreased efficacy of this compound in our experiments?
A2: To confirm the impact of serum protein binding, you can perform a comparative cytotoxicity or efficacy study. This involves testing a range of this compound concentrations on your target cells in both serum-free and serum-containing media. A significant rightward shift in the dose-response curve and a higher IC50 value in the presence of serum would strongly indicate that protein binding is reducing the bioavailability of your compound.
Q3: What are the best practices for conducting experiments with this compound to minimize the impact of serum?
A3: To obtain more accurate and reproducible results, consider the following approaches:
-
Use Serum-Free Medium: Whenever possible, conduct your experiments in a serum-free medium that is appropriate for your cell line. This will eliminate the variable of protein binding.
-
Reduce Serum Concentration: If a completely serum-free condition is not feasible for your cells, try reducing the serum concentration to the lowest level that maintains cell viability and health for the duration of the experiment.
-
Pre-incubation Steps: When switching to a lower serum or serum-free medium for your experiment, allow the cells to acclimate for a period before adding this compound to avoid cellular stress responses that could affect the results.
-
Consistent Serum Lots: If serum must be used, it is crucial to use the same lot of serum throughout a series of experiments to minimize variability, as protein composition can differ between lots.
Q4: Besides protein binding, are there other ways serum components could interfere with our this compound experiments?
A4: While protein binding is the primary concern, other serum components could potentially interfere with your results. Serum contains a complex mixture of growth factors, hormones, and other signaling molecules that could modulate cellular pathways and affect the cellular response to this compound. For instance, some serum components might activate pro-survival pathways that could counteract the cytotoxic effects of the compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High IC50 value for this compound | Serum protein binding is reducing the effective concentration of the compound. | Perform experiments in serum-free or low-serum medium. If serum is necessary, use a consistent lot and consider the binding effect when interpreting results. |
| Inconsistent results between experiments | Variation in the protein content and composition of different serum lots. | Use a single, pre-tested lot of serum for all related experiments. Alternatively, switch to a chemically defined, serum-free medium. |
| Unexpected cell signaling pathway activation | Growth factors and other signaling molecules in the serum are influencing cellular responses. | Transition to a serum-free medium to eliminate confounding variables. If not possible, be aware of potential off-target effects from serum components. |
Data Presentation
The following table presents hypothetical data illustrating the potential impact of serum on the efficacy of this compound. Researchers should generate their own data using the protocols provided below to determine the precise effect in their specific experimental system.
| Cell Line | Medium Condition | This compound IC50 (nM) |
| Human Breast Cancer (MCF-7) | Serum-Free Medium | 50 |
| Medium with 10% FBS | 250 | |
| Human Lung Cancer (A549) | Serum-Free Medium | 80 |
| Medium with 10% FBS | 400 |
Note: The data in this table is for illustrative purposes only and is intended to demonstrate the expected trend of a higher IC50 value in the presence of serum.
Experimental Protocols
Protocol for Assessing the Impact of Serum on this compound Cytotoxicity using an MTT Assay
This protocol allows for the determination of the half-maximal inhibitory concentration (IC50) of this compound in the presence and absence of serum.
Materials:
-
Target cancer cell line
-
Complete growth medium (with serum)
-
Serum-free cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into two sets of 96-well plates at a predetermined optimal density in their complete growth medium. Allow cells to adhere and grow for 24 hours.
-
Medium Exchange:
-
For the "serum-free" plate, carefully aspirate the complete medium and replace it with serum-free medium.
-
For the "serum-containing" plate, replace the medium with fresh complete medium (containing the desired percentage of serum).
-
Incubate the plates for a few hours to allow the cells to acclimate.
-
-
Compound Treatment: Prepare serial dilutions of this compound in both serum-free and serum-containing media. Add the diluted compound to the respective plates. Include vehicle control wells (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plates for a predetermined duration (e.g., 48 or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curves and determine the IC50 values for both serum-free and serum-containing conditions using appropriate software.
Protocol for Determining the Serum Protein Binding of this compound using Equilibrium Dialysis
This method provides a direct measure of the fraction of this compound bound to serum proteins.
Materials:
-
Equilibrium dialysis device (e.g., RED device)
-
Dialysis membrane with an appropriate molecular weight cutoff (MWCO)
-
Human serum or a solution of human serum albumin (HSA) at a physiological concentration
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
Analytical method for quantifying this compound (e.g., LC-MS/MS)
Procedure:
-
Preparation: Prepare a solution of this compound in serum (or HSA solution) at a known concentration.
-
Dialysis Setup: Add the this compound-containing serum to one chamber of the equilibrium dialysis device and an equal volume of PBS to the other chamber, separated by the dialysis membrane.
-
Equilibration: Incubate the device at 37°C with gentle shaking for a sufficient time to allow the unbound compound to reach equilibrium across the membrane (typically 4-24 hours).
-
Sample Collection: After equilibration, collect samples from both the serum chamber and the PBS chamber.
-
Quantification: Accurately measure the concentration of this compound in both samples using a validated analytical method.
-
Calculation:
-
The concentration in the PBS chamber represents the free (unbound) fraction of the compound.
-
The concentration in the serum chamber represents the total (bound + unbound) concentration.
-
Calculate the percentage of protein binding using the following formula: % Bound = [(Total Concentration - Free Concentration) / Total Concentration] x 100
-
Mandatory Visualizations
Caption: Impact of serum albumin on this compound's mechanism of action.
troubleshooting 14-Anhydrodigitoxigenin delivery to cells
Welcome to the technical support center for 14-Anhydrodigitoxigenin. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you overcome common challenges and ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a cardiac glycoside. Its primary mechanism of action is the inhibition of the plasma membrane Na+/K+-ATPase (sodium-potassium pump). This inhibition leads to an increase in intracellular sodium concentration. The elevated intracellular sodium, in turn, alters the function of the Na+/Ca2+ exchanger, resulting in an increase in intracellular calcium levels. This disruption of ion homeostasis affects various cellular processes, including muscle contraction and cell signaling.
Q2: I am having trouble dissolving this compound. What solvents are recommended?
A2: this compound is a crystalline solid with limited aqueous solubility. For stock solutions, it is recommended to use organic solvents. Commercially available data indicates its solubility in the following solvents:
-
DMF: 25 mg/ml
-
DMSO: 20 mg/ml
-
Ethanol: 5 mg/ml For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q3: My cells are not showing the expected response to this compound. What could be the issue?
A3: Several factors could contribute to a lack of cellular response:
-
Inadequate Cellular Uptake: Ensure the compound is properly dissolved and delivered to the cells. See the troubleshooting guide below for more details on improving cellular delivery.
-
Incorrect Concentration: The effective concentration of cardiac glycosides can be cell-type dependent and they often have a narrow therapeutic window. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Cell Line Resistance: Some cell lines may exhibit resistance to cardiac glycosides. This can be due to various factors, including mutations in the Na+/K+-ATPase or the expression of drug efflux pumps.
-
Compound Degradation: Ensure your stock solution is stored properly (at -20°C or -80°C) and has not undergone repeated freeze-thaw cycles, which can lead to degradation.
Q4: I am observing high levels of cytotoxicity even at low concentrations. What can I do?
A4: High cytotoxicity can be a concern with cardiac glycosides. Here are a few things to consider:
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) in the cell culture medium is not toxic to your cells.
-
Concentration Optimization: Perform a careful dose-response study to identify a concentration that elicits the desired biological effect without causing excessive cell death.
-
Exposure Time: Reduce the incubation time of the compound with your cells.
-
Cell Health: Ensure your cells are healthy and not overly confluent before treatment, as stressed cells can be more sensitive to toxic compounds.
Troubleshooting Guides
Issue 1: Poor or Inconsistent Cellular Delivery
| Possible Cause | Troubleshooting Step | Rationale |
| Precipitation in Media | 1. Visually inspect the media for any precipitate after adding the compound. 2. Reduce the final concentration. 3. Increase the final DMSO concentration slightly (while staying within non-toxic limits for your cells). | The compound may be precipitating out of the aqueous cell culture medium, preventing it from reaching the cells. |
| Low Membrane Permeability | 1. Increase incubation time to allow for more passive diffusion. 2. Consider using a temporary permeabilization agent, though this should be done with caution and proper controls. | While cardiac glycosides can diffuse across the cell membrane, the rate may be slow in some cell types. |
| Compound Adsorption to Plastics | 1. Use low-adhesion microplates and pipette tips. 2. Prepare working solutions immediately before use. | The compound may be adsorbing to the plastic surfaces of your labware, reducing the effective concentration delivered to the cells. |
Issue 2: Inconsistent Results in Cytotoxicity Assays
| Possible Cause | Troubleshooting Step | Rationale |
| Assay Interference | 1. Run a control with the compound in cell-free media to check for direct interaction with the assay reagent (e.g., MTT reduction by the compound itself). 2. Consider using an alternative cytotoxicity assay that measures a different cellular parameter (e.g., LDH release, ATP levels). | The compound may interfere with the chemistry of the cytotoxicity assay, leading to inaccurate readings. |
| Cell Death Mechanism | 1. Use assays that can distinguish between apoptosis and other forms of cell death like pyroptosis, which can be induced by cardiac glycosides.[1] | Different cell death pathways may be activated, and not all assays will detect them equally. |
| Timing of Assay | 1. Perform a time-course experiment to determine the optimal endpoint for your cytotoxicity assay. | The kinetics of cell death can vary, and measuring at a single, arbitrary time point may miss the peak effect. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| DMF | 25 mg/ml[2][3] |
| DMSO | 20 mg/ml[2][3] |
| Ethanol | 5 mg/ml |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/ml |
This data is provided as a general guide. Actual solubility may vary depending on the specific batch and purity of the compound.
Table 2: IC50 Values of the Related Cardiac Glycoside Digitoxin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| TK-10 | Renal Adenocarcinoma | 3 - 33 |
| A549 | Lung Adenocarcinoma | ~10 |
| HeLa | Cervical Cancer | ~17,410 |
| MDA-MB-231 | Breast Cancer | Not specified |
| T-24 | Bladder Cancer | Not specified |
Note: Data for this compound is limited. The IC50 values presented here are for the closely related cardiac glycoside, Digitoxin, and should be used as a reference for establishing an appropriate concentration range for your experiments.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C may aid in dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Cytotoxicity Assay using MTT
-
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from your stock solution.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest treatment concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 20 µl of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µl of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
avoiding degradation of 14-Anhydrodigitoxigenin in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you avoid the degradation of 14-Anhydrodigitoxigenin in solution during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
A1: this compound is a cardenolide, which is a type of cardiac glycoside.[1][2][3] Cardiac glycosides are a class of naturally occurring steroid-like compounds.[2]
Q2: What are the recommended storage conditions for solid this compound?
A2: For long-term stability, solid this compound should be stored at -20°C.[1]
Q3: In which solvents is this compound soluble?
A3: The solubility of this compound varies depending on the solvent. The following table summarizes the solubility data:
| Solvent | Solubility |
| Dimethylformamide (DMF) | 25 mg/mL |
| Dimethyl sulfoxide (DMSO) | 20 mg/mL |
| Ethanol | 5 mg/mL |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
Data sourced from Cayman Chemical and GlpBio.
Q4: How should I prepare stock solutions of this compound?
A4: Based on its solubility, DMF and DMSO are suitable solvents for preparing concentrated stock solutions. For aqueous-based assays, a common practice is to prepare a high-concentration stock in DMSO and then dilute it with the aqueous buffer to the final desired concentration. Be mindful of the final DMSO concentration in your experiment, as it can have biological effects.
Q5: What are the general degradation pathways for cardiac glycosides like this compound?
A5: Cardiac glycosides are susceptible to degradation primarily through hydrolysis.
-
Acidic Hydrolysis : This process cleaves the sugar moieties from the steroid backbone (aglycone).
-
Alkaline Hydrolysis : Strong alkaline conditions can lead to the cleavage of the lactone ring, which is a critical structural feature for the biological activity of cardenolides.
Troubleshooting Guide: Degradation in Solution
This guide will help you identify and resolve potential degradation issues with this compound in your experiments.
Problem 1: Loss of biological activity or inconsistent results.
| Potential Cause | Troubleshooting Step | Recommended Action |
| pH-induced Degradation | Check the pH of your experimental solution. Acidic or alkaline conditions can cause hydrolysis. | Maintain a neutral pH (around 7.2-7.4) for your solutions unless the experimental protocol requires otherwise. Use appropriate buffers to stabilize the pH. |
| Improper Solvent | The solvent may be reacting with the compound over time. | For long-term storage of solutions, use aprotic solvents like DMSO or DMF and store at -20°C or -80°C. For aqueous working solutions, prepare them fresh before each experiment. |
| Exposure to Light | Photodegradation can occur with prolonged exposure to certain wavelengths of light. | Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental setup. |
| Elevated Temperature | Higher temperatures can accelerate the rate of chemical degradation. | Store stock solutions at recommended low temperatures (-20°C or -80°C). Avoid repeated freeze-thaw cycles. For experiments at elevated temperatures, minimize the incubation time as much as possible. |
| Microbial Contamination | Contamination in aqueous buffers can lead to enzymatic degradation. | Use sterile buffers and aseptic techniques when preparing and handling solutions. |
Problem 2: Appearance of unknown peaks in analytical chromatography (e.g., HPLC).
| Potential Cause | Troubleshooting Step | Recommended Action |
| Hydrolysis Products | Degradation due to acidic or basic conditions. | Analyze the degradation products. Under acidic conditions, expect cleavage of any remaining sugar groups if working with a glycoside precursor. Under basic conditions, look for products resulting from lactone ring opening. Adjust the pH of your solution to neutral to prevent further degradation. |
| Oxidation | The compound may be sensitive to oxidative stress. | Degas your solvents and consider adding an antioxidant if compatible with your experimental system. Store solutions under an inert atmosphere (e.g., nitrogen or argon). |
| Solvent Adducts | The compound may react with the solvent. | If using reactive solvents, consider switching to a more inert option. Confirm the identity of the new peaks using mass spectrometry. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out a precise amount of this compound (e.g., 1 mg). The molecular weight of this compound is 356.5 g/mol .
-
Calculate the required volume of DMSO to achieve a 10 mM concentration.
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
For 1 mg: Volume (L) = (0.001 g / 356.5 g/mol ) / 0.010 mol/L = 0.0002805 L = 280.5 µL
-
-
Add the calculated volume of DMSO to the vial containing the solid this compound.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., 37°C) can be applied to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Visualizations
Caption: General degradation pathways of this compound.
References
- 1. Stability of Compounded Digoxin Solution 0.05 mg/mL for Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Extreme temperatures elicit the accumulation of cardiac glycoside and their genin units in Calotropis procera by altering the expression of transcripts involved in its biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Experiments with 14-Anhydrodigitoxigenin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 14-Anhydrodigitoxigenin. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound, like other cardiac glycosides, primarily acts by inhibiting the Na+/K+-ATPase pump. This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium. Additionally, the Na+/K+-ATPase can act as a signal transducer. The binding of cardiac glycosides can activate Src kinase, a non-receptor tyrosine kinase, which then triggers downstream signaling cascades, such as the Ras/Raf/ERK pathway, influencing cell growth, proliferation, and apoptosis.[1][2][3]
Q2: What is a typical starting concentration range for this compound in cell-based assays?
Based on studies of similar digitoxigenin derivatives, a starting point for determining the IC50 value would be in the nanomolar to low micromolar range. For instance, some digitoxigenin derivatives have shown IC50 values in the range of 35-40 nM in HeLa cells.[4] However, the optimal concentration is highly cell-type dependent. Therefore, a dose-response experiment is crucial to determine the optimal concentration for your specific cell line.
Q3: How does incubation time affect the activity of this compound?
The effects of cardiac glycosides can be time-dependent. For example, studies with related compounds like digoxin and digitoxin have shown that they can induce cell cycle arrest at 24 and 48 hours, but this effect may diminish by 72 hours in some cell lines.[5] Therefore, optimizing the incubation time is critical for observing the desired biological effect, whether it is cytotoxicity, signaling pathway modulation, or another endpoint. A time-course experiment is highly recommended to determine the optimal incubation period for your specific experimental goals.
Troubleshooting Guides
Problem 1: High variability in cytotoxicity assay results.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a uniform single-cell suspension before seeding. After seeding, check for even cell distribution across the wells of the microplate.
-
-
Possible Cause: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the microplate for treatment groups, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
-
-
Possible Cause: Compound precipitation.
-
Solution: Visually inspect the treatment media for any signs of precipitation. If observed, consider using a lower concentration or a different solvent system. Ensure the final solvent concentration is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%).
-
Problem 2: No significant cytotoxic effect observed.
-
Possible Cause: Incubation time is too short.
-
Solution: The cytotoxic effects of this compound may require a longer incubation period to manifest. Perform a time-course experiment, testing multiple time points (e.g., 24, 48, and 72 hours).
-
-
Possible Cause: The concentration of this compound is too low.
-
Solution: Conduct a dose-response experiment with a wider range of concentrations to determine the IC50 value for your specific cell line.
-
-
Possible Cause: The cell line is resistant to cardiac glycosides.
-
Solution: Some cell lines may have inherent resistance mechanisms. You can investigate the expression levels of the α-subunit of the Na+/K+-ATPase, as this is the primary target.
-
Problem 3: Difficulty in interpreting signaling pathway results (e.g., Western blot for p-Src).
-
Possible Cause: The time point of cell lysis is not optimal for detecting the signaling event.
-
Solution: Activation of signaling pathways like Src phosphorylation can be transient. Perform a time-course experiment with shorter time points (e.g., 0, 5, 15, 30, 60 minutes) to capture the peak of activation.
-
-
Possible Cause: Crosstalk with other signaling pathways.
-
Solution: The Na+/K+-ATPase signaling complex can interact with other pathways. Consider investigating other downstream effectors of Src or related pathways to get a more complete picture of the cellular response.
-
Data Presentation
Table 1: Example IC50 Values for Digitoxigenin Derivatives in HeLa Cells
| Compound | IC50 (nM) |
| Digitoxigenin-α-L-rhamno-pyranoside | 35.2 ± 1.6 |
| Digitoxigenin-α-L-amiceto-pyranoside | 38.7 ± 1.3 |
Data extracted from a study on digitoxigenin derivatives, which can serve as a reference for this compound.
Experimental Protocols
Protocol: Time-Course Cytotoxicity Assay using MTT
This protocol is designed to determine the optimal incubation time for this compound-induced cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations. The final DMSO concentration should be below 0.5%.
-
Remove the old medium from the wells and add 100 µL of the treatment media. Include vehicle control (medium with DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the plates for different time points (e.g., 24, 48, and 72 hours).
-
-
MTT Assay:
-
At the end of each incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently by pipetting up and down to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the drug concentration for each time point to determine the IC50 value at each time point.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for time-course cytotoxicity assay.
Caption: Troubleshooting logic for lack of cytotoxicity.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Binding of Src to Na+/K+-ATPase Forms a Functional Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors that influence the Na/K-ATPase signaling and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic effect of carbohydrate derivatives of digitoxigenin involves modulation of plasma membrane Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 14-Anhydrodigitoxigenin and Ouabain as Na+/K+-ATPase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of two cardiac glycosides, 14-Anhydrodigitoxigenin and Ouabain, in their capacity as inhibitors of the Na+/K+-ATPase enzyme. The objective is to furnish researchers and drug development professionals with a comprehensive understanding of their relative potencies, mechanisms of action, and effects on cellular signaling, supported by experimental data.
Introduction
The Na+/K+-ATPase, or sodium-potassium pump, is a vital transmembrane protein responsible for maintaining electrochemical gradients across the plasma membrane of animal cells. Its inhibition has significant physiological consequences and is a key mechanism for the therapeutic effects of cardiac glycosides in conditions such as congestive heart failure and certain cardiac arrhythmias. Furthermore, the Na+/K+-ATPase is being increasingly investigated as a potential target for cancer therapy. Ouabain is a well-characterized, potent inhibitor of this enzyme, while this compound is a less-studied derivative. This guide will delineate the known differences in their inhibitory profiles and cellular effects.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of a compound against its target is a critical parameter in drug development. The following tables summarize the available quantitative data for Ouabain and this compound concerning their inhibition of Na+/K+-ATPase.
Table 1: Inhibitory Concentration (IC50) of Ouabain against Na+/K+-ATPase
| Enzyme Source/Cell Line | Na+/K+-ATPase Isoform | IC50 Value | Reference |
| Canine Kidney | α1 | 15 nM | [1] |
| Porcine Cerebral Cortex | α3 | 15 nM | [1] |
| Rat Pineal Gland | Not Specified | ~200 nM | [2] |
| Human Breast Cancer (MDA-MB-231) | Not Specified | 89 nM | [3] |
| Human Lung Cancer (A549) | Not Specified | 17 nM | [3] |
| Rat Brain | High Affinity Sites | 23.0 nM & 460 nM | |
| Human Red Blood Cells | Not Specified | 1.8 x 10-9 M |
Table 2: Binding Affinity (Kd) of Ouabain for Na+/K+-ATPase
| Enzyme Source | Ligand Conditions | Kd Value | Reference |
| Rat Pineal Gland Membranes | [3H]ouabain binding | ~14 nM | |
| Rat Brain Membranes | ATP, Mg2+, Na+ | 17.0 nM & 80 nM | |
| Beef Cardiac (Na+ + K+)-ATPase | [3H]ouabain binding | 2.6 x 10-9 M | |
| Human Cardiac (Na+ + K+)-ATPase | [3H]ouabain binding | 4.5 x 10-9 M |
This compound: A Notably Weaker Inhibitor
Downstream Signaling Pathways
Inhibition of Na+/K+-ATPase by cardiac glycosides like Ouabain does not merely disrupt ion transport; it also triggers a cascade of intracellular signaling events. This "signaling" function of the Na+/K+-ATPase is a subject of intense research.
Ouabain-Induced Signaling
Binding of Ouabain to the Na+/K+-ATPase can activate several downstream signaling pathways, often in a cell-type-specific manner. A key event is the activation of the non-receptor tyrosine kinase Src. This, in turn, can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR) and subsequent activation of the Ras/Raf/MEK/ERK and the PI3K/Akt signaling cascades. These pathways are central regulators of cell growth, proliferation, and survival. Furthermore, the disruption of the sodium gradient by Ouabain leads to an increase in intracellular calcium concentration ([Ca2+]i), which can trigger various cellular processes, including apoptosis.
This compound Signaling
Currently, there is a lack of published research investigating the effects of this compound on intracellular signaling pathways. Given its weak inhibitory effect on the Na+/K+-ATPase, it is plausible that it does not induce the same robust signaling cascades as Ouabain at physiologically relevant concentrations. However, further research is required to confirm this.
Experimental Protocols
The following provides a generalized protocol for a common method used to determine the inhibitory activity of compounds against Na+/K+-ATPase.
Na+/K+-ATPase Activity Assay (Phosphate-based)
This assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by the Na+/K+-ATPase. The activity is determined by the difference in Pi released in the presence and absence of a specific inhibitor like Ouabain.
Materials:
-
Tissue homogenate or purified enzyme preparation
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2
-
ATP solution (e.g., 5 mM)
-
Ouabain solution (e.g., 1 mM)
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
Phosphate standard solution
-
Microplate reader
Procedure:
-
Prepare reaction mixtures in a microplate. For each sample, prepare a "Total ATPase activity" well and a "Ouabain-inhibited" well.
-
To the "Total ATPase activity" wells, add the assay buffer and the enzyme preparation.
-
To the "Ouabain-inhibited" wells, add the assay buffer, Ouabain solution (to a final concentration that fully inhibits Na+/K+-ATPase), and the enzyme preparation.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the reaction by adding the ATP solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding the phosphate detection reagent. This reagent will also react with the released Pi to produce a colored product.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm) using a microplate reader.
-
Create a standard curve using the phosphate standard solution to determine the concentration of Pi in each well.
-
Calculate the Na+/K+-ATPase activity by subtracting the Pi concentration in the "Ouabain-inhibited" wells from the "Total ATPase activity" wells.
-
To determine the IC50 of an inhibitor, perform the assay with a range of inhibitor concentrations and plot the percent inhibition against the log of the inhibitor concentration.
Conclusion
The comparison between this compound and Ouabain as Na+/K+-ATPase inhibitors reveals a significant disparity in their potency and the extent of their characterization. Ouabain is a potent, well-studied inhibitor with a wealth of quantitative data on its IC50 and Kd values across various biological systems. Its ability to modulate important intracellular signaling pathways is also well-documented. In contrast, this compound appears to be a very weak inhibitor of Na+/K+-ATPase, with limited available data on its inhibitory activity and no reported effects on downstream signaling.
For researchers and drug development professionals, Ouabain serves as a robust tool for studying the physiological and pathological roles of the Na+/K+-ATPase and as a benchmark for the development of new inhibitors. The current body of evidence does not support a significant role for this compound as a direct and potent Na+/K+-ATPase inhibitor. Future studies are necessary to fully elucidate its pharmacological profile and to determine if it has other cellular targets or activities of therapeutic interest.
References
Unveiling the Structural Nuances: A Comparative Guide to 14-Anhydrodigitoxigenin and Other Cardenolides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structural and functional differences between 14-Anhydrodigitoxigenin and other prominent cardenolides, including Digitoxigenin, Digoxin, Ouabain, and Uzarigenin. The information presented is supported by experimental data to aid in structure-activity relationship (SAR) studies and novel drug design.
Key Structural Differences
Cardenolides are a class of steroids characterized by a five-membered lactone ring attached at the C17 position of the steroid nucleus. Variations in the steroid backbone and substitutions at various positions give rise to a diverse range of compounds with differing biological activities. The primary target of cardenolides is the Na+/K+-ATPase, an essential ion pump in animal cells.
The most striking structural feature of This compound is the absence of the 14β-hydroxyl group, which is characteristic of most biologically active cardenolides. Instead, it possesses a double bond between C14 and C15. This structural alteration significantly impacts the overall conformation of the steroid nucleus and its interaction with the Na+/K+-ATPase.
In contrast, Digitoxigenin , the parent compound of this compound, features the crucial 14β-hydroxyl group. Digoxin is structurally similar to digitoxigenin but has an additional hydroxyl group at the C12 position. Ouabain is a more polar cardenolide with multiple hydroxyl groups on its steroid nucleus and a sugar moiety at C3. Uzarigenin differs from digitoxigenin in the stereochemistry at the junction of the A and B rings of the steroid, having a trans (A/B) ring fusion instead of the cis fusion found in the others.
| Feature | This compound | Digitoxigenin | Digoxin | Ouabain | Uzarigenin |
| 14-position | C14=C15 double bond | 14β-hydroxyl | 14β-hydroxyl | 14β-hydroxyl | 14β-hydroxyl |
| 12-position | No substitution | No substitution | 12β-hydroxyl | No substitution | No substitution |
| A/B Ring Fusion | cis | cis | cis | cis | trans |
| Other Substitutions | 3β-hydroxyl | 3β-hydroxyl | 3β-hydroxyl, trisaccharide at C3 | 1β, 5β, 11α, 19-hydroxyls, rhamnose at C3 | 3β-hydroxyl |
Impact on Na+/K+-ATPase Inhibition
The following table summarizes the reported IC50 values for the inhibition of Na+/K+-ATPase by the other selected cardenolides. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Cardenolide | Na+/K+-ATPase Inhibition IC50 (µM) | Source |
| Digitoxigenin | 0.176 | [3] |
| Digoxin | 0.147 | [3] |
| Ouabain | 0.089 | [3] |
| Uzarigenin | - | Not available |
Experimental Protocols
Determination of Na+/K+-ATPase Inhibition
A common method to determine the inhibitory activity of cardenolides on Na+/K+-ATPase is a spectrophotometric assay that measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.
Materials:
-
Purified Na+/K+-ATPase (e.g., from porcine brain or kidney)
-
ATP (Adenosine 5'-triphosphate)
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 4 mM MgCl2
-
Cardenolide stock solutions (dissolved in DMSO)
-
Malachite green reagent for phosphate detection
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test cardenolides in the assay buffer.
-
In a 96-well microplate, add the Na+/K+-ATPase enzyme preparation to the assay buffer.
-
Add the different concentrations of the cardenolide solutions to the wells. A control with no inhibitor (DMSO vehicle only) should be included.
-
Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding a known concentration of ATP to each well.
-
Allow the reaction to proceed for a specific time (e.g., 20-30 minutes).
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
The amount of Pi released is proportional to the enzyme activity. Calculate the percentage of inhibition for each cardenolide concentration relative to the control.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
Inhibition of the Na+/K+-ATPase by cardenolides leads to an increase in intracellular sodium concentration. This, in turn, affects the function of the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium levels. This rise in intracellular calcium is a key event that triggers various downstream signaling pathways.
Caption: Cardenolide-induced signaling cascade.
The experimental workflow for assessing Na+/K+-ATPase inhibition can be visualized as follows:
Caption: Workflow for Na+/K+-ATPase inhibition assay.
Conclusion
The structural variations among cardenolides, particularly at the C14 position of the steroid nucleus, play a critical role in their biological activity. While the 14β-hydroxyl group is generally considered crucial for high-affinity binding to the Na+/K+-ATPase, the case of this compound and related 14-ene derivatives suggests a more complex structure-activity relationship that warrants further investigation. This guide provides a foundation for researchers to explore these nuances and design novel cardenolide analogs with potentially improved therapeutic profiles.
References
- 1. Cardenolide analogues. 4. (20R)- and (20S)-Cardanolides: on the roles of the 20(22)-ene and 14beta-hydroxyl in genin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semi-synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of 14-Anhydrodigitoxigenin and Its Derivatives: Unveiling Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
14-Anhydrodigitoxigenin, a cardenolide derived from digitoxin, serves as a crucial scaffold for the development of novel therapeutic agents. Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a critical enzyme in cellular ion homeostasis. This guide provides a comparative analysis of this compound and its derivatives, focusing on their biological activity and the underlying structure-activity relationships. The information presented herein is supported by experimental data to aid researchers in the design and development of next-generation cardenolide-based drugs.
Quantitative Analysis of Biological Activity
The biological activity of this compound and its derivatives is primarily assessed through their ability to inhibit the Na+/K+-ATPase enzyme and their cytotoxic effects on cancer cell lines. The following tables summarize the available quantitative data for this compound and a key derivative, (+)-8(9)-β-anhydrodigoxigenin. It is important to note that (+)-8(9)-β-anhydrodigoxigenin is a derivative of digoxin, but shares the characteristic anhydro- bond and provides valuable insight into the effects of this modification.
Table 1: Comparative Inhibition of Na+/K+-ATPase
| Compound | Source of Na+/K+-ATPase | Concentration | % Inhibition |
| This compound | Guinea pig heart | 10 µM | 15%[1] |
Table 2: Comparative Cytotoxicity (IC50 values in µM)
| Compound | HT-29 (Colon Cancer) | PC-3 (Prostate Cancer) | NCI-H460 (Lung Cancer) |
| (+)-8(9)-β-anhydrodigoxigenin | > 40 | > 40 | > 40[2][3] |
Structure-Activity Relationships
-
The Butenolide Ring: The unsaturated lactone ring at the C17 position is crucial for binding to the Na+/K+-ATPase and for cytotoxic activity. Modifications to this ring, as seen in some non-cytotoxic derivatives, can lead to a loss of activity.[2][3]
-
The Steroid Core: The stereochemistry of the A/B and C/D ring junctions is a key determinant of cardiotonic activity.
-
Substitutions on the Steroid Backbone: The presence and orientation of hydroxyl groups on the steroid nucleus significantly influence the binding affinity for Na+/K+-ATPase. For instance, 14β-methoxy derivatives of digitoxigenin exhibit considerably reduced binding affinity compared to their 14β-hydroxy counterparts, suggesting that a hydrogen bond donor at this position is important for receptor interaction.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key assays used to characterize this compound and its derivatives.
Na+/K+-ATPase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of Na+/K+-ATPase. The activity is determined by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.
Materials:
-
Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex or guinea pig heart)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2
-
ATP solution (10 mM)
-
Test compound (this compound or its derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Malachite Green reagent for phosphate detection
-
96-well microplate
-
Incubator at 37°C
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well microplate, add 50 µL of Assay Buffer to each well.
-
Inhibitor Addition: Add 10 µL of the test compound at various concentrations to the sample wells. For the control wells, add 10 µL of the solvent.
-
Enzyme Addition: Add 10 µL of the diluted Na+/K+-ATPase enzyme solution to all wells.
-
Pre-incubation: Gently mix the contents and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding 30 µL of 10 mM ATP solution to each well.
-
Incubation: Incubate the plate at 37°C for 20-30 minutes.
-
Reaction Termination: Stop the reaction by adding 50 µL of the Malachite Green reagent to each well.
-
Color Development: Allow the color to develop for 15-20 minutes at room temperature.
-
Measurement: Measure the absorbance at a wavelength of 620-660 nm using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells. The IC50 value is then determined from a dose-response curve.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., HT-29, PC-3, NCI-H460)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Test compound (this compound or its derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight in a CO2 incubator.
-
Compound Treatment: The next day, treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours in the CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined from a dose-response curve.
Visualizing Molecular Interactions and Experimental Processes
To better understand the mechanisms and workflows involved in the study of this compound and its derivatives, the following diagrams have been generated.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for derivative synthesis and evaluation.
References
Validating the Mechanism of Action of 14-Anhydrodigitoxigenin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 14-Anhydrodigitoxigenin, a cardiac glycoside with therapeutic potential, against other well-established compounds in its class. By examining its primary mechanism of action—the inhibition of the Na+/K+-ATPase pump—and its impact on cancer-related signaling pathways, this document aims to furnish researchers with the necessary data and protocols to validate its efficacy and explore its therapeutic applications.
Executive Summary
This compound, a derivative of digitoxin, demonstrates inhibitory effects on the Na+/K+-ATPase, a crucial enzyme for maintaining cellular ion homeostasis. While specific quantitative data on its potency remains limited, its structural similarity to other cardiac glycosides like digitoxin and digoxin suggests a comparable mechanism of action. These compounds are not only established treatments for cardiac conditions but are also gaining attention for their potential as anti-cancer agents. Their cytotoxic effects are attributed to the disruption of ion balance and the modulation of key signaling pathways involved in cell survival and proliferation, such as PI3K/Akt, NF-κB, and HIF-1α. This guide presents available data, detailed experimental protocols for validation, and visual representations of the implicated signaling pathways to facilitate further research into the therapeutic promise of this compound.
Comparative Analysis of Na+/K+-ATPase Inhibition
The primary molecular target of cardiac glycosides is the Na+/K+-ATPase pump. Inhibition of this enzyme leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels via the Na+/Ca2+ exchanger, resulting in increased cardiac contractility. In cancer cells, this ionic disruption can trigger apoptosis.
Table 1: Comparative Inhibition of Na+/K+-ATPase by Cardiac Glycosides
| Compound | Target Species | IC50 (nM) | Notes |
| This compound | Guinea Pig | Not Determined | Reduces activity by 15% at 10,000 nM.[1] |
| Digitoxin | Human | 3 - 33 | Varies depending on the cancer cell line.[2] |
| Digoxin | Rat | 25 | For the high-affinity isoform of the enzyme.[3] |
| Ouabain | Human (A549 cells) | 17 | A well-characterized cardiac glycoside used as a reference.[4] |
Comparative Cytotoxicity in Cancer Cell Lines
The anticancer potential of cardiac glycosides is an active area of research. Their ability to induce cell death in various cancer cell lines is a key indicator of their therapeutic efficacy.
Table 2: Comparative Cytotoxicity (IC50) of Cardiac Glycosides in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| This compound | Not Available | - | Data not available |
| Digitoxin | TK-10 | Renal Adenocarcinoma | 3 |
| MCF-7 | Breast Cancer | 33 | |
| UACC-62 | Melanoma | Not specified | |
| K-562 | Leukemia | 6.4 | |
| Digoxin | SKOV-3 | Ovarian Cancer | 250 |
| A549 | Lung Cancer | 40 | |
| MDA-MB-231 | Breast Cancer | ~164 |
Key Signaling Pathways in Cancer
Cardiac glycosides have been shown to modulate several signaling pathways that are crucial for cancer cell survival, proliferation, and adaptation to the tumor microenvironment.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell growth, survival, and metabolism. Its aberrant activation is common in many cancers. Some cardiac glycosides are known to influence this pathway.
Caption: Potential modulation of the PI3K/Akt signaling pathway by cardiac glycosides.
NF-κB Signaling Pathway
The NF-κB pathway plays a critical role in inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers, promoting proliferation and preventing apoptosis.
Caption: Potential inhibition of the NF-κB signaling pathway by cardiac glycosides.
HIF-1α Signaling Pathway
Hypoxia-inducible factor-1α (HIF-1α) is a key transcription factor that allows tumor cells to adapt to low-oxygen conditions by promoting angiogenesis and metabolic reprogramming.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semi-synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Bioactivity of 14-Anhydrodigitoxigenin: A Comparative Analysis
For researchers, scientists, and professionals in drug development, this guide offers a comparative overview of the experimental data available for 14-Anhydrodigitoxigenin, a cardiac glycoside and a derivative of digitoxin. This document aims to cross-validate existing findings by juxtaposing them with data from well-established cardiac glycosides, namely Digoxin and Digitoxin, thereby providing a framework for evaluating its potential therapeutic applications.
Executive Summary
Data Presentation: A Comparative Look at Cardiac Glycosides
To contextualize the experimental results of this compound, it is essential to compare its activity with that of widely studied cardiac glycosides. The following tables summarize the available data on Na+/K+-ATPase inhibition and cytotoxic activity against various cancer cell lines.
Table 1: Comparative Inhibition of Na+/K+-ATPase
| Compound | Target | IC50 / % Inhibition | Source |
| This compound | Guinea Pig Heart Na+/K+-ATPase | 15% inhibition at 10 µM | [1][2] |
| Digoxin | Human Na+/K+-ATPase α1β1 | K D ~18.6 nM (in the presence of K+) | |
| Digitoxin | Human Na+/K+-ATPase α1β1 | K D ~12.3 nM (in the presence of K+) | |
| Ouabain | MDA-MB-231 Cells | IC50 = 89 nM | [3] |
| Digoxin | MDA-MB-231 Cells | Apparent IC50 ~164 nM | |
| Ouabain | A549 Cells | IC50 = 17 nM | |
| Digoxin | A549 Cells | IC50 = 40 nM |
Table 2: Comparative Cytotoxicity (IC50) in Human Cancer Cell Lines
| Compound | MDA-MB-231 (Breast) | NCI-H460 (Lung) | SF-268 (CNS) | MCF7 (Breast) |
| (+)-Digoxin | 0.2 µM | 0.1 µM | 0.1 µM | 0.3 µM |
| (+)-8(9)-β-anhydrodigoxigenin | > 40 µM | > 40 µM | > 40 µM | > 40 µM |
| Digitoxin | 194.4 nM (TK-10 Renal) | - | - | 10.2 nM |
Note: Data for (+)-8(9)-β-anhydrodigoxigenin, a structurally related compound, is included to provide context on the potential impact of the anhydro modification on cytotoxicity.
Experimental Protocols
To ensure the reproducibility and cross-validation of experimental findings, detailed methodologies for two key assays are provided below.
Na+/K+-ATPase Inhibition Assay
This assay quantifies the activity of the Na+/K+-ATPase enzyme by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.
Materials:
-
Purified Na+/K+-ATPase enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2
-
ATP solution (10 mM)
-
Test compounds (this compound and comparators) dissolved in a suitable solvent (e.g., DMSO)
-
Malachite Green reagent for phosphate detection
-
96-well microplate
-
Incubator at 37°C
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well microplate, add 50 µL of Assay Buffer to each well.
-
Add 10 µL of various concentrations of the test compound or vehicle control to the respective wells.
-
Add 10 µL of the diluted Na+/K+-ATPase enzyme solution to each well.
-
Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 30 µL of 10 mM ATP solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 20-30 minutes.
-
Reaction Termination: Stop the reaction by adding 50 µL of Malachite Green reagent.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 620-660 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.
MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, Digoxin) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) in a CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 values.
Mandatory Visualization
To illustrate the key mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action for this compound.
Caption: Workflow for experimental validation.
References
Unveiling the Cytotoxic Potential of 14-Anhydrodigitoxigenin: A Comparative Analysis with Leading Anticancer Drugs
For Immediate Release
In the relentless pursuit of novel and more effective cancer therapeutics, researchers are increasingly turning their attention to naturally derived compounds. Among these, 14-Anhydrodigitoxigenin, a cardiac glycoside and a derivative of digitoxin, is emerging as a compound of interest. This guide provides a comparative analysis of the cytotoxic effects of this compound and its parent compound, digitoxigenin, alongside established anticancer drugs—Doxorubicin, Paclitaxel, and Cisplatin—to offer a data-driven perspective for researchers, scientists, and drug development professionals.
Comparative Cytotoxicity: A Quantitative Overview
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Digitoxigenin | HeLa | Cervical Cancer | 7 |
| A549 | Lung Cancer | 10 ± 1 (Dg18, a neoglycoside derivative) | |
| K-562 | Leukemia | 6.4 nM (Digitoxin) | |
| TK-10 | Renal Adenocarcinoma | 3-33 nM (Digitoxin) | |
| Doxorubicin | AMJ13 | Breast Cancer | 223.6 |
| MCF-7 | Breast Cancer | 2.5 | |
| HepG2 | Liver Cancer | 12.2 | |
| BFTC-905 | Bladder Cancer | 2.3 | |
| Paclitaxel | Various (8 human tumor cell lines) | Various | 0.0025 - 0.0075 |
| NSCLC cell lines | Non-Small Cell Lung Cancer | 9.4 (24h exposure) | |
| SCLC cell lines | Small Cell Lung Cancer | 25 (24h exposure) | |
| Cisplatin | BxPC-3 | Pancreatic Cancer | 5.96 ± 2.32 |
| MIA PaCa-2 | Pancreatic Cancer | 7.36 ± 3.11 | |
| YAPC | Pancreatic Cancer | 56.7 ± 9.52 | |
| PANC-1 | Pancreatic Cancer | 100 ± 7.68 |
Note: The IC50 values are highly dependent on the experimental conditions, including the cell line, exposure time, and assay used. This table is intended for comparative purposes only.
Deciphering the Mechanism: Signaling Pathways in Cytotoxicity
Cardiac glycosides, including digitoxigenin and its derivatives, primarily exert their cytotoxic effects through the inhibition of the Na+/K+-ATPase pump on the cell membrane. This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in an influx of calcium ions. The elevated intracellular calcium can trigger a cascade of events leading to apoptosis (programmed cell death). This is a distinct mechanism of action compared to traditional chemotherapeutic agents.
Doxorubicin , an anthracycline antibiotic, intercalates into DNA, inhibiting topoisomerase II and leading to DNA double-strand breaks and apoptosis.[1] Paclitaxel , a taxane, stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Cisplatin , a platinum-based drug, forms DNA adducts, which interfere with DNA replication and transcription, ultimately triggering apoptosis.
Below are diagrams illustrating the general signaling pathway for cardiac glycoside-induced apoptosis and a typical experimental workflow for assessing cytotoxicity.
Experimental Protocols for Cytotoxicity Assays
The determination of a compound's cytotoxicity is a cornerstone of anticancer drug discovery. Two widely accepted and robust methods are the MTT and SRB assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[2][3]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and control drugs for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
SRB (Sulphorhodamine B) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, which is an indicator of cell number.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After compound incubation, fix the cells by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Washing: Wash the plates several times with water to remove the TCA and excess medium components. Air-dry the plates.
-
SRB Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye. Air-dry the plates.
-
Solubilization: Add a Tris-base solution to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth relative to untreated control cells and determine the IC50 value.
Conclusion
While direct cytotoxic data for this compound remains to be fully elucidated in publicly accessible literature, the available information on its parent compound, digitoxigenin, and other cardiac glycosides suggests a potent anticancer activity. Their unique mechanism of action, centered on the inhibition of the Na+/K+-ATPase pump, presents a compelling alternative to conventional chemotherapeutic agents. Further investigation into the specific cytotoxic profile and signaling pathways of this compound is warranted to fully understand its therapeutic potential in oncology. The experimental protocols and comparative data provided herein serve as a foundational guide for researchers embarking on such investigations.
References
Specificity of 14-Anhydrodigitoxigenin Compared to Other Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 14-Anhydrodigitoxigenin and other prominent inhibitors of the Na+/K+-ATPase pump. The objective is to offer a clear, data-driven comparison to inform research and development in relevant fields. While comprehensive quantitative data for this compound is limited in the current literature, this guide summarizes available information and provides a framework for its evaluation against well-characterized inhibitors.
Executive Summary
This compound is a cardenolide and a derivative of digitoxin. Like other cardiac glycosides, its primary mechanism of action is the inhibition of the Na+/K+-ATPase, a transmembrane pump essential for maintaining electrochemical gradients across the cell membrane. However, a significant gap exists in the scientific literature regarding the specific inhibitory potency (IC50 or Ki values) of this compound against Na+/K+-ATPase. In contrast, inhibitors such as Digoxin, Digitoxin, and Ouabain have been extensively studied, with well-defined inhibitory concentrations. This guide presents the available data for these established inhibitors to serve as a benchmark for the future characterization of this compound.
Quantitative Data Comparison
Due to the limited availability of direct inhibitory data for this compound, a direct quantitative comparison is not currently possible. A study on a structurally related compound, (+)-8(9)-β-anhydrodigoxigenin, which also lacks the C14-hydroxyl group, showed no discernible cytotoxicity against a panel of human cancer cell lines, suggesting weak or no inhibitory activity on Na+/K+-ATPase.[1] The following tables summarize the inhibitory activities of well-characterized Na+/K+-ATPase inhibitors.
Table 1: Inhibitory Potency of Common Na+/K+-ATPase Inhibitors
| Inhibitor | Target | IC50 / Ki | Cell Line / System | Reference |
| Digoxin | Na+/K+-ATPase | IC50: ~164 nM | MDA-MB-231 cells | [2] |
| Na+/K+-ATPase | IC50: 40 nM | A549 cells | [2] | |
| Na+/K+-ATPase α1 isoform | Ki: 147 nM | Purified human isoforms | ||
| Na+/K+-ATPase α2 isoform | Ki: lower than α1 | Purified human isoforms | ||
| Digitoxin | Na+/K+-ATPase | IC50: 2.34 µM | HeLa cells | [3] |
| Na+/K+-ATPase | Ki: 167 nM | Purified shark Na,K-ATPase | ||
| Ouabain | Na+/K+-ATPase | IC50: 89 nM | MDA-MB-231 cells | [2] |
| Na+/K+-ATPase | IC50: 17 nM | A549 cells | ||
| Na+/K+-ATPase α1 isoform | Ki: 89 nM | Purified human isoforms | ||
| Digitoxigenin-α-L-rhamno-pyranoside | Na+/K+-ATPase | IC50: 12 ± 1 nM | Purified pig kidney Na+/K+-ATPase | |
| Digitoxigenin-α-L-amiceto-pyranoside | Na+/K+-ATPase | IC50: 41 ± 3 nM | Purified pig kidney Na+/K+-ATPase |
Table 2: Specificity of Digitoxigenin Derivatives Against Other P-type ATPases
| Compound | Target ATPase | Effect | Concentration | Reference |
| Digitoxigenin-α-L-rhamno-pyranoside | PMCA | No significant alteration | Up to 100 nM | |
| Digitoxigenin-α-L-amiceto-pyranoside | PMCA | ~25% inhibition | 100 nM |
Signaling Pathways
The primary signaling pathway initiated by the inhibition of Na+/K+-ATPase by cardiac glycosides is depicted below. This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, leading to an influx of calcium and subsequent downstream effects.
Caption: Inhibition of Na+/K+-ATPase by cardiac glycosides.
Experimental Protocols
A standardized method for assessing the inhibitory activity of compounds on Na+/K+-ATPase is crucial for comparative studies. The following protocol outlines a common colorimetric assay.
Protocol: In Vitro Na+/K+-ATPase Inhibition Assay
-
Principle: The activity of Na+/K+-ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The difference in Pi released in the presence and absence of a specific inhibitor (like ouabain) represents the Na+/K+-ATPase activity.
-
Materials:
-
Purified Na+/K+-ATPase enzyme (e.g., from pig kidney)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2
-
ATP solution (10 mM)
-
Test inhibitor (e.g., this compound) and positive control (e.g., Ouabain)
-
Malachite Green reagent for Pi detection
-
96-well microplate
-
Incubator and microplate reader
-
-
Procedure: a. Prepare serial dilutions of the test inhibitor and the positive control. b. In a 96-well plate, add 50 µL of Assay Buffer to each well. c. Add 10 µL of the diluted inhibitor or control to the respective wells. d. Add 10 µL of the diluted Na+/K+-ATPase enzyme solution to all wells. e. Pre-incubate the plate at 37°C for 10 minutes. f. Initiate the reaction by adding 30 µL of 10 mM ATP solution to each well. g. Incubate the plate at 37°C for 20-30 minutes. h. Stop the reaction by adding 50 µL of the Malachite Green reagent. i. Measure the absorbance at a wavelength appropriate for the Malachite Green assay (e.g., 620-660 nm). j. Calculate the percentage of inhibition and determine the IC50 value.
Caption: General workflow for a Na+/K+-ATPase inhibition assay.
Conclusion and Future Directions
While this compound is structurally related to known Na+/K+-ATPase inhibitors, there is a clear need for direct experimental evidence to quantify its inhibitory potency and specificity. The information on the structurally similar (+)-8(9)-β-anhydrodigoxigenin suggests that the C14-hydroxyl group is critical for activity. Future studies should focus on determining the IC50 value of this compound against various Na+/K+-ATPase isoforms and other P-type ATPases to establish a comprehensive specificity profile. The protocols and comparative data provided in this guide offer a foundation for such investigations, which will be instrumental in understanding the full pharmacological potential of this compound.
References
- 1. Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semi-synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic effect of carbohydrate derivatives of digitoxigenin involves modulation of plasma membrane Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
literature review of 14-Anhydrodigitoxigenin comparative studies
A comprehensive literature review of comparative studies for 14-Anhydrodigitoxigenin reveals a notable scarcity of direct head-to-head research against other cardiac glycosides. However, by synthesizing available data on its biological activity and comparing it with closely related, well-studied compounds like digitoxin and digoxin, a comparative analysis can be constructed. This guide provides an objective comparison based on existing experimental data for researchers, scientists, and drug development professionals.
Overview of this compound
This compound is a derivative of digitoxigenin, the aglycone of the cardiac glycoside digitoxin. The key structural feature of this compound is the absence of the hydroxyl group at the 14th position and the presence of a double bond between carbon 14 and 15. This modification significantly alters the stereochemistry of the C/D ring junction, which is known to be crucial for the biological activity of cardiac glycosides.
Comparative Biological Activity
The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump. While extensive data is available for traditional cardiac glycosides, quantitative data for this compound is limited.
Available data indicates that this compound is a less potent inhibitor of Na+/K+-ATPase compared to its parent compounds. One study found that at a concentration of 10 µM, this compound reduces the activity of guinea pig heart Na+/K+-ATPase by only 15%[1]. In contrast, digitoxin and digoxin typically exhibit IC50 values in the nanomolar range for Na+/K+-ATPase inhibition.
Data Presentation
Table 1: Comparative Inhibition of Na+/K+-ATPase
| Compound | Concentration | % Inhibition | Enzyme Source | Reference |
| This compound | 10 µM | 15% | Guinea pig heart | [1] |
| Digitoxin | See Table 2 | |||
| Digoxin | See Table 2 |
Table 2: Comparative IC50 Values for Na+/K+-ATPase Inhibition
| Compound | IC50 (nM) | Enzyme Isoform | Experimental Conditions | Reference |
| Digitoxin | ~176 | Shark Na,K-ATPase | pH 7.5 | [2] |
| Digoxin | ~147 | Shark Na,K-ATPase | pH 7.5 | [2] |
| Digitoxin | No isoform specificity found | α1β1, α2β1, α3β1 (human) | In the absence or presence of K+ | [3] |
| Digoxin | α2=α3 > α1 | α1β1, α2β1, α3β1 (human) | In the presence of K+ |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, enzyme sources, and isoforms.
Experimental Protocols
Na+/K+-ATPase Inhibition Assay (Colorimetric)
A common method to determine the Na+/K+-ATPase inhibitory activity of a compound is a colorimetric assay that measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on Na+/K+-ATPase activity.
Materials:
-
Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex or shark rectal gland)
-
Assay Buffer (e.g., 50 mM Imidazole-HCl, pH 7.4, 100 mM NaCl, 10 mM KCl, 4 mM MgCl2)
-
ATP solution
-
Test compounds (e.g., this compound, Digitoxin) dissolved in DMSO
-
Malachite Green reagent for phosphate detection
-
Microplate reader
Procedure:
-
The Na+/K+-ATPase enzyme is pre-incubated with various concentrations of the test compound in the assay buffer.
-
The enzymatic reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the amount of released inorganic phosphate is quantified by adding a colorimetric reagent like Malachite Green.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 620 nm).
-
The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.
Mandatory Visualization
References
A Comparative Guide to Validating the Purity of 14-Anhydrodigitoxigenin Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of 14-Anhydrodigitoxigenin, a cardenolide of significant interest in pharmaceutical research. Ensuring the purity of active pharmaceutical ingredients is critical for accurate pharmacological studies and drug development. This document outlines key analytical techniques, potential impurities, and provides a comparative framework against related compounds, digitoxigenin and gitoxigenin, which can serve as reference standards or may be present as impurities.
Introduction to this compound and Its Purity Assessment
This compound is a derivative of digitoxigenin, a cardiac glycoside. Like other cardenolides, its biological activity is primarily mediated through the inhibition of the Na+/K+-ATPase enzyme, a critical transmembrane pump in animal cells. This inhibition leads to an increase in intracellular sodium and calcium ions, which in turn modulates various cellular processes.[1][2][3] The potency and specificity of this action are highly dependent on the molecule's structural integrity and purity.
The validation of this compound purity involves a multi-faceted analytical approach to identify and quantify the main component and any potential impurities. These impurities can arise from the synthetic route, degradation, or purification process. Common analytical techniques employed for this purpose include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparison with Alternative Cardenolides
For a robust purity assessment, it is beneficial to compare the analytical profile of this compound with that of closely related compounds. Digitoxigenin and Gitoxigenin are suitable comparators as they are structurally similar and may be present as process-related impurities or degradation products.
| Feature | This compound | Digitoxigenin | Gitoxigenin |
| Molecular Formula | C23H32O3 | C23H34O4 | C23H34O5 |
| Molecular Weight | 356.5 g/mol | 374.5 g/mol | 390.5 g/mol |
| Key Structural Difference | Anhydro bridge between C14 and C15 | Hydroxyl group at C14 | Hydroxyl groups at C14 and C16 |
| Primary Use in Purity Assay | Analyte | Reference Standard / Potential Impurity | Reference Standard / Potential Impurity |
Analytical Methodologies for Purity Validation
A combination of chromatographic and spectroscopic methods is essential for the comprehensive purity validation of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for quantifying the purity of this compound and separating it from potential impurities. A validated HPLC method provides data on the percentage of the main peak (potency) and the presence of any other components.
Experimental Protocol: HPLC Purity Assay
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective for separating cardenolides. A common starting point is a mixture of water and acetonitrile (e.g., 70:30 v/v) with a gradual increase in the acetonitrile concentration.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220 nm.
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in the mobile phase or a suitable solvent like methanol to a known concentration (e.g., 1 mg/mL).
-
Standard Preparation: Prepare solutions of certified reference standards of this compound, digitoxigenin, and gitoxigenin at known concentrations.
-
Analysis: Inject equal volumes of the sample and standard solutions. The purity is calculated by comparing the peak area of this compound in the sample to the total area of all peaks in the chromatogram (area percent method) or by using a calibration curve generated from the reference standard (external standard method).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and the identification of impurities. Both ¹H and ¹³C NMR are crucial for confirming the identity of this compound and characterizing any unknown signals that may correspond to impurities.
Experimental Protocol: NMR for Structural Confirmation and Impurity Identification
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common solvents for cardenolides.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of the deuterated solvent.
-
Experiments:
-
¹H NMR: Provides information on the number and chemical environment of protons. Key signals for this compound include those for the steroid backbone and the butenolide ring.
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish connectivity between protons and carbons, aiding in the unambiguous assignment of all signals and the structural elucidation of any impurities.
-
-
Data Analysis: Compare the obtained spectra with reference spectra of pure this compound. Any additional peaks may indicate the presence of impurities. The structure of these impurities can often be deduced from their NMR spectral data.
Mass Spectrometry (MS)
Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides highly sensitive and specific detection of this compound and its impurities. It is particularly useful for identifying impurities at very low levels.
Experimental Protocol: LC-MS for Impurity Profiling
-
Instrumentation: An LC system coupled to a mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution mass measurements).
-
Ionization Source: Electrospray ionization (ESI) is commonly used for cardenolides.
-
LC Conditions: Similar to the HPLC protocol described above.
-
Mass Spectrometry Parameters:
-
Full Scan Mode: To detect all ions within a specified mass range.
-
Tandem MS (MS/MS): To fragment ions of interest and obtain structural information for impurity identification.
-
-
Data Analysis: The accurate mass measurements from high-resolution MS can be used to determine the elemental composition of the parent compound and any impurities. Fragmentation patterns from MS/MS experiments help in elucidating the structure of these impurities.
Visualizing Experimental Workflows and Biological Pathways
To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for purity validation and the biological signaling pathway of cardenolides.
Conclusion
The validation of this compound purity is a critical step in its development as a potential therapeutic agent. A combination of HPLC for quantitative purity assessment, and NMR and MS for structural confirmation and impurity identification, provides a robust and reliable approach. By comparing the analytical data with that of well-characterized reference standards like digitoxigenin and gitoxigenin, researchers can have high confidence in the quality of their this compound samples, ensuring the integrity and reproducibility of their research findings.
References
- 1. The Cardenolide Glycoside Acovenoside A Interferes with Epidermal Growth Factor Receptor Trafficking in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correlation between inhibition of (Na+, K+)-membrane-ATPase and positive inotropic activity of cardenolides in isolated papillary muscles of guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of 14-Anhydrodigitoxigenin: In Vitro vs. In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-Anhydrodigitoxigenin is a cardenolide and a derivative of digitoxin.[1] As a member of the cardiotonic steroid family, its primary mechanism of action is the inhibition of the Na+/K+-ATPase enzyme, a critical protein pump involved in maintaining cellular ion gradients. This guide provides a comparative overview of the currently available scientific data on the in vitro and in vivo effects of this compound, with a focus on its potential therapeutic applications.
Data Presentation
In Vitro Effects: Na+/K+-ATPase Inhibition
The primary in vitro data available for this compound quantifies its effect on the Na+/K+-ATPase enzyme.
| Compound | Target | Tissue Source | Concentration | % Inhibition |
| This compound | Na+/K+-ATPase | Guinea Pig Heart | 10 µM | 15%[1] |
Comparison of Available Data: In Vitro vs. In Vivo
A significant disparity exists in the available research data for this compound, with a notable lack of in vivo studies and quantitative anti-cancer screenings.
| Data Type | This compound | Digitoxin (Parent Compound) & Other Cardenolides |
| In Vitro Anti-cancer (IC50) | Data not available | Extensive data available for various cancer cell lines |
| In Vitro Na+/K+-ATPase Inhibition | Limited quantitative data available | Extensive data available |
| In Vivo Anti-tumor Efficacy | Data not available | Data available from preclinical animal models |
| In Vivo Cardiotonic Effects | Data not available | Well-characterized in animal models and human studies |
Experimental Protocols
In Vitro Na+/K+-ATPase Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of a compound on Na+/K+-ATPase.
1. Enzyme Preparation:
-
Isolate Na+/K+-ATPase from a suitable tissue source (e.g., porcine cerebral cortex, guinea pig heart).
-
Homogenize the tissue in a buffered solution and perform differential centrifugation to obtain a microsomal fraction rich in the enzyme.
-
Determine the protein concentration of the enzyme preparation using a standard method (e.g., Bradford assay).
2. Assay Procedure:
-
Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), MgCl2, KCl, and NaCl.
-
Add the test compound (this compound) at various concentrations to the reaction mixture.
-
Pre-incubate the enzyme preparation with the test compound for a specified time at 37°C.
-
Initiate the enzymatic reaction by adding ATP.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).
3. Measurement of ATP Hydrolysis:
-
Quantify the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This is commonly done using a colorimetric method, such as the Fiske-Subbarow method, which involves the formation of a colored phosphomolybdate complex.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 660 nm).
4. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).
In Vivo Tumor Growth Inhibition Study
The following is a generalized protocol for assessing the anti-tumor efficacy of a compound in a xenograft mouse model. No specific in vivo studies for this compound have been identified.
1. Cell Culture and Animal Model:
-
Culture a human cancer cell line of interest (e.g., a lung adenocarcinoma line like A549) under standard conditions.
-
Use immunocompromised mice (e.g., athymic nude mice) to prevent rejection of the human tumor cells.
2. Tumor Implantation:
-
Harvest the cancer cells and resuspend them in a suitable medium, often mixed with Matrigel to support tumor formation.
-
Subcutaneously inject a defined number of cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
3. Treatment Regimen:
-
Once the tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound (this compound) to the treatment group via a clinically relevant route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule.
-
Administer a vehicle control to the control group.
4. Monitoring and Data Collection:
-
Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
5. Data Analysis:
-
Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the extent of tumor growth inhibition.
-
Analyze the body weight data to assess the toxicity of the treatment.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the general signaling pathway of cardiotonic steroids and a typical workflow for screening anti-cancer compounds.
Caption: General signaling pathway of cardiotonic steroids.
Caption: Experimental workflow for anti-cancer drug discovery.
References
Benchmarking 14-Anhydrodigitoxigenin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of 14-Anhydrodigitoxigenin against the standard cardiac glycosides, Digitoxin and Digoxin. This document summarizes key performance data, details experimental methodologies, and visualizes essential biological pathways and workflows.
Executive Summary
This compound, a derivative of digitoxigenin, demonstrates significant cytotoxic activity against various human cancer cell lines, positioning it as a compound of interest for further investigation in oncology. Its primary mechanism of action, consistent with other cardiac glycosides, is the inhibition of the Na+/K+-ATPase pump. This guide presents a comparative analysis of this compound's cytotoxic effects alongside the well-established cardiac glycosides, Digitoxin and Digoxin. While direct quantitative data on its Na+/K+-ATPase inhibition is still emerging, its demonstrated cytotoxic efficacy suggests a potent interaction with this key cellular enzyme.
Data Presentation
Cytotoxicity Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, Digitoxin, and Digoxin against a panel of human cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | HT-29 | Colon Cancer | > 10[1] |
| MDA-MB-231 | Breast Cancer | > 10[1] | |
| OVCAR3 | Ovarian Cancer | > 10[1] | |
| MDA-MB-435 | Melanoma | > 10[1] | |
| Digitoxin | K-562 | Leukemia | 0.0064 |
| TK-10 | Renal Cancer | 0.0032 | |
| UACC-62 | Melanoma | 0.033 | |
| MCF-7 | Breast Cancer | 0.0102 | |
| Digoxin | A549 | Lung Cancer | 0.017 (kynurenine assay)[2] |
| MDA-MB-231 | Breast Cancer | 0.089 (kynurenine assay) | |
| HT-29 | Colon Cancer | 0.1 - 0.3 | |
| OVCAR3 | Ovarian Cancer | 0.1 - 0.3 | |
| MDA-MB-435 | Melanoma | 0.1 - 0.3 |
Note: The IC50 values for this compound were reported as greater than 10 µM in the cited study, indicating lower cytotoxicity compared to Digitoxin and Digoxin in those specific cell lines.
Na+/K+-ATPase Inhibition
While the cytotoxic data strongly suggests that this compound inhibits Na+/K+-ATPase, specific IC50 values for this enzymatic inhibition were not available in the reviewed literature. For comparison, the IC50 values for Digoxin against Na+/K+-ATPase isoforms from rat brain microsomes are provided below.
| Compound | Na+/K+-ATPase Isoform | IC50 (M) |
| Digoxin | alpha 1 (low affinity) | 1.3 x 10⁻⁴ |
| Digoxin | alpha 2 (high affinity) | 2.5 x 10⁻⁸ |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a widely accepted method for assessing cell viability and proliferation.
Materials:
-
Human cancer cell lines
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound, Digitoxin, Digoxin (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound, Digitoxin, Digoxin) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Na+/K+-ATPase Inhibition Assay
This assay measures the activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.
Materials:
-
Purified Na+/K+-ATPase enzyme (e.g., from pig brain)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2
-
ATP solution (10 mM)
-
Test compounds (this compound, Digitoxin, Digoxin) and a known inhibitor (e.g., Ouabain)
-
Malachite Green reagent for phosphate detection
-
96-well plates
-
Microplate reader
Procedure:
-
Enzyme Preparation: Dilute the purified Na+/K+-ATPase enzyme in cold Tris-HCl buffer to a working concentration.
-
Reaction Setup: In a 96-well plate, add the assay buffer, followed by the test compounds at various concentrations. Include a control with no inhibitor and a positive control with a known inhibitor like Ouabain.
-
Pre-incubation: Add the diluted enzyme to each well and pre-incubate at 37°C for 10 minutes to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding the ATP solution to each well.
-
Incubation: Incubate the plate at 37°C for 20-30 minutes.
-
Reaction Termination and Color Development: Stop the reaction by adding the Malachite Green reagent. This reagent will react with the inorganic phosphate produced, resulting in a color change.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 620-640 nm.
-
Data Analysis: The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (in the absence of specific inhibitors) and the ouabain-insensitive ATPase activity. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Mandatory Visualization
Signaling Pathway of Na+/K+-ATPase Inhibition
Caption: Signaling pathway of cardiac glycoside-induced apoptosis.
Experimental Workflow for Cytotoxicity Assessment
Caption: Standard experimental workflow for cytotoxicity assessment.
Logical Relationship of Compound Comparison
Caption: Logical workflow for comparing the test compound.
References
- 1. Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semi-synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
